(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Description
Properties
IUPAC Name |
[(2R)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPHGSFZFWKVDL-RGMNGODLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CCl)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CCl)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride basic properties
An In-Depth Technical Guide to (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride
Abstract
This compound, a specific enantiomer of the widely utilized cationic reagent commonly known as CHPTAC or Quat 188, is a quaternary ammonium compound of significant interest in advanced materials science and drug development. While the bulk of commercially available information pertains to the racemic mixture (CAS 3327-22-8), the stereospecific properties of the (R)-(+) enantiomer offer potential for creating highly defined functional polymers. This guide provides a comprehensive overview of the fundamental properties, synthesis, and mechanisms of CHPTAC, with a focus on its role as a potent etherifying agent for introducing permanent cationic charges to biopolymers. We will delve into its applications, detailed experimental workflows for polymer modification, and critical safety protocols, providing researchers and drug development professionals with a foundational understanding of this versatile compound.
Introduction: A Versatile Cationic Reagent
Quaternary ammonium compounds ("quats") are a class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups. This permanent cationic charge is central to their utility as surfactants, disinfectants, and, critically for materials science, as powerful modifying agents. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) stands out in this class due to its reactive chlorohydrin group, which serves as a precursor to a highly reactive epoxide intermediate.
Structure and Significance
CHPTAC's structure combines a stable, positively charged trimethylammonium head with a reactive 3-chloro-2-hydroxypropyl tail. This bifunctional nature allows it to covalently bond with nucleophilic groups, such as the hydroxyls found abundantly in polysaccharides like cellulose, starch, and chitosan, thereby imparting a durable positive charge onto these materials.
A Note on Stereoisomerism
CHPTAC possesses a chiral center at the C2 carbon of the propyl chain, leading to (R) and (S) enantiomers. While the topic of this guide is the (R)-(+) enantiomer, it is crucial to note that the vast majority of published literature and commercially available products refer to the racemic mixture of (R) and (S) isomers (CAS No: 3327-22-8).[1] The data presented herein, unless otherwise specified, reflects the properties of this well-documented racemic mixture. The use of a specific enantiomer like (R)-(+)-CHPTAC would be paramount in applications where stereospecific interactions are critical, such as in chiral chromatography or the development of advanced biomaterials with precisely defined three-dimensional structures.
Physicochemical Properties
The fundamental properties of CHPTAC are summarized below. The compound is typically supplied as a 60-73% aqueous solution, which is a colorless to light-yellow, odorless liquid.[1][2] The pure compound is a white crystalline solid.[3]
| Property | Value | Source(s) |
| CAS Number | 3327-22-8 (Racemic Mixture) | [1][3] |
| Molecular Formula | C₆H₁₅Cl₂NO | [3][4] |
| Molecular Weight | 188.10 g/mol | [4] |
| Appearance | White crystal (pure); Colorless to light-yellow liquid (aqueous solution) | [1][2][3] |
| Solubility | Miscible in water; Soluble in methanol and 2-propanol | [3][4][5] |
| Density | 1.154 - 1.2 g/mL at 25 °C | [1][3][4] |
| Melting Point | 191-193 °C | [3][6] |
| Boiling Point | 190-209 °C | [1][7] |
| Flash Point | >113 °C (>230 °F) | [1][3] |
| Refractive Index | n20/D 1.4541 | [1][3] |
Synthesis and Manufacturing
The primary industrial synthesis of CHPTAC is a robust process involving the reaction of epichlorohydrin with trimethylamine or its hydrochloride salt in an aqueous medium.[2][3][8]
Primary Synthesis Route: Epichlorohydrin and Trimethylamine
The synthesis involves the nucleophilic attack of trimethylamine on the terminal carbon of the epoxide ring of epichlorohydrin. This is typically followed by a reaction with hydrochloric acid to yield the final chloride salt. The reaction conditions, such as temperature and pH, are controlled to optimize yield and minimize side reactions.[9][10]
Caption: Primary synthesis route of CHPTAC.
Alternative synthesis pathways exist, such as the hypochlorination of allyltrimethylammonium chloride, but the epichlorohydrin route remains the most common.[11]
Mechanism of Action in Cationization
The utility of CHPTAC as a cationizing agent stems from its conversion to a more reactive intermediate under alkaline conditions. This causality is central to its application in modifying polymers.
Formation of the Reactive Intermediate: Glycidyltrimethylammonium Chloride (GTAC)
In the presence of a base (e.g., sodium hydroxide), CHPTAC undergoes an intramolecular cyclization. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion to form the highly reactive epoxide, glycidyltrimethylammonium chloride (GTAC) .[2] It is this epoxide, not CHPTAC itself, that is the primary alkylating agent.
Etherification of Hydroxyl-Rich Polymers
The strained three-membered ring of GTAC is highly susceptible to nucleophilic attack. Hydroxyl groups on polymer backbones (represented as Polymer-OH) act as nucleophiles, opening the epoxide ring and forming a stable ether linkage. This process permanently grafts the trimethylammonium moiety onto the polymer, imparting a positive charge.
Caption: Mechanism of polymer cationization via GTAC intermediate.
Key Applications in Research and Development
The ability to impart a permanent cationic charge onto various substrates makes CHPTAC a valuable tool for researchers in materials science and drug development.
-
Polysaccharide Modification for Drug Delivery : Cationized polysaccharides, such as chitosan and glycogen, exhibit enhanced mucoadhesive properties and can be used to form nanoparticles for encapsulating and delivering anionic drugs or genetic material (e.g., siRNA, DNA).[2] The positive charge facilitates interaction with negatively charged cell membranes.
-
Cationization of Cellulose for Functional Materials : In the textile industry, treating cotton with CHPTAC improves dye uptake, reduces the need for salt in the dyeing process, and can impart antimicrobial and antistatic properties.[12] In papermaking, cationic starch improves the retention of fillers and enhances paper strength.[8][12]
-
Water Treatment and Flocculation : As a cationic polymer precursor, CHPTAC is used to create flocculants for wastewater treatment. The resulting cationic polymers neutralize the charge of suspended anionic colloids, causing them to aggregate and settle, thus clarifying the water.[8][12]
-
Chiral Resolution : Quaternary ammonium salts can be used as chiral selectors in chromatography. Enantiomerically pure CHPTAC could be used to create chiral stationary phases for separating racemic mixtures.
Experimental Protocol: Cationization of Microcrystalline Cellulose
This protocol provides a representative workflow for modifying a hydroxyl-rich polymer. The procedure is designed to be self-validating through characterization of the final product.
Objective: To introduce a positive charge onto microcrystalline cellulose via etherification with CHPTAC.
Materials and Equipment
-
Microcrystalline Cellulose (MCC)
-
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution (e.g., 65 wt. % in H₂O)
-
Sodium Hydroxide (NaOH)
-
Deionized (DI) Water
-
Acetic Acid (for neutralization)
-
Ethanol
-
Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Workflow Diagram
Caption: Experimental workflow for cellulose cationization.
Step-by-Step Procedure
-
Slurry Preparation: Suspend 10 g of microcrystalline cellulose in 100 mL of DI water in the three-neck flask. Stir vigorously to ensure a homogeneous suspension.
-
Alkalization (Mercerization): Slowly add 20 mL of 5 M NaOH solution dropwise to the slurry over 30 minutes at room temperature. This step activates the hydroxyl groups on the cellulose. Let it stir for 1 hour. Causality: The strong base deprotonates the cellulose hydroxyls, making them more potent nucleophiles for attacking the GTAC intermediate.
-
CHPTAC Addition: Add 15 g of CHPTAC solution (65%) to the flask.
-
Reaction: Heat the mixture to 70°C and maintain this temperature for 3 hours under a nitrogen atmosphere with continuous stirring.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize it by slowly adding glacial acetic acid until the pH of the slurry is approximately 7.0.
-
Washing and Purification: Transfer the slurry to a Büchner funnel and filter. Wash the solid product extensively with DI water until the filtrate is neutral and free of chloride ions (test with AgNO₃). Finally, wash with ethanol to remove excess water. Trustworthiness: This extensive washing is a self-validating step to ensure all unreacted reagents and byproducts are removed, which is critical for subsequent applications.
-
Drying: Dry the resulting cationic cellulose in an oven at 60°C overnight to a constant weight.
-
Characterization: The degree of substitution can be determined by elemental analysis (quantifying nitrogen content) or titration methods. FTIR spectroscopy can confirm the presence of the quaternary ammonium group.
Safety, Handling, and Toxicology
CHPTAC requires careful handling due to its potential health and environmental hazards.
GHS Hazard Classification
| Hazard | Code | Description | Source(s) |
| Pictogram | GHS08 | Health Hazard | |
| Signal Word | Warning | [2] | |
| Hazard Statement | H351 | Suspected of causing cancer. | [2][4] |
| Hazard Statement | H412 | Harmful to aquatic life with long lasting effects. | [2][4][5] |
| Precautionary | P203, P273, P280, P318, P405, P501 | Obtain, read and follow all safety instructions. Avoid release to the environment. Wear protective equipment. IF exposed or concerned, get medical advice. Store locked up. Dispose of contents/container according to regulations. | [4][13] |
Toxicological Data
-
Oral LD50 (rat): ~2800 mg/kg[7]
-
The substance is irritating to the eyes, skin, and respiratory system.[3][5]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Work in a well-ventilated area or a chemical fume hood.[7][13]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[13]
-
Respiratory Protection: If spraying or generating aerosols, use a suitable respirator.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[13]
Conclusion
This compound and its more common racemic form are highly effective cationic reagents essential for the functional modification of polymers. Through its conversion to the reactive GTAC intermediate, it provides a robust method for introducing a permanent positive charge onto materials like cellulose, starch, and chitosan. This capability has led to significant advancements in diverse fields, from paper and textiles to drug delivery and water purification. While the specific properties of the (R)-(+) enantiomer remain an area for further exploration, the foundational chemistry of CHPTAC provides a powerful platform for innovation. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated health and environmental risks.
References
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PubChem. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. National Center for Biotechnology Information. [Link]
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ChemBK. (3-CHLORO-2-HYDROXY-N-PROPYL)TRIMETHYLAMMONIUM CHLORIDE. [Link]
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Ereztech. Buy (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. [Link]
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PubChem. 3-(Chloro-2-hydroxypropyl) trimethylammonium chloride. National Center for Biotechnology Information. [Link]
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Contrive Datum Insights. 3-Chloro-2-Hydroxypropyl Trimethyl Ammonium Chloride Market Growth, And Opportunities (2023-2030). [Link]
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PrepChem.com. Synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride. [Link]
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ResearchGate. Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. [Link]
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An In-Depth Technical Guide to the Synthesis of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, often abbreviated as (R)-CHPTAC, is a chiral quaternary ammonium compound of significant interest in various fields, including the synthesis of pharmaceutical intermediates and chiral specialty chemicals. Its stereochemistry plays a crucial role in its biological activity and application. This technical guide provides a comprehensive overview of the predominant and most effective synthesis mechanism for obtaining the (R)-enantiomer with high optical purity. The focus is on the well-established two-step strategy involving the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin catalyzed by a chiral cobalt-salen complex, followed by the reaction of the resulting (R)-epichlorohydrin with trimethylamine hydrochloride. This guide delves into the mechanistic details of the catalytic process, provides field-proven experimental protocols, and presents key data to enable researchers to understand and implement this synthesis effectively.
Introduction: The Significance of Chirality in CHPTAC
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) possesses a single stereocenter at the C2 position of the propyl chain, giving rise to two enantiomers: (R)-CHPTAC and (S)-CHPTAC. The specific spatial arrangement of the hydroxyl and chloro groups around this chiral center is critical in applications where stereospecific interactions are paramount, such as in the synthesis of chiral drugs and as a chiral resolving agent. Consequently, the ability to synthesize the desired enantiomer with high enantiomeric excess (ee) is of utmost importance. While several synthetic routes to racemic CHPTAC exist, this guide will focus on the stereoselective synthesis of the (R)-enantiomer, a process that demands precise control over the reaction mechanism.
The most robust and widely adopted strategy for producing enantiomerically pure (R)-CHPTAC is not a direct asymmetric synthesis, but rather a two-step approach commencing with the kinetic resolution of a racemic starting material.
The Prevailing Synthetic Strategy: A Two-Step Approach via Kinetic Resolution
The industrial and laboratory-scale synthesis of (R)-CHPTAC is most effectively achieved through a two-step sequence:
-
Hydrolytic Kinetic Resolution (HKR) of Racemic Epichlorohydrin: This key step selectively hydrolyzes the (S)-enantiomer of epichlorohydrin, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched. This process is catalyzed by a chiral cobalt-salen complex, most notably the (R,R)-Co-salen catalyst.
-
Reaction of (R)-Epichlorohydrin with Trimethylamine Hydrochloride: The enriched (R)-epichlorohydrin is then reacted with trimethylamine hydrochloride to yield the final product, (R)-CHPTAC.
This strategy is favored due to the high enantioselectivities and yields achievable in the kinetic resolution step, making it a more reliable and scalable approach compared to direct asymmetric syntheses which are often more challenging to optimize.
The Core of Stereoselectivity: The Hydrolytic Kinetic Resolution (HKR) Mechanism
The success of this synthesis hinges on the efficiency and selectivity of the hydrolytic kinetic resolution of racemic epichlorohydrin. The catalyst of choice is typically a chiral cobalt(II)-salen complex, which is oxidized in situ to the active cobalt(III) species.
The Catalyst: (R,R)-Co-salen Complex
The catalyst is a coordination complex of cobalt with a salen-type ligand derived from the condensation of a chiral diamine, such as (1R,2R)-(-)-1,2-cyclohexanediamine, and a substituted salicylaldehyde. The chirality of the diamine backbone creates a chiral environment around the cobalt center, which is essential for differentiating between the two enantiomers of epichlorohydrin.
The Bimetallic Cooperative Mechanism
The currently accepted mechanism for the hydrolytic kinetic resolution catalyzed by Co-salen complexes involves a cooperative bimetallic pathway.[1] This means that two catalyst molecules work in concert to facilitate the ring-opening of the epoxide.
-
Activation of the Epoxide: One molecule of the (R,R)-Co(III)-salen complex acts as a Lewis acid, coordinating to the oxygen atom of the epichlorohydrin molecule. This coordination polarizes the C-O bonds of the epoxide ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. The chiral environment of the catalyst preferentially activates the (S)-enantiomer.
-
Delivery of the Nucleophile: A second molecule of the (R,R)-Co(III)-salen complex, which has a water molecule coordinated to its cobalt center, acts as a Brønsted base. It delivers the hydroxide nucleophile to one of the electrophilic carbon atoms of the activated (S)-epichlorohydrin.
-
Stereoselective Ring-Opening: The nucleophilic attack occurs via an SN2 mechanism, leading to the ring-opening of the (S)-epichlorohydrin to form (S)-3-chloro-1,2-propanediol. The (R)-enantiomer reacts at a significantly slower rate, allowing for its separation with high enantiomeric excess.
The stereochemical communication between the two catalyst molecules and the substrate is dictated by the stepped conformation of the salen ligand, which effectively creates a chiral pocket that favors the binding and subsequent reaction of the (S)-enantiomer.[1]
Diagram 1: Proposed Bimetallic Mechanism for the Hydrolytic Kinetic Resolution of Epichlorohydrin
Caption: Cooperative bimetallic mechanism of HKR.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin
Materials:
-
Racemic epichlorohydrin
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(II)-salen]
-
Acetic acid (glacial)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane (DCM)
Procedure:
-
Catalyst Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R,R)-Co(II)-salen catalyst (0.5 mol%) in anhydrous THF. Add glacial acetic acid (0.5 mol%) and stir the solution at room temperature for 30 minutes. The color of the solution should change from orange-red to a deep brown, indicating the oxidation of Co(II) to the active Co(III) species.
-
Reaction Setup: Cool the catalyst solution to 0-4 °C in an ice bath.
-
Addition of Reactants: To the cooled catalyst solution, add racemic epichlorohydrin (1.0 equivalent). Then, add deionized water (0.55 equivalents) dropwise over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0-4 °C. Monitor the progress of the reaction by taking aliquots and analyzing the enantiomeric excess of the remaining epichlorohydrin using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically complete when approximately 50-55% of the epichlorohydrin has been consumed.
-
Workup and Isolation: Once the desired conversion is reached, quench the reaction by adding a suitable solvent like dichloromethane. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-epichlorohydrin.
-
Purification: The enriched (R)-epichlorohydrin can be purified by vacuum distillation.
Protocol 2: Synthesis of (R)-CHPTAC from (R)-Epichlorohydrin
Materials:
-
Enriched (R)-epichlorohydrin (from Protocol 1)
-
Trimethylamine hydrochloride
-
Water, deionized
-
Isopropanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve trimethylamine hydrochloride (1.0 equivalent) in deionized water.
-
Addition of (R)-Epichlorohydrin: To the stirred solution, add the purified (R)-epichlorohydrin (0.95 equivalents) dropwise at a temperature of 10-20 °C. The reaction is exothermic, and the temperature should be controlled using an ice bath.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 2-4 hours.[2] Monitor the reaction for the consumption of epichlorohydrin using gas chromatography.
-
Purification: Upon completion, the aqueous solution of (R)-CHPTAC can be purified. One common method involves vacuum distillation to remove any unreacted volatile components.[3] For obtaining a solid product, the water can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a solvent mixture such as isopropanol-water.[3]
Diagram 2: Overall Synthesis Workflow
Caption: Workflow for the synthesis of (R)-CHPTAC.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the hydrolytic kinetic resolution of epichlorohydrin using a chiral Co-salen catalyst.
| Parameter | Typical Value/Range | Reference |
| Catalyst | (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) | [4] |
| Catalyst Loading | 0.2 - 2.0 mol% | [5] |
| Reactant Ratio (H₂O:rac-ECH) | 0.5 - 0.6 : 1.0 | [5] |
| Temperature | 0 - 25 °C | [5] |
| Reaction Time | 1 - 24 hours | [6][7] |
| Conversion | ~50 - 55% | [6] |
| Enantiomeric Excess (ee) of (R)-Epichlorohydrin | > 99% | [6][7] |
| Yield of (R)-Epichlorohydrin | 40 - 45% (theoretical max. 50%) | [5] |
Purification and Characterization
Purification
-
Crude (R)-Epichlorohydrin: As mentioned, vacuum distillation is the preferred method for purifying the unreacted (R)-epichlorohydrin from the reaction mixture and the diol byproduct.
-
(R)-CHPTAC: The final product is typically obtained as an aqueous solution. For applications requiring a solid, purification can be achieved by removing water under reduced pressure and then recrystallizing the residue from a suitable solvent like isopropanol or a mixture of water and a water-miscible alcohol.[3] Impurities such as unreacted trimethylamine hydrochloride can be removed by washing the crystalline product.[8]
Characterization
-
Confirmation of Structure: The chemical structure of (R)-CHPTAC can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the final product is a critical quality parameter. It is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[9][10] This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers, allowing for their quantification.
Conclusion
The synthesis of this compound with high enantiomeric purity is most reliably achieved through a two-step process involving the hydrolytic kinetic resolution of racemic epichlorohydrin. The use of a chiral (R,R)-Co-salen catalyst in a cooperative bimetallic mechanism provides a highly efficient and selective means to resolve the racemic starting material, yielding (R)-epichlorohydrin with excellent enantiomeric excess. The subsequent reaction with trimethylamine hydrochloride proceeds in a straightforward manner to afford the desired chiral product. This in-depth guide provides the fundamental mechanistic understanding and practical experimental protocols necessary for researchers and scientists to successfully synthesize this valuable chiral building block.
References
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- Nam, P. T. S., & Jones, C. W. (2014). The Synthesis of an Unsymmetrical Salen-Type Ligand and Its Cobalt Complex as an Efficient Catalyst for the Hydrolytic Kinetic Resolution of Epichlorohydrin. Vietnam Journal of Science and Technology, 52(5), 569.
- Google Patents. (2004). Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride. KR100433483B1.
- European Patent Office. (1992). Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride. EP 0276207 B1.
- Ready, J. M., & Jacobsen, E. N. (2001). Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution. Journal of the American Chemical Society, 123(12), 2687–2688.
- Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315.
- Weck, M., & Jones, C. W. (2007). Poly(styrene)-Supported Co–Salen Complexes as Efficient Recyclable Catalysts for the Hydrolytic Kinetic Resolution of Epichlorohydrin. Macromolecules, 40(23), 8231–8236.
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- Google Patents. (1996). Process of preparation of halohydroxypropyltrialkylammonium halides. WO1996022274A1.
- Google Patents. (1985). Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts. US4525306A.
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- Google Patents. (1978). Process for making quaternary amines of epichlorohydrin. US4066673A.
- Google Patents. (1995). Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. CN1067982C.
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- ResearchGate. (2021). Synthesis of 2,3-epoxypropyl trimethyl ammonium chloride.
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- Royal Society of Chemistry. (2012). Green Chemistry.
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(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride chemical structure and analysis
An In-depth Technical Guide to (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Synthesis, Analysis, and Application
Foreword
As a Senior Application Scientist, my experience has consistently shown that a profound understanding of a starting material's chemical identity and purity is the bedrock of successful drug development. It is not merely about confirming a structure; it is about understanding its synthesis, stereochemistry, and analytical profile in granular detail. This guide is designed for fellow researchers, scientists, and drug development professionals who work with chiral intermediates. We will dissect this compound (R-CHPTAC), a molecule of significant interest, particularly as a key precursor in the synthesis of L-carnitine. The methodologies and insights presented herein are grounded in established analytical principles, aimed at providing a practical, field-proven framework for its comprehensive evaluation.
Introduction: The Significance of a Chiral Building Block
This compound, a quaternary ammonium salt, is more than a simple chemical entity. Its true value lies in its specific stereoisomeric form: the (R)-enantiomer. This chirality makes it an indispensable building block in the stereospecific synthesis of biologically active molecules. While the racemic mixture finds broad applications as a cationic agent in the textile, paper, and personal care industries, the enantiomerically pure (R)-form is paramount in the pharmaceutical sector.[1][2]
Its most notable application is serving as a key intermediate in the industrial synthesis of L-carnitine (levocarnitine), a vital compound involved in fatty acid metabolism within the body.[3][4] The biological activity of carnitine is exclusive to the L-isomer, rendering the stereochemical integrity of its precursor, R-CHPTAC, a critical quality attribute that demands rigorous control and analysis. This guide provides an in-depth exploration of its structure, stereospecific synthesis, and the multi-faceted analytical techniques required to ensure its identity, purity, and suitability for pharmaceutical applications.
Chemical Identity and Physicochemical Properties
The first step in mastering a chemical intermediate is a thorough understanding of its fundamental structure and properties. R-CHPTAC possesses a single chiral center at the C2 position of the propyl chain, which dictates its biological utility.
Chemical Structure:
The asterisk indicates the chiral center (C2).
A comprehensive summary of its key identifiers and properties is provided below.
| Property | Value | Reference(s) |
| IUPAC Name | (R)-(3-chloro-2-hydroxypropyl)trimethylazanium chloride | [5] |
| Synonyms | R-CHPTAC, (R)-Quat-188 | [5] |
| CAS Number | 117604-42-9 | [6] |
| Molecular Formula | C₆H₁₅Cl₂NO | [5] |
| Molecular Weight | 188.09 g/mol | [5][7] |
| Appearance | Typically supplied as a colorless to light yellow aqueous solution | |
| Solubility | Miscible in water and soluble in methanol | [8] |
Stereospecific Synthesis of (R)-CHPTAC
The synthesis of the (R)-enantiomer is not accidental; it is a carefully designed process to ensure the correct stereochemical outcome. The most common and industrially viable route begins with the chiral precursor, (S)-epichlorohydrin. This choice is causal: the ring-opening of the epoxide by the amine nucleophile proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the carbon atom being attacked.
The reaction involves the nucleophilic attack of trimethylamine on the terminal carbon of the epoxide ring of (S)-epichlorohydrin. To facilitate this, trimethylamine hydrochloride is often used, with a base to liberate the free amine in situ.[3][9]
Experimental Protocol: Synthesis from (S)-Epichlorohydrin
This protocol is a representative synthesis adapted from methodologies described in the literature.[3][9][10]
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add trimethylamine hydrochloride and deionized water. Stir until all solids are dissolved.
-
pH Adjustment: Cool the solution to 5-10°C and adjust the pH to approximately 8.0 using a suitable base (e.g., a catalytic amount of an alkaline catalyst).[9][10] This step is critical as it liberates the free trimethylamine nucleophile required for the reaction.
-
Epoxide Addition: Slowly add (S)-epichlorohydrin dropwise via the addition funnel, ensuring the reaction temperature is maintained below 15°C. The exothermic nature of the reaction requires careful monitoring and cooling.
-
Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by measuring the consumption of epichlorohydrin via gas chromatography (GC).
-
Work-up: Upon completion, the resulting aqueous solution of this compound can be used directly or concentrated under reduced pressure if required. The final product is typically an aqueous solution containing 65-70% of the target compound.[11]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the stereospecific synthesis.
Caption: Workflow for the synthesis of (R)-CHPTAC.
Comprehensive Analytical Characterization
Confirming the successful synthesis of R-CHPTAC and, more importantly, its purity, requires a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system of analysis.
Structural Elucidation via Spectroscopy
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural confirmation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum allows for the identification of all non-exchangeable protons and their connectivity through spin-spin coupling. The spectrum, typically run in a solvent like DMSO-d₆, will show distinct signals for the trimethylammonium protons, the methylene protons, and the methine proton adjacent to the hydroxyl and chloro groups.[12]
-
¹³C NMR: The carbon NMR provides information on the number of chemically distinct carbon environments. The (R)-enantiomer will have a specific set of chemical shifts.[13]
| Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Rationale & Key Features |
| -N⁺(CH₃ )₃ | ~3.24 | ~54.5 | A strong singlet in ¹H NMR integrating to 9 protons. |
| -CH ₂-N⁺- | ~3.46-3.59 | ~68.0 | Diastereotopic protons, may appear as complex multiplets. |
| -CH (OH)- | ~4.41 | ~65.5 | Methine proton, shifted downfield due to adjacent electronegative O and Cl. |
| -CH ₂-Cl | ~3.69 | ~48.0 | Methylene protons adjacent to the chlorine atom. |
| -OH | Variable | - | A broad singlet that is solvent and concentration-dependent. |
Note: Shift values are approximate and can vary based on solvent and instrument. Data compiled from available sources.[5][13][12]
B. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the cationic portion of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the parent ion is readily observed.
-
Expected Ion: [C₆H₁₅ClNO]⁺
-
Monoisotopic Mass: 152.08 m/z
-
Key Fragments: The primary fragment observed corresponds to the loss of the chloromethyl group, resulting in a significant peak around 58 m/z, which is characteristic of the trimethylamine moiety.[14]
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is excellent for confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| 3200-3500 (broad) | O-H stretch | Confirms the presence of the hydroxyl group. |
| 2900-3000 | C-H stretch | Aliphatic C-H bonds. |
| ~1480 | C-H bend | Characteristic of the methyl groups on the nitrogen. |
| 1000-1100 | C-O stretch | Secondary alcohol C-O bond. |
| 650-750 | C-Cl stretch | Confirms the presence of the alkyl chloride. |
Purity and Enantiomeric Integrity Analysis
For pharmaceutical applications, purity is not just about the absence of synthetic byproducts; it is critically about ensuring enantiomeric purity.
A. High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore, direct UV detection of R-CHPTAC is challenging. However, ion-pair reversed-phase HPLC with refractive index (RI) detection or evaporative light scattering detection (ELSD) is an effective method for assessing purity and quantifying related substances.[15][16] A more modern approach involves Hydrophilic Interaction Chromatography (HILIC) coupled with mass spectrometry.
Protocol: Ion-Pair HPLC for Purity Analysis [15][16]
-
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An aqueous solution of a suitable ion-pairing agent like sodium perchlorate (e.g., 1 M) in a buffered solution (e.g., 0.2 mM phosphoric acid, pH 3.4). The perchlorate anion pairs with the quaternary ammonium cation, allowing for retention on the C18 stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index (RI) or ELSD.
-
Analysis: This method can effectively separate CHPTAC from its hydrolysis byproduct, (2,3-dihydroxypropyl)trimethylammonium chloride, and other potential impurities.
B. Enantiomeric Purity Determination
This is the most critical analytical test for this molecule. The goal is to quantify the presence of the unwanted (S)-(-)-enantiomer.
-
Rationale: The synthesis of L-carnitine from R-CHPTAC must yield a final product with very low levels of the inactive D-carnitine. Controlling the enantiomeric excess (e.e.) of the starting material is the most effective way to achieve this.
-
Methodology: Direct analysis on a chiral HPLC column is often difficult for this compound. A robust and common strategy involves derivatization of the hydroxyl group with a chiral derivatizing agent, followed by analysis using standard reverse-phase HPLC or GC.[3][17] Alternatively, polarimetry can be used to measure the specific rotation of the material, which should fall within a specific range (e.g., -26.0° to -29.4°) for high-purity material.[18]
Analytical Workflow Diagram
Caption: Comprehensive analytical workflow for R-CHPTAC.
Application in Drug Development: The L-Carnitine Pathway
The primary role of high-purity R-CHPTAC in drug development is as a committed intermediate for L-carnitine. The subsequent synthetic steps leverage the established stereocenter of R-CHPTAC.
-
Cyanation: The chloride on the C3 carbon is displaced by a cyanide group (e.g., using NaCN). This Sₙ2 reaction proceeds to form (R)-3-cyano-2-hydroxypropyl trimethylammonium chloride.[3][17]
-
Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions (e.g., using concentrated HCl) to a carboxylic acid. This step yields L-carnitine hydrochloride.[4]
-
Final Form: The hydrochloride salt can then be converted to the zwitterionic L-carnitine inner salt through purification techniques like ion-exchange chromatography or electrodialysis.[3]
L-Carnitine Synthesis Pathway
Caption: Synthetic pathway from R-CHPTAC to L-Carnitine.
This controlled, stereospecific pathway is essential because D-carnitine is not only biologically inactive but can also act as an antagonist to L-carnitine, making its presence in a final drug product undesirable. The entire rationale for using R-CHPTAC is to prevent the formation of this unwanted enantiomer.
Conclusion
This compound is a quintessential example of a value-added chiral intermediate. Its utility is defined by its stereochemical purity, which is established during its synthesis from (S)-epichlorohydrin and rigorously verified through a comprehensive suite of analytical techniques. For scientists in drug development, a deep understanding of this molecule—from the causality of its synthetic pathway to the nuances of its analytical characterization, particularly enantiomeric purity—is not merely academic. It is a prerequisite for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient, L-carnitine. The self-validating system of spectroscopic and chromatographic analyses detailed in this guide provides a robust framework for the complete and confident evaluation of this critical raw material.
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PrepChem. (n.d.). Synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride. Retrieved from [Link]
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Cui-yu, J. (2003). Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride. Fine and Specialty Chemicals. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18732, (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. Retrieved from [Link]
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Li, J., & Wang, X. (2006). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. ResearchGate. [Link]
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Wiley-VCH GmbH. (n.d.). This compound. SpectraBase. Retrieved from [Link]
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ChemAnalyst. (2023). 3-Chloro-2-Hydroxypropyl Trimethylammonium Chloride Market Size, Share & Analysis Report 2035. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129830641, 3-(Chloro-2-hydroxypropyl) trimethylammonium chloride. Retrieved from [Link]
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European Patent Office. (2015). A preparation method of high-purity L-carnitine. European Patent No. EP 2360141 B1. [Link]
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ChemBK. (n.d.). (3-CHLORO-2-HYDROXY-N-PROPYL)TRIMETHYLAMMONIUM CHLORIDE. Retrieved from [Link]
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Goclik, V., Stach, S., & Mischnick, P. (2004). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. Journal of Chromatography A, 1038(1-2), 283-289. [Link]
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Hashem, M., et al. (2003). Reaction Efficiency for Cellulose Cationization Using 3-Chloro-2- Hydroxypropyl Trimethyl Ammonium Chloride. Textile Research Journal, 73(11), 1017-1023. [Link]
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(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride CAS number 3327-22-8
An In-depth Technical Guide to (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Foreword
This compound, registered under CAS number 3327-22-8, is a chiral quaternary ammonium salt with significant utility across diverse scientific and industrial domains. While its racemic form is a high-volume industrial chemical for polymer modification, the (R)-enantiomer holds particular value as a specialized chiral building block in pharmaceutical synthesis. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its synthesis, mechanisms of action, key applications, analytical methodologies, and safety protocols. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile compound.
Core Chemical Identity and Physicochemical Properties
This compound, often abbreviated as (R)-CHPTAC, is a quaternary ammonium compound. Its structure features a positively charged nitrogen atom covalently bonded to three methyl groups and a 3-chloro-2-hydroxypropyl group, with a chloride counter-ion. This specific stereoisomer, the (R)-enantiomer, is crucial for stereospecific chemical transformations.
The compound is most commonly supplied as a 60-65% aqueous solution, which is a colorless to light yellow liquid.[1] Its cationic nature and the reactive chlorohydrin group are the cornerstones of its chemical utility.
Table 1: Physicochemical Properties of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
| Property | Value | Source(s) |
| CAS Number | 3327-22-8 | |
| Molecular Formula | C₆H₁₅Cl₂NO | [2] |
| Molecular Weight | 188.10 g/mol | |
| IUPAC Name | (2R)-(3-chloro-2-hydroxypropyl)-trimethylazanium chloride | [3] |
| Synonyms | (R)-CHPTAC, Quat 188 (racemic form) | [4][5] |
| Appearance | Typically a liquid solution (e.g., 60 wt. % in H₂O) | |
| Solubility | Miscible with water | [2][3] |
| Density | ~1.154 g/mL at 25 °C (for 60% solution) | |
| Refractive Index | n20/D 1.4541 (for 60% solution) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| InChI Key | CSPHGSFZFWKVDL-UHFFFAOYSA-M | [3] |
| SMILES String | [Cl-].C(C)CC(O)CCl |
Synthesis and Manufacturing Insights
The industrial synthesis of CHPTAC (in its racemic form) is predominantly achieved through the reaction of epichlorohydrin (ECH) with trimethylamine or its hydrochloride salt.[4][6] The production of the specific (R)-enantiomer requires a chiral starting material to ensure stereochemical integrity.
Core Synthesis Mechanism: Nucleophilic Ring-Opening
The primary synthesis route involves the nucleophilic attack of trimethylamine on the epoxide ring of a chiral epichlorohydrin precursor. To obtain (R)-CHPTAC, one would typically start with (S)-epichlorohydrin. The reaction proceeds via an SN2 mechanism, where the amine attacks the least sterically hindered carbon of the epoxide ring. This is followed by hydrolysis or reaction with a chloride source to open the ring, yielding the final chlorohydrin product.
-
Causality of Reagent Choice: Trimethylamine hydrochloride is often preferred over gaseous trimethylamine for easier handling and control in an aqueous medium.[6] Epichlorohydrin is a highly reactive and efficient bifunctional molecule, making it an ideal precursor.
-
Control of Reaction Conditions: The reaction is exothermic and requires careful temperature control (typically between 0-50°C) to minimize the formation of by-products.[6][7] The pH is also a critical parameter, often maintained between 7.5 and 8.0 to facilitate the reaction while suppressing unwanted hydrolysis of the epichlorohydrin.[7][8]
Diagram 1: General Synthesis Workflow for CHPTAC
Caption: Synthesis of CHPTAC from trimethylamine HCl and epichlorohydrin.
Laboratory-Scale Synthesis Protocol (Illustrative)
This protocol is an illustrative example based on publicly available synthesis procedures.[8]
-
Preparation: In a jacketed reaction flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 70g of trimethylamine hydrochloride in 64mL of deionized water. Stir until complete dissolution.
-
Catalyst & pH Adjustment: Add a suitable catalyst, such as alkaline Al₂O₃ (10g), and adjust the initial pH of the system to approximately 7.8.[8]
-
Cooling: Cool the reaction mixture to 5°C using a circulating chiller.
-
Epichlorohydrin Addition: Slowly add 66g of (S)-epichlorohydrin dropwise to the cooled mixture. Maintain the temperature below 10°C throughout the addition to control the exothermic reaction.
-
Initial Reaction Phase: After the addition is complete, maintain the temperature and continue stirring. Monitor the pH, which will gradually rise. The reaction is typically held at this temperature for 3-4 hours, during which the system should become a homogeneous solution.[8]
-
Secondary Reaction Phase: Allow the reaction mixture to warm to room temperature (e.g., 18-20°C) and continue stirring for an additional 2 hours to ensure the reaction goes to completion.[8]
-
Purification (Optional): The resulting aqueous solution can be purified by methods such as steam distillation or vacuum distillation to remove any unreacted epichlorohydrin or by-products like 1,3-dichloro-2-propanol.[7]
Core Applications in Research and Development
The utility of (R)-CHPTAC stems from its dual chemical personality: a chiral handle for stereospecific synthesis and a cationic agent for polymer modification.
Chiral Precursor in L-Carnitine Synthesis
A paramount application for (R)-CHPTAC is as a key intermediate in the synthesis of L-carnitine, a vital compound involved in fatty acid metabolism.[9][10] The chirality of the starting material is essential to produce the biologically active L-enantiomer.
The synthesis pathway involves converting the chlorohydrin moiety of (R)-CHPTAC into a nitrile group, followed by hydrolysis to form the carboxylic acid functionality of L-carnitine.
-
Mechanism Insight: The synthesis starts with a chiral material, such as (S)-epichlorohydrin, to produce the L-quaternary ammonium salt (which corresponds to (R)-CHPTAC's enantiomer, (S)-CHPTAC).[11] This intermediate is then reacted with a cyanide source (e.g., NaCN) to replace the chlorine atom. The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.[10][11]
Diagram 2: Synthetic Pathway to L-Carnitine
Caption: Simplified reaction scheme for the synthesis of L-Carnitine.
Cationizing Agent for Biopolymer Modification
CHPTAC (often the racemic mixture for cost-effectiveness in industrial applications) is a premier reagent for cationization, the process of introducing a permanent positive charge onto a substrate.[1][4] This is widely applied to natural polymers like starch, cellulose, and guar gum.[1][12]
-
Mechanism of Action: Under alkaline conditions (e.g., using NaOH), CHPTAC first undergoes an intramolecular cyclization to form the highly reactive intermediate, (2,3-Epoxypropyl)trimethylammonium chloride (EPTAC) , also known as glycidyltrimethylammonium chloride (GTAC).[4][13] This epoxide then reacts with the hydroxyl groups on the polymer backbone in an etherification reaction, covalently bonding the cationic trimethylammonium group to the polymer.[1][13]
-
Field-Proven Insights: The degree of substitution (DS)—the average number of cationic groups per monomer unit—is a critical parameter that dictates the final properties of the modified polymer.[1] The DS can be precisely controlled by adjusting the molar ratio of CHPTAC to the polymer, reaction time, temperature, and catalyst concentration.[14] This control is essential for tailoring the polymer's performance in specific applications, such as:
-
Papermaking: Cationic starch enhances the retention of negatively charged cellulose fibers and fillers, improving paper strength and drainage.[5][15]
-
Textiles: Improves dye affinity and acts as a fabric softener.[4][5]
-
Water Treatment: Cationic polymers act as effective flocculants to remove suspended solids from wastewater.[1][15]
-
Personal Care: Used in formulations for its conditioning properties.[5]
-
Diagram 3: Workflow for Starch Cationization
Caption: Process flow for the modification of starch using CHPTAC.
Analytical and Quality Control Methodologies
Ensuring the purity, identity, and chiral integrity of (R)-CHPTAC is critical, especially for pharmaceutical applications. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
Table 2: Key Analytical Techniques for CHPTAC
| Technique | Purpose | Key Insights | Source(s) |
| ¹H and ¹³C NMR | Structural Confirmation | Provides definitive structural information and confirms the presence of the chlorohydrin and trimethylammonium moieties. | [3][16][17] |
| HPLC-MS | Quantification & Impurity Profiling | Used for quantitative analysis and detection of related substances and by-products in various matrices. | [7][18] |
| Capillary Electrophoresis (CE) | Separation and Quantification | A powerful technique for separating and quantifying CHPTAC and its related compounds, like EPTAC and the hydrolysis product. | [19] |
| Polarimetry | Chiral Purity | Measures the specific optical rotation to confirm the presence of the correct enantiomer and assess its purity. | [10][11] |
The results from these analyses are crucial for quality control, ensuring that the material meets the specifications required for its intended application, whether it be for polymer modification or as a starting material in a GMP-regulated pharmaceutical process.
Safety, Handling, and Environmental Profile
As with any reactive chemical intermediate, proper handling and awareness of the associated hazards are essential.
Hazard Identification
(R)-CHPTAC is classified with specific health and environmental hazards. Users must consult the latest Safety Data Sheet (SDS) before handling.
-
GHS Classification:
-
Signal Word: Warning[20]
Table 3: GHS Hazard and Precautionary Information
| Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) (Selected) |
| H351: Suspected of causing cancer. H412: Harmful to aquatic life with long lasting effects. | P203: Obtain, read and follow all safety instructions before use. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection. P318: IF exposed or concerned, get medical advice. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulations. | |
| Source(s):[2][20] |
Recommended Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. Keep containers tightly closed.[2] Store locked up as per P405.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[20]
-
Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water and soap.[20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[20]
Conclusion
This compound is a molecule of significant technical importance. Its value is bifurcated: in its chiral (R)-form, it is a sophisticated and crucial building block for the pharmaceutical industry, particularly for life-essential compounds like L-carnitine. In its more common racemic form, it serves as a robust and versatile workhorse for the large-scale chemical modification of biopolymers, underpinning advancements in industries from paper and textiles to water treatment. A thorough understanding of its synthesis, reaction mechanisms, and safety protocols, as detailed in this guide, is essential for harnessing its full potential in both research and industrial settings.
References
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- (3-Chloro-2-hydroxypropyl)
- US Patent 3532751A - Synthesis of 3-chloro-2-hydroxypropyl qu
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(3-Chloro-2-hydroxypropyl)trimethylammonium chloride - PubChem. (URL: [Link])
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3-Chloro-2-Hydroxypropyl Trimethyl Ammonium Chloride Market Growth, And Opportunities (2023-2030) - Contrive Datum Insights. (URL: [Link])
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Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed. (URL: [Link])
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Preparation and Optimization of Water-Soluble Cationic Sago Starch with a High Degree of Substitution Using Response Surface Methodology - PMC - PubMed Central. (URL: [Link])
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Practical and Efficient Utilisation of (R)-3-chloro-1,2-Propanediol in Synthesis of L-Carnitine. (URL: [Link])
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SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS - SciELO. (URL: [Link])
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(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride solubility and stability studies
An In-Depth Technical Guide to the Solubility and Stability of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC)
Introduction
This compound, commonly known as CHPTAC, is a quaternary ammonium compound with significant industrial and research applications. Its primary role is as a potent cationic etherifying agent, used extensively for the modification of natural and synthetic polymers. The introduction of a permanent positive charge onto substrates like starch, cellulose, and other biopolymers dramatically alters their physicochemical properties, enhancing their utility in fields such as papermaking, textiles, personal care, and water treatment.[1]
Given its function as a reactive chemical intermediate, a thorough understanding of its solubility and stability is paramount for researchers, process chemists, and formulation scientists. Optimizing reaction conditions, ensuring storage stability, and developing accurate analytical methods all depend on a comprehensive knowledge of how CHPTAC behaves in various chemical environments. This guide provides a detailed examination of the solubility profile and stability characteristics of CHPTAC, offering both theoretical insights and practical experimental protocols grounded in established scientific principles.
Section 1: Core Physicochemical Properties
A baseline understanding of CHPTAC begins with its fundamental physicochemical properties, which are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | (3-chloro-2-hydroxypropyl)-trimethylazanium chloride | [2] |
| CAS Number | 3327-22-8 | [3][4] |
| Common Synonyms | CHPTAC, Quat 188, Dextrosil | [3][5] |
| Molecular Formula | C₆H₁₅Cl₂NO | [2][3] |
| Molecular Weight | 188.1 g/mol | [3][5] |
| Appearance | Colorless to light-yellow clear liquid (typically supplied as an aqueous solution) | [2][3][4] |
| Density | ~1.154 g/mL at 25 °C (for a 60-65% aqueous solution) | [4] |
| Melting Point | 191-193 °C (for the solid compound) | [4][5] |
Section 2: Solubility Profile
The solubility of CHPTAC is a critical parameter for its application in aqueous reaction media and for its purification. Its molecular structure dictates its behavior in different solvent systems.
Theoretical Basis and Qualitative Description
CHPTAC's high solubility in polar solvents is a direct consequence of its molecular structure. The molecule possesses two key features that promote interaction with polar solvent molecules like water:
-
Quaternary Ammonium Cation: The permanently charged trimethylammonium group ([–N⁺(CH₃)₃]) allows for strong ion-dipole interactions with water molecules.
-
Hydroxyl Group: The secondary alcohol (–OH) group is capable of forming hydrogen bonds.
Conversely, the molecule has a short alkyl chain and is expected to have very low solubility in non-polar, aprotic solvents.[6]
Quantitative Solubility Data
The following table summarizes the known solubility of CHPTAC in common solvents.
| Solvent | Solubility | Temperature | Reference(s) |
| Water | Miscible; 835.2 g/L | 20 °C | [2][3][4][5] |
| Methanol | Sparingly soluble | Room Temperature | [4][5] |
| Isopropanol | Low solubility (used for precipitation/purification) | Room Temperature | [7] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of CHPTAC in a given solvent system.
Causality Behind Experimental Choices:
-
Shake-Flask Method: This is a gold-standard technique for determining equilibrium solubility, ensuring that the system reaches saturation.
-
Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.[6]
-
Equilibration Time: A 24-48 hour period is typically sufficient to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Quantification by HPLC: A specific and validated analytical method is required to accurately measure the concentration of the dissolved analyte without interference from solvent or impurities.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid CHPTAC to a series of vials, each containing a known volume of the selected solvent (e.g., water, methanol, isopropanol). The excess solid ensures that saturation will be achieved.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter (compatible with the solvent) to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated stability-indicating HPLC method (as described in Section 5) to determine the concentration of CHPTAC.
-
Calculation: Calculate the solubility in units of g/L or mg/mL based on the measured concentration and the dilution factor.
Section 3: Stability Profile and Degradation Pathways
Understanding the chemical stability of CHPTAC is crucial for predicting its shelf-life, defining appropriate storage conditions, and controlling its reactivity. Forced degradation studies are an essential tool for mapping its degradation pathways.[8][9]
Hydrolytic Stability and pH-Dependence
The stability of CHPTAC in aqueous solution is highly dependent on pH. It is susceptible to two primary, competing degradation pathways.
-
Alkaline-Conditioned Epoxidation: Under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide initiates an intramolecular nucleophilic attack, displacing the chloride ion. This forms the highly reactive epoxide, (2,3-epoxypropyl)trimethylammonium chloride (EPTAC) , also known as glycidyltrimethylammonium chloride (GTAC).[10] This is often the desired reaction for the cationization of substrates.[11]
-
Hydrolysis to Diol: CHPTAC can also undergo hydrolysis to form (2,3-dihydroxypropyl)trimethylammonium chloride . This reaction can be catalyzed by both acidic and basic conditions and represents a loss of the reactive chlorohydrin moiety, reducing the efficiency of etherification reactions.[1][10]
Figure 1: Competing degradation pathways of CHPTAC in aqueous solution.
Thermal, Photolytic, and Oxidative Stability
-
Thermal Stability: As a quaternary ammonium salt, CHPTAC is relatively thermally stable in its solid form, with a high melting point.[4][12][13] However, in aqueous solutions, prolonged exposure to elevated temperatures (e.g., >50-60 °C) can accelerate hydrolysis and other degradation reactions.[7] Thermogravimetric Analysis (TGA) can be employed to determine the decomposition temperature of the solid material.[14]
-
Photostability: As per ICH Q1B guidelines, photostability testing is a key component of a full stability assessment.[8] Exposure to UV or visible light can potentially induce degradation, and dedicated studies are required to determine this susceptibility.
-
Oxidative Stability: CHPTAC may be susceptible to degradation in the presence of oxidizing agents. The secondary alcohol group could potentially be oxidized. Forced degradation studies using agents like hydrogen peroxide are necessary to investigate this pathway.[15]
Section 4: A Framework for Forced Degradation Studies
A forced degradation study is a systematic investigation designed to accelerate the degradation of a substance under conditions more severe than standard storage. Its purpose is to identify potential degradation products and establish a stability-indicating analytical method.[16]
Experimental Workflow
The overall workflow involves subjecting the compound to multiple stress conditions in parallel and analyzing the resulting samples against a control.
Figure 2: Workflow for a forced degradation study of CHPTAC.
Detailed Stress Condition Protocols
The goal is to achieve a target degradation of approximately 10-20%, which is sufficient to detect and identify degradants without causing extensive secondary degradation.[15][16]
-
Acidic Hydrolysis
-
Protocol: Prepare a solution of CHPTAC in 0.1 M HCl. Incubate at 60 °C.
-
Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
-
Rationale: Elevated temperature accelerates the hydrolytic cleavage to the diol.[15]
-
-
Basic Hydrolysis
-
Protocol: Prepare a solution of CHPTAC in 0.1 M NaOH. Maintain at room temperature (25 °C).
-
Sampling: Withdraw aliquots at short time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quenching: Neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Rationale: The reaction to form the epoxide (EPTAC) is typically rapid at room temperature.[10] The primary goal here is to characterize this transformation.
-
-
Oxidative Degradation
-
Protocol: Prepare a solution of CHPTAC in 3% hydrogen peroxide (H₂O₂). Maintain at room temperature (25 °C), protected from light.
-
Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: No quenching is typically required, but samples should be analyzed promptly.
-
Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[15]
-
-
Thermal Degradation (Neutral Solution)
-
Protocol: Prepare a solution of CHPTAC in purified water. Incubate at 70 °C, protected from light.
-
Sampling: Withdraw aliquots at various time points (e.g., 1, 3, 7 days).
-
Quenching: Cool samples to room temperature before analysis.
-
Rationale: This tests for heat-induced degradation in the absence of acid or base catalysis, primarily targeting the rate of neutral hydrolysis.[15]
-
Summary of Expected Degradation
The following table summarizes the anticipated outcomes from the forced degradation studies.
| Stress Condition | Primary Expected Transformation | Major Degradation Product(s) |
| Acid Hydrolysis | Hydrolysis | (2,3-Dihydroxypropyl)trimethylammonium chloride |
| Base Hydrolysis | Intramolecular Cyclization | (2,3-Epoxypropyl)trimethylammonium chloride |
| Oxidation | Oxidation of secondary alcohol | Potential ketone or other oxidative products |
| Thermal (Neutral) | Slow Hydrolysis | (2,3-Dihydroxypropyl)trimethylammonium chloride |
| Photolytic | Photodegradation | To be determined by experimentation |
Section 5: Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from any degradation products, impurities, or excipients.
Recommended Method: Ion-Pair Reversed-Phase HPLC
Rationale: CHPTAC is a non-volatile, highly polar, cationic compound that lacks a strong UV chromophore. Standard reversed-phase HPLC is ineffective as the analyte will not be retained on a C18 column. Ion-pair chromatography is an excellent solution. An anionic ion-pairing reagent (e.g., heptafluorobutyric acid) is added to the mobile phase. It pairs with the cationic CHPTAC, forming a neutral, hydrophobic complex that can be retained and separated on a C18 column. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[17] Capillary Electrophoresis (CE) is another powerful alternative for separating charged species.[18][19]
Example HPLC-ELSD Protocol
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 90:10 (v/v) 5 mM Heptafluorobutyric Acid in Water : Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | ELSD (Evaporative Light Scattering Detector) |
| ELSD Settings | Drift Tube: 50 °C; Nebulizer Gas (N₂): 2.0 Bar |
Self-Validating System: The trustworthiness of this protocol is established during method validation. The most critical validation parameter is specificity . This is confirmed by analyzing the stressed samples from the forced degradation study. The method is deemed "stability-indicating" if a baseline resolution is achieved between the peak for CHPTAC and all peaks corresponding to its degradation products.
Conclusion
This compound is a highly water-soluble compound whose stability is intrinsically linked to the pH of its environment. Its primary degradation pathways involve a productive conversion to the reactive epoxide EPTAC under alkaline conditions and a competing hydrolytic degradation to the corresponding diol. A comprehensive understanding of these pathways, elucidated through systematic forced degradation studies, is essential for optimizing its use as a cationizing agent. The development and validation of a robust stability-indicating analytical method, such as the ion-pair HPLC method described, is a non-negotiable requirement for any quantitative research or quality control involving this versatile chemical.
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Vogt, C., & Conradi, S. (1996). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. PubMed. Available at: [Link]
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The Synthesis of Cationic Etherifying Agents: A Technical Guide to the Chemistry of Epichlorohydrin and Trimethylamine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the synthesis of key cationic etherifying agents, namely (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) and Glycidyltrimethylammonium chloride (GTMAC), from the reaction of epichlorohydrin and trimethylamine. The document moves beyond simple protocols to explore the underlying reaction mechanisms, the critical influence of reaction conditions on product outcomes, and anomalous reaction pathways. Detailed, field-tested experimental protocols are provided, underpinned by a strong emphasis on safety and causality. This guide is intended to serve as an authoritative resource for scientists engaged in material modification, polymer chemistry, and the development of novel functionalized molecules.
Introduction: The Role of Cationic Etherifying Agents
Cationic etherifying agents are indispensable tools in modern material science, imparting a permanent positive charge to various substrates like starch, cellulose, and guar gum.[1] This modification dramatically alters the material's properties, enhancing functionalities critical for numerous industrial applications.[1] For instance, cationic starch is a vital additive in the papermaking industry, improving paper strength and filler retention by fostering stronger bonds with negatively charged cellulose fibers.[1]
Two of the most prominent cationic etherifying agents are (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) and Glycidyltrimethylammonium chloride (GTMAC). CHPTAC is a quaternary ammonium salt that, under alkaline conditions, can transform into the more reactive epoxy form, GTMAC.[2] This guide will dissect the synthesis of these crucial compounds from their common precursors: epichlorohydrin and trimethylamine.
Reaction Pathways and Mechanistic Insights
The reaction between epichlorohydrin and trimethylamine does not follow a single, invariable path. The outcome is highly dependent on the chosen reaction conditions, particularly the solvent system and pH. Understanding these pathways is crucial for achieving high yields of the desired product and minimizing impurities.
Pathway A: Synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC)
The synthesis of CHPTAC is typically conducted in an aqueous medium using epichlorohydrin and either trimethylamine hydrochloride or a combination of trimethylamine and hydrochloric acid.[3][4][5] The presence of water and controlled pH are the defining features of this pathway.
Mechanism: The reaction proceeds via a nucleophilic attack of the trimethylamine on the terminal carbon of the epoxide ring of epichlorohydrin. This is a classic SN2 ring-opening reaction. The regioselectivity, favoring attack at the less sterically hindered terminal carbon, is a key feature of this synthesis. The subsequent protonation of the resulting alkoxide by water yields the chlorohydrin structure of CHPTAC. Maintaining a near-neutral to slightly acidic pH (typically 6.5-8.0) is critical to prevent the formation of the epoxy form (GTMAC) and other side products.[3][6]
Caption: Synthesis pathway for CHPTAC in an aqueous medium.
Pathway B: Synthesis of Glycidyltrimethylammonium chloride (GTMAC)
The synthesis of GTMAC, the epoxide counterpart to CHPTAC, necessitates non-aqueous or low-water conditions. The reaction is typically performed in a polar organic solvent like methanol.[7]
Mechanism: In an anhydrous environment, trimethylamine directly attacks the carbon bearing the chlorine atom in epichlorohydrin in a quaternization reaction. This SN2 displacement of the chloride ion by the amine forms the desired N-(2,3-epoxypropyl)trimethylammonium chloride, commonly known as GTMAC.[7] The use of solvents like methanol is advantageous as it solubilizes both reactants and promotes the ionic reaction, leading to high yields in under two hours at temperatures between 0°C and 40°C.[7] It is crucial to avoid water, as its presence leads to the formation of CHPTAC and other byproducts.[8]
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A Senior Application Scientist's Guide to Starch Modification with (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride
Executive Summary
Starch, a ubiquitous and renewable biopolymer, is a cornerstone of numerous industries. However, its native properties often require enhancement to meet the rigorous demands of specialized applications. Chemical modification, specifically cationization, imparts a positive charge to the starch molecule, unlocking a host of functional benefits. This technical guide provides an in-depth exploration of starch cationization using (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), a widely used and highly effective etherifying agent. Authored for researchers, scientists, and development professionals, this document delves into the fundamental chemistry, reaction kinetics, process optimization, and analytical characterization of cationic starch. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust understanding of how to manipulate reaction parameters to achieve desired product attributes for applications ranging from papermaking to water treatment.
The Imperative for Starch Modification: An Introduction
Native starch, while abundant and cost-effective, presents limitations such as insolubility in cold water, retrogradation (re-association of cooked starch molecules), and a lack of specific functional charges.[1][2] To overcome these constraints, starch is frequently modified through physical, enzymatic, or chemical means.[2] Chemical modification via cationization is particularly significant. It introduces positively charged functional groups onto the starch backbone, which is crucial for applications involving interaction with negatively charged substrates like cellulose fibers in paper pulp, suspended solids in wastewater, or textile fibers.[3][4] This electrostatic interaction is the foundation of the enhanced performance seen in cationic starches.
The Reagent: Understanding this compound
This compound is a quaternary ammonium compound that serves as the primary cationic reagent.[5] It is commercially known by several synonyms, including Quat 188, CHPTAC, CTA, and PTAC.[6][7] It is typically supplied as a clear, colorless aqueous solution.[3][6]
| Technical Specification | Value / Description | Reference |
| Chemical Name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | [8] |
| CAS Number | 3327-22-8 | [3] |
| Molecular Formula | C₆H₁₅Cl₂NO | [8] |
| Molecular Weight | 188.1 g/mol | [8] |
| Typical Concentration | 65% - 69% in aqueous solution | [3][8] |
| Appearance | Colorless, clear liquid | [3] |
| pH | 2.0 - 7.0 | [3][9] |
| Ionicity | Cationic | [3] |
Mechanism of Action: The Critical Role of Alkali
The etherification of starch with CHPTAC is not a direct reaction. The process is critically dependent on an alkaline catalyst, such as sodium hydroxide (NaOH). The alkali serves a dual purpose: it activates the hydroxyl groups on the starch molecule, making them more nucleophilic, and, more importantly, it converts CHPTAC into its highly reactive intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC) , also known as glycidyl trimethylammonium chloride (GMAC).[8][10] This epoxide is far more reactive towards the starch hydroxyls than the parent chlorohydrin. This in-situ conversion is the cornerstone of the entire modification process.
The Cationization Process: A Mechanistic Approach
The method chosen for cationization—wet, semi-dry, or dry—is a critical decision dictated by the desired degree of substitution (DS), operational scale, and final product requirements.
-
Wet (Slurry) Process: This is the most common industrial method, where starch granules are suspended in water.[10] It is well-suited for producing cationic starches with a low DS (<0.06), typical for paper manufacturing.[11] The aqueous medium allows for easy handling and temperature control, but the reaction efficiency can be limited by the solubility of the reagents.
-
Semi-Dry and Dry Processes: These methods involve reacting starch with a minimal amount of water or solvent.[12] The intimate mixing of reactants leads to higher reaction efficiency and allows for the synthesis of starches with a high DS.[12][13] These processes are often used for specialty applications requiring high charge density.
Key Reaction Parameters and Their Scientific Influence
Optimizing the cationization reaction requires a nuanced understanding of how each parameter influences the outcome.
| Parameter | Scientific Rationale & Expected Impact |
| Starch Source | The botanical origin (e.g., potato, corn, tapioca) determines granule size, surface area, and amylose/amylopectin content. Porous granules or a higher amylopectin content can enhance reagent accessibility and reactivity.[10] |
| Alkaline Catalyst | NaOH is a strong base that efficiently generates the reactive epoxide. Calcium oxide (CaO) , a milder base, has been shown to facilitate deeper, more uniform penetration of the reagent into the starch granule, resulting in higher DS and reaction efficiency.[12][13] |
| Reagent:Starch Ratio | This is the primary determinant of the maximum achievable Degree of Substitution (DS). Increasing the molar ratio of CHPTAC to anhydroglucose units (AGU) will, up to a point of saturation, increase the resulting DS of the modified starch.[14] |
| Temperature | Follows Arrhenius kinetics; increasing temperature (typically in the 40-70°C range) accelerates the rate of etherification. However, excessively high temperatures (>70°C) can promote side reactions like reagent hydrolysis and de-etherification, reducing efficiency.[15] |
| Reaction Time | A longer reaction time allows for greater conversion and a higher DS. The reaction rate typically plateaus as reactants are consumed. Optimization is required to balance DS with process throughput.[15][16] |
| Slurry Concentration | In a wet process, a higher starch concentration can increase kettle capacity but may also lead to viscosity issues and mass transfer limitations. A balance must be struck to ensure a homogeneous suspension.[10] |
Experimental Workflow: From Synthesis to Analysis
A robust and repeatable workflow is essential for the successful synthesis and validation of cationic starch. The process involves the initial reaction followed by purification and a suite of analytical techniques to confirm the modification and characterize the new properties.
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The Cationic Frontier: A Technical Guide to (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride in Advanced Polymer Chemistry
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) stands as a pivotal reagent in the landscape of polymer chemistry, primarily enabling the transformation of natural and synthetic polymers into their cationic counterparts. This guide provides an in-depth exploration of CHPTAC, from its fundamental chemical principles to its sophisticated applications in cutting-edge fields such as drug and gene delivery. We will dissect the mechanisms of polymer cationization, detail experimental protocols for the synthesis and characterization of CHPTAC-modified polymers, and critically evaluate their utility in developing advanced therapeutic systems. This document is intended to serve as a comprehensive resource, empowering researchers to harness the full potential of this versatile cationic building block.
Introduction: The Power of the Positive Charge
In the realm of polymer science, the introduction of a net positive charge onto a macromolecule can dramatically alter its physicochemical properties and unlock a myriad of advanced applications. Cationic polymers are distinguished by their ability to interact with negatively charged entities, such as nucleic acids, proteins, and cell membranes.[1][2][3] This inherent electrostatic attraction forms the basis for their use in diverse areas, from industrial processes like flocculation and retention aids in papermaking to sophisticated biomedical applications.[4][5]
This compound, often abbreviated as CHPTAC, is a key player in the synthesis of these cationic polymers. It is a quaternary ammonium compound that serves as a highly efficient etherifying agent, allowing for the covalent attachment of permanent cationic charges to polymers bearing hydroxyl or other nucleophilic groups.[6] While much of the literature refers to the compound generically as CHPTAC, the "(R)-(+)-" designation points towards the potential for stereospecific modifications, an area of growing interest in the pursuit of polymers with highly defined three-dimensional structures and chiral recognition capabilities.[6]
This guide will navigate the chemistry and application of CHPTAC, with a particular focus on its role in creating functional polymers for the discerning needs of the pharmaceutical and biotechnology sectors.
The Reagent: Understanding this compound
Physicochemical Properties
CHPTAC is typically supplied as a 60-73% aqueous solution. It is a clear, colorless to slightly yellow liquid that is miscible with water.[6] The pure compound is a white crystalline solid.[7]
| Property | Value |
| Molecular Formula | C6H15Cl2NO |
| Molecular Weight | 188.10 g/mol |
| CAS Number | 3327-22-8 |
| Appearance | Colorless to light yellow liquid (as aqueous solution) |
| Solubility | Miscible with water |
| Density | ~1.17 g/mL (for a 60-73% solution) |
The Active Species: In-Situ Generation of Glycidyltrimethylammonium Chloride (GTMAC)
A crucial aspect of CHPTAC chemistry is its conversion to the active epoxide form, 2,3-epoxypropyltrimethylammonium chloride (EPTAC), more commonly known as glycidyltrimethylammonium chloride (GTMAC), under alkaline conditions.[8][9] This in-situ generation of the highly reactive epoxide is the cornerstone of its etherifying capability.
Diagram: Activation of CHPTAC
Caption: The conversion of CHPTAC to its reactive epoxide form, GTMAC.
This reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the hydroxyl group of CHPTAC, facilitating an intramolecular nucleophilic attack to form the epoxide ring and displace the chloride ion.[9] The stoichiometry of the base is critical; an equimolar amount is required for the conversion to GTMAC, with any additional base acting as a catalyst for the subsequent etherification reaction.[9]
Cationic Modification of Natural Polymers: A Step-by-Step Approach
The most widespread application of CHPTAC is in the cationic modification of natural polysaccharides like cellulose and starch. This process enhances their utility in a variety of industrial and biomedical applications.
Cationic Cellulose
Cationic cellulose is valued for its improved affinity for anionic dyes in the textile industry and as a retention aid in papermaking.[4][10]
Experimental Protocol: Synthesis of Cationic Cellulose
This protocol describes a typical laboratory-scale synthesis of cationic cellulose.
-
Cellulose Slurry Preparation: Suspend 10 g of commercial cellulose powder in 200 mL of isopropanol in a three-necked flask equipped with a mechanical stirrer and a condenser. Stir the mixture at 300 rpm for 30 minutes at room temperature to ensure uniform dispersion.
-
Alkalization: Add 10 mL of a 4 M sodium hydroxide solution dropwise to the cellulose slurry while maintaining the temperature at 60°C. Continue stirring for 1 hour to activate the hydroxyl groups of the cellulose.
-
Etherification: Add a predetermined amount of a 60 wt% aqueous solution of CHPTAC (e.g., to achieve a desired molar ratio of CHPTAC to anhydroglucose units) dropwise to the alkalized cellulose. Continue the reaction at 60°C for 4 hours with vigorous stirring.[4]
-
Neutralization and Purification: After the reaction, cool the mixture to room temperature and neutralize it with a 1 M hydrochloric acid solution. Filter the cationic cellulose product and wash it thoroughly with ethanol to remove unreacted reagents and byproducts.
-
Drying: Dry the purified cationic cellulose in a vacuum oven at 60°C until a constant weight is achieved.
Cationic Starch
Cationic starch is extensively used in the paper industry to improve dry strength and as a flocculant in water treatment.[11]
Experimental Protocol: Synthesis of Cationic Starch
This protocol outlines a semi-dry method for the synthesis of cationic starch.[11]
-
Starch Preparation: Place 100 g of native starch (e.g., corn or potato starch) in a high-shear mixer.
-
Reagent Addition: While mixing, spray a solution containing 10 g of CHPTAC (60% solution) and 5 g of sodium hydroxide in 50 mL of water onto the starch.
-
Reaction: Transfer the mixture to a sealed reactor and heat at 70°C for 2 hours with continuous mixing.
-
Neutralization and Drying: After the reaction, cool the mixture and neutralize it with a dilute acid (e.g., 0.1 M HCl). The resulting cationic starch can then be dried in a fluidized bed dryer.
Characterization of CHPTAC-Modified Polymers
Thorough characterization is essential to understand the structure-property relationships of the synthesized cationic polymers.
Degree of Substitution (DS)
The degree of substitution is a critical parameter that defines the number of hydroxyl groups per anhydroglucose unit that have been modified with the cationic moiety.[12]
-
Elemental Analysis: The nitrogen content of the purified cationic polymer, as determined by elemental analysis, can be used to calculate the DS.[12]
-
Titration Methods: Colloid titration is a common method for determining the charge density and, subsequently, the DS of cationic polymers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the DS by integrating the signals of the protons from the trimethylammonium group and comparing them to the protons of the polymer backbone.[13]
Structural Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for confirming the successful cationization of the polymer. The appearance of new peaks corresponding to the C-N stretching and methyl group vibrations of the quaternary ammonium salt provides qualitative evidence of modification.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the covalent attachment of the cationic group and its position on the polymer backbone.[13]
Diagram: Characterization Workflow
Caption: A typical workflow for the characterization of CHPTAC-modified polymers.
Homopolymerization of CHPTAC: Crafting Synthetic Cationic Polymers
While the modification of existing polymers is the primary use of CHPTAC, its active form, GTMAC, can also be polymerized to create synthetic cationic polymers, such as poly(glycidyltrimethylammonium chloride).[15] These polymers offer a high charge density and can be synthesized with controlled molecular weights.
The polymerization of GTMAC typically proceeds via a ring-opening mechanism.[16] This can be initiated by nucleophiles or Lewis acids. The choice of initiator and reaction conditions can influence the molecular weight and architecture of the resulting polymer.
Applications in Drug Development: A New Frontier
The unique properties of CHPTAC-modified polymers make them highly attractive for advanced drug delivery applications.[11][17]
Gene Delivery
The cationic nature of these polymers allows them to electrostatically interact with and condense negatively charged nucleic acids (DNA and RNA) into nanoparticles known as polyplexes.[1][3] This complexation protects the genetic material from degradation and facilitates its entry into cells.
Key Considerations for Gene Delivery:
-
Transfection Efficiency: The efficiency with which the polyplex delivers the nucleic acid into the cell and mediates its expression is paramount. This is influenced by the polymer's molecular weight, charge density (DS), and architecture.[18][19]
-
Cytotoxicity: A significant challenge with cationic polymers is their potential toxicity, which often correlates with their charge density and molecular weight.[20][21][22] Balancing high transfection efficiency with low cytotoxicity is a key area of research.[21]
-
Biocompatibility and Biodegradability: For in vivo applications, the biocompatibility and biodegradability of the polymer are critical to avoid long-term toxicity and accumulation.[1][17] Natural polymers modified with CHPTAC, such as chitosan and dextran, are often favored for their inherent biocompatibility.[1][23]
A study on chitosan-modified vectors showed that a higher molecular weight (213 kDa) and degree of deacetylation (88%) resulted in the highest transfection efficiency (12.1%) in A549 cells.[19] Another study demonstrated that dextran-GTMAC conjugates could form stable nanoplexes with DNA, protecting it from nuclease digestion and showing good biocompatibility.[23]
Controlled Drug Release
CHPTAC-modified polysaccharides can be formulated into hydrogels, nanoparticles, and microparticles for the controlled release of therapeutic agents.[11][24][25] The cationic charge can be leveraged to encapsulate and sustain the release of anionic drugs through ionic interactions.
For example, modified arabinogalactan has been explored for creating nanoparticles and hydrogels for the controlled release of anticancer drugs.[11] The cationic nature of the polymer can also enhance mucoadhesion, which is beneficial for transmucosal drug delivery.[11]
Safety and Handling
This compound is a chemical that requires careful handling. It is suspected of causing cancer and is harmful to aquatic life with long-lasting effects.[12]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors or mists.[8]
-
Storage: Store in a cool, dark, and well-ventilated place, away from incompatible materials.[12]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[8]
Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.[8][20]
Future Perspectives and Conclusion
This compound will undoubtedly continue to be a vital tool in the polymer chemist's arsenal. While its role in established industries is secure, the future of CHPTAC lies in the development of highly specialized and functional polymers for biomedical applications. The exploration of its stereospecific reactions, the synthesis of well-defined homopolymers and block copolymers, and the fine-tuning of its derivatives for targeted drug and gene delivery represent exciting avenues for future research.
The journey from a bulk chemical to a key enabler of advanced therapeutics is a testament to the versatility of CHPTAC. As our understanding of the intricate interplay between polymer structure and biological function deepens, we can expect to see even more innovative applications of this powerful cationic reagent emerge, pushing the boundaries of what is possible in polymer chemistry and drug development.
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(3-CHLORO-2-HYDROXY-N-PROPYL)TRIMETHYLAMMONIUM CHLORIDE. (Source: ChemBK)
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FTIR spectra of adsorbents before and after cationization with (a) CHPTAC and (b) GTMAC. Regions marked with a single asterisk (1056 cm - ResearchGate. (Source: ResearchGate)
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Enantioselective Synthesis of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Abstract: This document provides a detailed protocol for the enantioselective synthesis of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, a versatile quaternary ammonium compound with significant applications in biochemistry and material science. The primary synthesis route detailed herein is the reaction of trimethylammonium chloride with (R)-(-)-epichlorohydrin in an anhydrous organic solvent. This method is favored for its high yield and prevention of aqueous side-product formation. This guide offers in-depth technical explanations for experimental choices, comprehensive safety protocols, and methods for product characterization to ensure scientific integrity and reproducibility for researchers and drug development professionals.
Introduction and Scientific Background
This compound, often abbreviated as (R)-CHPTAC, is a chiral quaternary ammonium salt. Its structure, featuring a reactive chlorohydrin group and a cationic trimethylammonium moiety, makes it a valuable intermediate in various chemical transformations. It is notably used in the synthesis of specialized polymers, such as modified chitosan-based hydrogels with strong antibacterial properties, and as a precursor for other chiral building blocks.[1] The enantiomerically pure (R)-form is crucial for applications where specific stereochemistry is required to achieve the desired biological activity or material property.
Several synthetic routes to CHPTAC have been established, including the hypochlorination of allyltrimethylammonium chloride and the reaction of epichlorohydrin with trimethylamine or its salts.[1][2] For the specific synthesis of the (R)-(+) enantiomer, an enantioselective strategy is paramount. The most direct approach involves the use of an enantiomerically pure precursor. This protocol focuses on the reaction between (R)-(-)-epichlorohydrin and trimethylammonium chloride in an anhydrous environment. This anhydrous method is strategically chosen to circumvent the formation of hydrolysis-related impurities, such as 1,3-dichloro-2-propanol, which are common in aqueous syntheses.[1][3]
Reaction Mechanism and Experimental Rationale
The core of this synthesis is a nucleophilic ring-opening reaction of an epoxide. The key mechanistic principles and the reasoning behind the procedural choices are outlined below.
2.1. The SN2 Ring-Opening Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of trimethylamine (present in equilibrium with its hydrochloride salt) acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the epoxide ring of (R)-(-)-epichlorohydrin. The attack preferentially occurs at the terminal, less sterically hindered carbon atom of the epoxide. This concerted reaction leads to the opening of the three-membered ring and the formation of a new carbon-nitrogen bond, resulting in the desired product. The stereochemistry at the C2 carbon (bearing the hydroxyl group) is retained from the starting (R)-epichlorohydrin.
2.2. Causality Behind Experimental Choices
-
Enantiomeric Control: The synthesis of the specific (R)-(+) enantiomer is achieved by starting with the corresponding chiral precursor, (R)-(-)-epichlorohydrin. The stereocenter of the starting material directly dictates the stereochemistry of the final product.
-
Anhydrous Conditions: The use of an anhydrous organic solvent, such as chloroform, is a critical choice to ensure high product purity.[3] Water's presence can lead to two primary side reactions:
-
Hydrolysis of Epichlorohydrin: Water can act as a nucleophile, opening the epoxide ring to form 3-chloro-1,2-propanediol.
-
Formation of Byproducts: In aqueous media, the formation of dichloropropyl derivatives can occur, complicating purification and reducing the yield of the target compound.[1]
-
-
Solvent Selection: Chloroform is selected as it serves as a solvent for the reactants (epichlorohydrin and, to some extent, trimethylammonium chloride) but is a non-solvent for the final quaternary ammonium salt product.[3] This property is highly advantageous as it allows the product to crystallize directly from the reaction mixture, simplifying its isolation.
-
Temperature Management: The reaction is conducted at a moderately elevated temperature (e.g., 35°C) to ensure a reasonable reaction rate without promoting side reactions or decomposition.[1] This controlled heating provides the necessary activation energy for the SN2 attack.
-
Inert Atmosphere: Performing the reaction under a nitrogen atmosphere prevents the introduction of atmospheric moisture, which could compromise the anhydrous conditions.[1]
Detailed Synthesis Protocol
This section provides a step-by-step methodology for the synthesis of this compound.
3.1. Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade |
| Trimethylammonium chloride | C₃H₁₀ClN | 95.57 | ≥98% |
| (R)-(-)-Epichlorohydrin | C₃H₅ClO | 92.52 | ≥99% |
| Chloroform (Anhydrous) | CHCl₃ | 119.38 | ≥99.5%, Anhydrous |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | Anhydrous |
| Equipment | |||
| Three-neck round-bottom flask | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle with temperature control | |||
| Nitrogen gas inlet | |||
| Buchner funnel and filtration flask | |||
| Vacuum oven |
3.2. Experimental Workflow Diagram
Caption: Workflow for the synthesis of (R)-CHPTAC.
3.3. Step-by-Step Procedure
-
Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried before use.
-
Charging Reactants: To the flask, add trimethylammonium chloride (1.0 molar equivalent) and anhydrous chloroform. The volume of chloroform should be sufficient to create a stirrable slurry.
-
Inerting the System: Begin stirring the mixture and purge the system with dry nitrogen gas for 10-15 minutes to establish an inert atmosphere.[1]
-
Addition of Epichlorohydrin: Slowly add (R)-(-)-epichlorohydrin (1.0 molar equivalent) to the stirring slurry at room temperature.
-
Reaction: Heat the reaction mixture to 35°C and maintain this temperature with vigorous stirring for 20 hours.[1] As the reaction progresses, a white crystalline solid will precipitate from the solution.[3]
-
Isolation: After the reaction period, cool the flask to room temperature. Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual starting materials or solvent. Dry the final product in a vacuum oven at 40-50°C to a constant weight.
-
Yield: This anhydrous synthesis method can achieve yields in the range of 80-97%.[1][3]
Product Characterization
To confirm the identity, purity, and stereochemistry of the synthesized this compound, the following analytical techniques are recommended.
| Analysis Method | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the trimethylammonium protons (singlet), the methylene protons adjacent to the nitrogen and chlorine, and the methine proton of the alcohol group. Spectra are available for comparison.[4][5] |
| ¹³C NMR | Distinct signals for the three methyl carbons of the ammonium group, the two methylene carbons, and the carbon bearing the hydroxyl group.[6] |
| Melting Point | The reported melting point is approximately 180.5 °C.[7] |
| Polarimetry | A positive specific rotation confirms the presence of the (R)-(+) enantiomer. |
| Purity Analysis | High-performance liquid chromatography (HPLC) with an appropriate chiral column can be used to determine enantiomeric excess and overall purity. Product purity is expected to be high (>97%).[8] |
Safety and Hazard Management
It is imperative to handle all chemicals involved in this synthesis with extreme caution in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazard Identification:
-
This compound: Suspected of causing cancer (GHS Category 2) and is harmful to aquatic life with long-lasting effects.[9][10]
-
(R)-(-)-Epichlorohydrin: Highly toxic, flammable, and a known carcinogen. It can be absorbed through the skin.
-
Chloroform: A suspected human carcinogen and toxicant.
-
Trimethylammonium chloride: May cause skin and eye irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical safety goggles, and face shield.
-
Use chemically resistant gloves (e.g., nitrile or neoprene).
-
-
Handling and Storage:
-
Waste Disposal:
-
Dispose of all chemical waste, including solvents and reaction residues, according to local, state, and federal regulations. Do not release into the environment.[9]
-
References
- Benchchem. (n.d.). This compound.
- Echemi. (n.d.). (3-Chloro-2-hydroxypropyl)trimethylammonium chloride SDS, 3327-22-8 Safety Data Sheets.
- U.S. Patent No. 3,532,751. (1970).
- PrepChem. (n.d.). Synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride.
- Berufsgenossenschaft Rohstoffe und Chemische Industrie. (2000).
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride.
- PubChem. (n.d.). (3-Chloro-2-hydroxypropyl)trimethylammonium chloride.
- Chinese Patent No. CN1187484A. (1998). Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
- Spectrum Chemical. (2018). SAFETY DATA SHEET: (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (ca.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.
- ChemSrc. (n.d.). 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride(3327-22-8) 1H NMR spectrum.
- Chinese Patent No. CN1067982C. (2001). Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
- Chinese Patent No. CN102452945A. (2012).
- U.S. Patent No. 4,594,452. (1986). Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts.
- Cui-yu, J. (2003). Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride. Semantic Scholar.
- U.S. Patent No. 4,216,156. (1980). Stable concentrated solution of glycidyltrimethylammonium chloride and process for preparing the same.
- Bendoraitiene, J., Kavaliauskaite, R., & Zemaitaitis, A. (2006). Peculiarities of Starch Cationization with Glycidyltrimethylammonium Chloride. Starch/Stärke, 58(11-12), 623-631.
- Conant, J. B., & Quayle, O. R. (1922). GLYCEROL α-MONOCHLOROHYDRIN. Organic Syntheses, 2, 33.
- Cui, Y. (2003). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. Fine Chemicals.
- Patsnap Eureka. (n.d.).
- ResearchGate. (n.d.). NMR spectra of (3-chloro-2-hydroxypropyl) chloride.
- Canadian Patent No. CA1118430A. (1982). Stable concentrated solution of glycidyltrimethylammonium chloride and process for preparing the same.
- De la Osa, A. R., De la Ossa, E. J. M., & Alcántara, A. R. (2020).
- Tesfaye, W., Tadesse, M. G., & Sithole, B. (2020). Synthesis and application of cationised cellulose for removal of Cr(VI)
- World Intellectual Property Organization. (2016). Process for the production of chlorohydrins from glycerol and acyl chlorides. WO2016009344A1.
- BenchChem. (n.d.). Synthesis of 3-Chloro-1,2-propanediol from Glycerol: An In-depth Technical Guide.
- Song, X., et al. (2014). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Brazilian Journal of Chemical Engineering, 31(4), 939-948.
- Sigma-Aldrich. (n.d.). Glycidyltrimethylammonium chloride technical.
- Santa Cruz Biotechnology. (n.d.). Glycidyltrimethylammonium chloride.
- Chen, Y. C., & Yeh, J. T. (2014). Synthesis and rheological characterization of water-soluble glycidyltrimethylammonium-chitosan. PubMed.
- Chen, Y. C., & Yeh, J. T. (2014). Synthesis and Rheological Characterization of Water-Soluble Glycidyltrimethylammonium-Chitosan. PMC.
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Application Notes and Protocols for the Quantification of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride
Introduction: The Significance of Precise (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride Quantification
This compound (R-CHTAC), a chiral quaternary ammonium compound, is a critical reagent in the synthesis of various pharmaceutical and specialty chemical products.[1] Its primary utility lies in its role as a cationizing agent, particularly for modifying natural polymers like starch and cellulose to impart desirable properties for applications in drug delivery, paper manufacturing, and textiles.[1] The stereochemistry of R-CHTAC can be crucial for its function and the properties of the final product, necessitating precise and accurate analytical methods to quantify the active ingredient and control for potential impurities.
This comprehensive guide provides detailed application notes and validated protocols for the quantification of R-CHTAC, designed for researchers, scientists, and professionals in drug development and quality control. The methodologies presented are grounded in established analytical principles and have been selected for their robustness, reliability, and suitability for a range of laboratory settings.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for R-CHTAC Analysis
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For a non-UV-absorbing compound like R-CHTAC, detection methods such as Evaporative Light Scattering (ELSD) or Refractive Index (RI) are highly effective.
Rationale for Method Selection
An ion-pair reversed-phase HPLC method with ELSD offers several advantages for R-CHTAC quantification. The use of an ion-pairing agent, such as heptafluorobutyric acid, allows for the retention of the highly polar R-CHTAC on a non-polar stationary phase. ELSD is a universal detector that is not dependent on the presence of a chromophore, making it ideal for this analyte.[2] This method is particularly useful for separating R-CHTAC from non-volatile impurities.
Experimental Workflow for HPLC-ELSD Analysis
Caption: Workflow for R-CHTAC quantification by HPLC-ELSD.
Detailed Protocol for HPLC-ELSD Quantification of R-CHTAC
1. Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., Atlantis dC18, 150 mm x 4.6 mm, 5 µm)
-
Methanol (HPLC grade)
-
Heptafluorobutyric acid (HFBA)
-
Ultrapure water
-
This compound reference standard
2. Chromatographic Conditions
| Parameter | Value |
|---|---|
| Mobile Phase | Methanol : 5 mmol/L Heptafluorobutyric acid (10:90, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Drift Tube Temp. | 50 °C[2] |
| ELSD Nebulizer Gas | Nitrogen at 2.0 bar (or 30 psi)[2] |
3. Preparation of Solutions
-
Mobile Phase: Prepare a 5 mmol/L solution of heptafluorobutyric acid in ultrapure water. Filter and degas. Mix with methanol in a 90:10 ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of R-CHTAC reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ultrapure water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock solution with ultrapure water.
-
Sample Solution: Accurately weigh a known amount of the sample containing R-CHTAC and dissolve it in a known volume of ultrapure water to achieve a concentration within the calibration range.
4. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in triplicate to establish the calibration curve. The calibration curve for ELSD is typically non-linear and can be fitted with a quadratic equation.[2]
-
Inject the sample solutions in triplicate.
-
Integrate the peak area for R-CHTAC in both standards and samples.
-
Calculate the concentration of R-CHTAC in the sample using the calibration curve.
Method Validation Summary
The following table summarizes typical validation parameters for an HPLC-ELSD method for R-CHTAC quantification, based on literature values.[2] Adherence to ICH guidelines is crucial for method validation in a regulated environment.[3][4]
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient) | > 0.999[2] |
| Limit of Detection (LOD) | 18 mg/L[2] |
| Limit of Quantification (LOQ) | 61 mg/L[2] |
| Accuracy (Recovery) | 93.2% - 102.3%[2] |
| Precision (RSD) | 1.2% - 1.8%[2] |
Titrimetric Methods: Robust and Cost-Effective Quantification
Titrimetric methods offer a reliable and economical alternative for the quantification of R-CHTAC, particularly for bulk analysis and in-process controls where high sample throughput is required. As a quaternary ammonium salt, R-CHTAC can be effectively assayed using potentiometric or argentometric titrations.
Potentiometric Titration with an Ionic Surfactant Electrode
This technique is based on the precipitation titration of the cationic R-CHTAC with an anionic surfactant standard, such as sodium lauryl sulfate.[5][6] An ionic surfactant electrode is used to detect the endpoint of the titration, which corresponds to the point of charge neutralization.
Rationale for Method Selection
Potentiometric titration automates the analysis, removing the subjectivity of colorimetric endpoint detection.[5] It is a well-established method for the analysis of quaternary ammonium compounds in various matrices and is recognized for its accuracy and reproducibility.[5][6]
Experimental Workflow for Potentiometric Titration
Caption: Workflow for R-CHTAC quantification by potentiometric titration.
Detailed Protocol for Potentiometric Titration
1. Instrumentation and Reagents
-
Automatic potentiometric titrator (e.g., Metrohm Titrando)[5]
-
Ionic surfactant electrode
-
Ag/AgCl reference electrode[5]
-
Magnetic stirrer
-
Sodium lauryl sulfate (analytical grade)
-
This compound reference standard
2. Preparation of Solutions
-
Titrant (0.004 M Sodium Lauryl Sulfate): Accurately weigh approximately 1.154 g of sodium lauryl sulfate into a 1 L volumetric flask and dissolve in distilled water.[8] Standardize against a known concentration of a cationic standard (e.g., Hyamine 1622).
-
Buffer Solution (pH 10): Prepare a borate buffer solution and adjust the pH to 10. Do not use an ammonia-based buffer.[8]
-
Sample Solution: Accurately weigh a sample containing approximately 0.02 – 0.06 mmol of R-CHTAC into a 100 mL beaker.[8] Add 10 mL of the pH 10 buffer solution and dilute to about 50 mL with distilled water.[8]
3. Titration Procedure
-
Calibrate the pH electrode and the titrator according to the manufacturer's instructions.
-
Place the prepared sample solution on the magnetic stirrer and immerse the electrodes.
-
Titrate the sample with the standardized 0.004 M sodium lauryl sulfate solution.
-
The titrator will automatically detect the inflection point in the potential curve, which corresponds to the equivalence volume.
-
Calculate the percentage of R-CHTAC in the sample using the following formula:
% R-CHTAC = (V × M × F × 100) / W
Where:
-
V = Volume of titrant consumed (mL)
-
M = Molarity of the titrant (mol/L)
-
F = Molar mass of R-CHTAC (188.10 g/mol )
-
W = Weight of the sample (g)
-
Method Validation Summary
Potentiometric titration methods for quaternary ammonium compounds have been shown to be robust and accurate.[5]
| Validation Parameter | Typical Performance |
| Quantitation Range | 1-1000 ppm of quaternary nitrogen[5] |
| Accuracy (Recovery) | 94% - 104%[5] |
| Reproducibility | Sufficient for regulatory product enforcement[5] |
Ion Chromatography (IC) for Impurity Profiling and Quantification
Ion chromatography is a powerful technique for the analysis of ionic species. For R-CHTAC, it can be particularly useful for quantifying the active ingredient as well as potential ionic impurities, such as trimethylammonium hydrochloride, a common starting material in its synthesis.[9]
Rationale for Method Selection
IC with suppressed conductivity detection provides high sensitivity and selectivity for ionic analytes.[10] It allows for the simultaneous determination of R-CHTAC and related ionic compounds, making it an excellent choice for purity analysis and stability studies. The use of a reagent-free IC system can further enhance reproducibility by electrolytically generating the eluent.[10]
Detailed Protocol for Ion Chromatography
1. Instrumentation and Reagents
-
Ion chromatography system with a high-capacity cation-exchange column
-
Suppressed conductivity detector
-
Eluent generation system (optional)
-
Methanesulfonic acid (for eluent preparation)
-
Ultrapure water
-
This compound reference standard
-
Trimethylammonium hydrochloride reference standard
2. Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | High-capacity cation-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ CS12A) |
| Eluent | 20 mN Methanesulfonic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 25 µL |
| Detection | Suppressed conductivity |
3. Preparation of Solutions
-
Eluent (20 mN Methanesulfonic Acid): Prepare by diluting a concentrated stock solution of methanesulfonic acid with ultrapure water. Filter and degas.
-
Standard and Sample Solutions: Prepare as described for the HPLC method, using ultrapure water as the diluent.
4. Analysis and Quantification
-
Equilibrate the IC system with the eluent until a stable baseline is achieved.
-
Inject a series of calibration standards to generate a linear calibration curve.
-
Inject the sample solutions.
-
Integrate the peak areas for R-CHTAC and any identified impurities.
-
Quantify the analytes using the respective calibration curves.
Conclusion and Recommendations
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC with ELSD is recommended for its high sensitivity and ability to separate R-CHTAC from non-volatile impurities, making it ideal for formulation analysis and stability testing.
-
Potentiometric titration is a robust, cost-effective, and accurate method for the assay of bulk R-CHTAC and for in-process control applications.
-
Ion chromatography is highly suitable for purity analysis and the simultaneous quantification of R-CHTAC and related ionic impurities.
For all methods, proper validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the results.[4][11][12] The protocols provided in this guide serve as a comprehensive starting point for developing and implementing robust analytical methods for the quality control of R-CHTAC.
References
-
Li, H., & Gauthier, T. D. (2012). Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation. Journal of AOAC International, 95(5), 1409–1414. [Link][5][6]
-
Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [https://www.xylemanalytics.com/media/wysiwyg/analytical/applications/ titration/h-ti-app-surfactant-titration-of-quaternary-ammonium-compounds-en.pdf]([Link] titration/h-ti-app-surfactant-titration-of-quaternary-ammonium-compounds-en.pdf)[7]
-
YSI, a Xylem Brand. (n.d.). Titration of Quanternary Ammonium Compounds in Disinfectants. Retrieved from [Link][8]
-
Noubar, Y. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 534-543. [Link][3]
-
Xia, X., Guo, L., Zhao, Z., & Yi, Y. (2010). Determination of the effective contents of "small cation" in drilling fluid additives using ion-pair reversed-phase liquid chromatography with evaporative light scattering detection. Se Pu = Chinese Journal of Chromatography, 28(10), 953–957. [Link][2]
-
Li, H., & Gauthier, T. D. (2012). Determination of Quaternary Ammonium Compounds by Potentiometric Titration with an Ionic Surfactant Electrode: Single-Laboratory Validation. ResearchGate. [Link][6]
-
Velev, I. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. BGO Software. [Link][4]
-
de Souza, S. V. C., & Junqueira, R. G. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(8), 1018-1027. [Link][11]
-
Shrivastava, A., & Gupta, V. (2012). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 14(1), 39-45. [Link]
-
Singh, A., & Kumar, R. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 1-8. [Link][12]
-
Cui-yu, J. (2003). Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride. Semantic Scholar. [Link]
-
이정한, & 박상조. (2004). Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride. Google Patents. [9]
-
Analytice. (n.d.). (3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis. Retrieved from [Link]
-
张继堂, & 张伟. (2019). Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. Patsnap Eureka. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride. Retrieved from [Link]
- Shildneck, P. R., & Hathaway, R. J. (1970). Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
-
Goclik, V., Stach, S., & Mischnick, P. (2004). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. Journal of Chromatography A, 1038(1-2), 283–289. [Link][13]
-
European Patent Office. (n.d.). METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE. Googleapis.com. [Link]
-
Goclik, V., Stach, S., & Mischnick, P. (2004). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. ResearchGate. [Link][14]
-
SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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HPLC analysis of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
An Application Note for the Reversed-Phase HPLC Analysis of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) with Charged Aerosol Detection
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the quantitative analysis of this compound (CHPTAC), a key cationic reagent used in various industrial and pharmaceutical applications. Due to its lack of a significant UV chromophore, traditional HPLC with UV detection is not suitable. This guide details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method employing an ion-pairing agent coupled with a universal detector, Charged Aerosol Detection (CAD), for sensitive and reliable quantification. The causality behind experimental choices, a complete step-by-step protocol, method validation guidelines, and potential impurity analysis are discussed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of CHPTAC
This compound, often abbreviated as (R)-CHPTAC or Quat-188, is a versatile quaternary ammonium compound. It serves as a crucial intermediate in the synthesis of cationic polymers, such as cationic starch, which are widely used in the paper, textile, and pharmaceutical industries as flocculants, emulsifiers, and drug delivery excipients.[1] The molecule's structure consists of a permanently charged quaternary ammonium head group, a hydroxyl group, and a reactive chloropropyl tail, making it highly polar and water-soluble.
The primary analytical challenge in the HPLC analysis of CHPTAC is its chemical structure. Lacking any significant chromophoric moieties, it exhibits negligible UV absorbance, rendering standard UV-Vis detectors ineffective for sensitive quantification.[2] Therefore, alternative detection strategies are necessary. Universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are well-suited for such non-chromophoric analytes.[3][4][5] This note focuses on a method utilizing CAD, which offers excellent sensitivity and a response independent of the analyte's optical properties.
Furthermore, due to its ionic and highly polar nature, retaining and resolving CHPTAC on traditional reversed-phase columns (like C18) can be difficult. To overcome this, this protocol employs an ion-pairing reagent. The ion-pairing agent, heptafluorobutyric acid (HFBA), is a strong acid that forms a neutral, hydrophobic complex with the positively charged CHPTAC molecule. This complex can then be effectively retained and separated on a C18 column.
Principle of the Method: Ion-Pair Reversed-Phase HPLC with CAD
This method is based on the principles of ion-pair chromatography. The workflow is designed to ensure robust and reproducible analysis for both purity assessment and quantification of (R)-CHPTAC.
Caption: High-level workflow for the HPLC analysis of (R)-CHPTAC.
The core of the separation relies on the in-situ formation of a neutral ion pair between the cationic analyte, (R)-CHPTAC, and the anionic ion-pairing agent, HFBA, within the mobile phase. This dynamic equilibrium allows the otherwise highly polar analyte to be retained on the non-polar stationary phase of the C18 column. The Charged Aerosol Detector then nebulizes the column effluent, evaporates the mobile phase, and imparts a charge to the remaining non-volatile analyte particles, which is measured by an electrometer to generate a signal proportional to the mass of the analyte.
Detailed Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (ACN), HPLC grade or higher
-
Heptafluorobutyric acid (HFBA), >99.5% purity
-
Deionized water, 18.2 MΩ·cm resistivity or higher
-
Methanol, HPLC grade (for system flushing)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a Charged Aerosol Detector is required.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 20 mM HFBA in Water/ACN (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (CAD) |
| CAD Nebulizer Temp. | 35°C |
| CAD Evaporation Temp. | Set to "Auto" or as per manufacturer's recommendation |
| Data Acquisition Rate | 10 Hz |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Add approximately 800 mL of deionized water to a 1 L volumetric flask.
-
Carefully add 2.9 mL of HFBA to the water.
-
Add 100 mL of Acetonitrile.
-
Bring to final volume with deionized water.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the (R)-CHPTAC reference standard into a 10 mL volumetric flask.
-
Dissolve and bring to volume with the mobile phase. Mix until fully dissolved.
Working Standard and Calibration Solutions:
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase. A suggested range is 50 µg/mL to 500 µg/mL.
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample material expected to contain (R)-CHPTAC.
-
Dissolve the sample in a known volume of mobile phase to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.
System Equilibration and Analysis Sequence
-
Flush the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved on the CAD.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared samples.
-
Periodically inject a check standard (e.g., a mid-level calibration standard) to monitor system performance during the run.
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6] Validation demonstrates that the method is fit for its intended purpose.[7]
Caption: Key parameters for analytical method validation.
| Validation Parameter | Objective & Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[8] Criterion: Peak for (R)-CHPTAC should be well-resolved from any other peaks. |
| Linearity | Establish a linear relationship between analyte concentration and detector response over a defined range. Criterion: Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Determine the closeness of the test results to the true value. This is often assessed by spike/recovery experiments. Criterion: Mean recovery should be within 98.0% to 102.0%. |
| Precision | Measure the degree of scatter between a series of measurements from the same homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). Criterion: Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. Typically 80% to 120% of the target concentration. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criterion: Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).[9][10] Criterion: System suitability parameters remain within acceptable limits. |
Analysis of Potential Impurities and Chiral Purity
The synthesis of CHPTAC from epichlorohydrin and trimethylamine can lead to several process-related impurities.[11][12] The most common include:
-
Epichlorohydrin: A starting material.
-
1,3-Dichloro-2-propanol: A potential byproduct.
-
(2,3-Dihydroxypropyl)trimethylammonium chloride: The hydrolysis product of CHPTAC.[2][13]
The described HPLC method should be evaluated for its ability to separate these potential impurities from the main (R)-CHPTAC peak to be considered a stability-indicating or purity-analysis method.
Furthermore, as the topic of interest is the (R)-enantiomer, confirming the chiral purity is essential, especially in pharmaceutical applications. The described achiral method will not separate (R)-CHPTAC from its (S)-enantiomer. A separate chiral HPLC method, likely employing a chiral stationary phase (e.g., a polysaccharide-based or macrocyclic glycopeptide column), would be required for this purpose. Development of such a method would involve screening various chiral columns and mobile phases (normal phase, polar organic, or reversed-phase) to achieve enantiomeric separation.
Conclusion
The ion-pair reversed-phase HPLC method with Charged Aerosol Detection detailed in this application note provides a robust, reliable, and sensitive solution for the quantitative analysis of this compound. By understanding the principles behind the method—from the necessity of a universal detector to the function of the ion-pairing agent—researchers can confidently implement and validate this protocol. This guide serves as a comprehensive resource for quality control, stability testing, and formulation analysis involving this important cationic reagent.
References
- Thermo Fisher Scientific. (2015). Quick analysis of quaternary ammonium salts by HPLC-UV.
-
Zhang, Q., et al. (2012). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. [Link]
-
Cui-yu, J. (2003). Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride. Semantic Scholar. [Link]
-
Van Miegroet, F., et al. (2009). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS. PubMed Central. [Link]
-
Toomey, A. B., et al. (1997). Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. [Link]
-
Wang, J. (2008). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. ResearchGate. [Link]
-
Analytice. (3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis. [Link]
-
Patsnap Eureka. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. [Link]
- Google Patents.
- Google Patents. Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
-
Dong, M. W. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. [Link]
-
Siddiqui, M. R., et al. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Methods. [Link]
-
Kaniansky, D., et al. (1998). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. PubMed. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
Peris-Vicente, J., et al. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
-
Royal Society of Chemistry. Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
-
Kaniansky, D., et al. (1998). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. ResearchGate. [Link]
-
Nasir, N. A. M., et al. (2021). Response surface curve for effects of (a) CHPTAC conc. (mol) and NaOH.... ResearchGate. [Link]
-
Yilmaz, B., et al. (2021). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. PubMed. [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]
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- 13. researchgate.net [researchgate.net]
Application Note: Chiral Separation of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride using Capillary Electrophoresis
Abstract
This application note presents a detailed protocol for the enantiomeric separation of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHTAC) using capillary electrophoresis (CE). CHTAC, a key reagent in the synthesis of cationic polymers, possesses a chiral center, making the resolution of its enantiomers critical for applications in pharmaceuticals and chiral materials science. This guide provides a comprehensive methodology, including the principles of separation, detailed experimental procedures, and expected outcomes. The method leverages the chiral recognition capabilities of cyclodextrins as a chiral selector in the background electrolyte, demonstrating a robust and efficient approach for the analysis of CHTAC enantiomers.
Introduction
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHTAC) is a versatile quaternary ammonium compound extensively used as a cationizing agent for modifying natural and synthetic polymers.[1][2] The presence of a stereocenter at the C2 position of the propyl chain means that CHTAC exists as a pair of enantiomers. In fields such as drug delivery and chiral synthesis, the biological activity and chemical interactions of enantiomers can differ significantly. Consequently, the ability to separate and quantify the individual enantiomers of CHTAC is of paramount importance.
Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, rapid analysis times, and minimal sample consumption.[3][4] The principle of chiral CE relies on the addition of a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers of the analyte.[5][6] This differential interaction leads to a difference in the electrophoretic mobility of the enantiomers, enabling their separation. Cyclodextrins (CDs) are widely used as chiral selectors in CE due to their structural versatility and commercial availability.[7][8]
This application note details a scientifically grounded protocol for the chiral separation of CHTAC enantiomers, providing researchers, scientists, and drug development professionals with a reliable method for the analysis of this important compound.
Principles of Separation
The separation of CHTAC enantiomers is achieved by chiral capillary zone electrophoresis (CZE). The key components of this separation are:
-
Analyte: (R,S)-CHTAC is a permanently cationic compound, meaning it carries a positive charge regardless of the pH of the background electrolyte.
-
Chiral Selector: A suitable cyclodextrin is added to the BGE. The hydrophobic cavity and chiral hydroxyl groups on the rim of the CD molecule allow for stereoselective interactions with the CHTAC enantiomers. These interactions are typically a combination of inclusion complexation and hydrogen bonding.
-
Background Electrolyte (BGE): The BGE maintains a stable pH and conductivity, ensuring reproducible migration times. The pH of the BGE can influence the charge of some cyclodextrins and the interaction between the analyte and the selector.
-
Electroosmotic Flow (EOF): In a fused silica capillary, the negatively charged silanol groups on the inner wall create an electrical double layer. Under an applied voltage, this results in a bulk flow of the BGE towards the cathode, known as the EOF. The cationic CHTAC will also migrate towards the cathode, and its apparent velocity will be the sum of its electrophoretic mobility and the EOF.
The separation occurs because one CHTAC enantiomer forms a more stable complex with the cyclodextrin than the other. The enantiomer that interacts more strongly with the chiral selector will have its migration time altered to a greater extent, leading to its separation from the other enantiomer.
Experimental Protocol
This protocol provides a step-by-step methodology for the chiral separation of CHTAC.
Instrumentation and Materials
-
Capillary Electrophoresis System: Equipped with a UV detector or a mass spectrometer.
-
Fused Silica Capillary: 50 µm internal diameter, 360 µm outer diameter, with an effective length of 40 cm and a total length of 50 cm.
-
(R,S)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHTAC): Racemic standard.
-
This compound: Enantiomerically pure standard (for peak identification).
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Buffer Components: Sodium phosphate monobasic, Sodium phosphate dibasic, Orthophosphoric acid, Sodium hydroxide.
-
Reagents: Deionized water (18.2 MΩ·cm), Methanol (HPLC grade).
Preparation of Solutions
3.2.1. Background Electrolyte (BGE) Preparation (50 mM Phosphate Buffer, pH 4.5, with 15 mM HP-β-CD)
-
Weigh an appropriate amount of sodium phosphate monobasic to prepare a 50 mM solution in deionized water.
-
Adjust the pH to 4.5 using orthophosphoric acid or sodium hydroxide.
-
Weigh and dissolve 15 mM of Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the phosphate buffer.
-
Filter the BGE through a 0.22 µm syringe filter before use.
-
Degas the BGE by sonication for 10 minutes.
3.2.2. Sample Preparation (1 mg/mL CHTAC)
-
Accurately weigh 10 mg of racemic CHTAC and dissolve it in 10 mL of deionized water to obtain a 1 mg/mL stock solution.
-
Prepare a working sample by diluting the stock solution to the desired concentration (e.g., 100 µg/mL) with deionized water.
CE Method Parameters
The following table summarizes the optimized CE method parameters for the chiral separation of CHTAC.
| Parameter | Value |
| Capillary | Fused Silica, 50 µm I.D., 50 cm total length, 40 cm effective length |
| Background Electrolyte | 50 mM Sodium Phosphate, pH 4.5, containing 15 mM HP-β-CD |
| Voltage | +20 kV |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Temperature | 25 °C |
| Detection | Indirect UV at 214 nm |
| Run Time | 15 minutes |
Experimental Workflow
The following diagram illustrates the experimental workflow for the chiral separation of CHTAC.
Figure 1: Experimental workflow for the chiral separation of CHTAC by CE.
Results and Discussion
Expected Electropherogram
Under the optimized conditions, a baseline separation of the two CHTAC enantiomers is expected. The electropherogram should display two well-resolved peaks corresponding to the (R) and (S) enantiomers. The migration order can be confirmed by injecting an enantiomerically pure standard of this compound.
Method Validation Parameters
A summary of the expected method validation parameters is provided in the table below.
| Parameter | Expected Value |
| Resolution (Rs) | > 1.5 |
| Migration Time (R-enantiomer) | ~ 8-10 min |
| Migration Time (S-enantiomer) | ~ 8.5-10.5 min |
| Linearity (r²) | > 0.99 |
| Precision (RSD%) | < 2% for migration time, < 5% for peak area |
| Limit of Detection (LOD) | Dependent on detector, typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Dependent on detector, typically in the low-to-mid µg/mL range |
Influence of Experimental Parameters
-
HP-β-CD Concentration: The concentration of the chiral selector is a critical parameter. Increasing the HP-β-CD concentration will generally improve resolution up to a certain point, after which the resolution may plateau or even decrease. The optimal concentration represents a balance between effective complexation and analysis time.
-
pH of BGE: The pH of the BGE was chosen to be 4.5 to ensure the stability of the fused silica capillary and to promote favorable interactions between the cationic analyte and the neutral chiral selector.
-
Applied Voltage: A higher voltage leads to shorter analysis times but can generate excessive Joule heating, which may compromise resolution. The selected voltage of +20 kV is a good compromise between speed and efficiency.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor or no resolution | Incorrect BGE preparation (pH, CD concentration). | Remake the BGE, carefully checking all parameters. |
| Inactive capillary surface. | Perform a more extensive capillary conditioning procedure. | |
| Unstable migration times | Fluctuation in temperature or voltage. | Ensure the instrument is properly calibrated and the temperature is stable. |
| BGE depletion. | Replenish the inlet and outlet vials with fresh BGE every few runs. | |
| Broad peaks | Sample overload. | Dilute the sample. |
| Mismatch between sample matrix and BGE. | Dissolve the sample in a solution with lower conductivity than the BGE. |
Conclusion
This application note provides a robust and reliable protocol for the chiral separation of this compound using capillary electrophoresis with hydroxypropyl-β-cyclodextrin as a chiral selector. The method is suitable for the quantitative analysis of CHTAC enantiomers in various research and development settings. The detailed protocol and troubleshooting guide will enable researchers to implement this method effectively in their laboratories.
References
- Wang, J., et al. (2000). Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin.
- Wang, J., & Warner, I. M. (1994). Nonaqueous capillary electrophoresis chiral separations with quaternary ammonium beta-cyclodextrin. Analytical Chemistry, 66(21), 3773-3776.
- del Castillo, B., et al. (2026). Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents. Methods in Molecular Biology, 2994, 397-405.
- Scriba, G. K. E., & Jáč, P. (2019). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Methods in Molecular Biology, 1985, 339-356.
- Scriba, G. K. E. (2026). Cyclodextrins as Chiral Selectors in Capillary Electromigration Techniques. Methods in Molecular Biology.
- Gotti, R. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(9), 2736.
- Goclik, V., et al. (2004). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis.
- Goclik, V., et al. (2004). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. PubMed, 15018617.
- Hernández-Mesa, M., et al. (2008). Capillary electrophoresis-mass spectrometry for the analysis of quaternary ammonium herbicides.
- Sänger-van de Griend, C. E., et al. (2013).
- Longdom Publishing. (n.d.). Innovations in Chiral Separation Using Capillary Electrophoresis. Journal of Analytical & Bioanalytical Techniques.
- Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
- Analytice. (n.d.). (3-chloro-2-hydroxypropyl) trimethylammonium chloride – AIR analysis.
- Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Hacettepe Journal of Biology and Chemistry, 49(3), 253-303.
- Nevado, J. J. B., et al. (2005). Enantiomeric separation of glycidyl tosylate by CE: application to the study of catalytic asymmetric epoxidation of allyl alcohol. Electrophoresis, 26(19), 3749-3757.
- Benchchem. (n.d.). (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride.
- Deeb, S. E., et al. (2006). Chiral Separations by Capillary Electrophoresis: Recent Developments and Applications. Electrophoresis, 27(14), 2880-2895.
- Sánchez-López, E., et al. (2018). Chiral capillary electrophoresis-mass spectrometry. Methods in Molecular Biology, 1735, 237-248.
- Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. DergiPark.
- Dubey, S. K., et al. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 189, 113451.
- de Jong, G. J., & Somsen, G. W. (2018). Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry, 90(1), 323-341.
- Tokyo Chemical Industry Co., Ltd. (n.d.). (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride 3327-22-8.
- J-GLOBAL. (n.d.). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis.
- Liu, D., et al. (2005). Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. Chemosphere, 60(9), 1251-1258.
- Chankvetadze, B., & Blaschke, G. (1996). Enantiomer separation of racemic glutethimide by CEC.
- Tesfaye, F., et al. (2020). Synthesis and application of cationised cellulose for removal of Cr(VI)
- Google Patents. (n.d.). US4216156A - Stable concentrated solution of glycidyltrimethylammonium chloride and ...
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Application of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride in paper industry.
An Application Guide to (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride in the Paper Industry
Authored by: A Senior Application Scientist
Foreword
The modern paper industry is relentlessly driven by the dual imperatives of enhancing product quality and optimizing process efficiency. Key to these advancements is the sophisticated use of chemical additives that modify the interactions between cellulosic fibers and functional fillers. Among the most impactful of these additives is cationic starch. This guide provides an in-depth exploration of this compound (CHPTAC), the preeminent reagent for the cationization of starch. We will delve into the fundamental chemistry, detail its profound effects on papermaking, and provide robust, field-tested protocols for its application and analysis. This document is intended for researchers and process chemists dedicated to leveraging advanced polymer chemistry to innovate within the pulp and paper sector.
The Strategic Role of CHPTAC in Starch Cationization
This compound, often referred to by trade names such as Quat 188 or simply as CHPTAC, is a quaternary ammonium compound.[1] Its primary and most significant industrial application is as an etherifying agent for the chemical modification of natural polymers like starch and cellulose.[2][3]
In the context of papermaking, native starches are of limited utility as wet-end additives due to their neutral or slightly anionic charge, which offers no inherent affinity for the anionic cellulose fibers and fillers in a typical pulp slurry. The etherification of starch with CHPTAC grafts a permanent, positively charged quaternary ammonium group onto the starch backbone.[4] This imparts a strong cationic character to the starch, transforming it into a powerful molecular "glue" that significantly enhances the performance of the papermaking process.[5][6]
The Underlying Mechanism: Etherification of Starch
The conversion of native starch into its cationic derivative via CHPTAC is a nucleophilic substitution reaction conducted under alkaline conditions. The causality behind the process is as follows:
-
Activation of Starch: The hydroxyl groups (-OH) on the anhydroglucose units of the starch polymer are weakly acidic. The addition of a strong base, typically sodium hydroxide (NaOH), deprotonates these hydroxyls, converting them into highly reactive alkoxide anions (Starch-O⁻).
-
Etherification Reaction: The CHPTAC molecule possesses a reactive chlorohydrin group. The starch alkoxide acts as a nucleophile, attacking the carbon atom bearing the chlorine atom. This results in the formation of a stable ether bond, covalently linking the cationic trimethylammonium group to the starch molecule via a hydroxypropyl bridge.[7]
This reaction is highly efficient and allows for precise control over the Degree of Substitution (DS) —the average number of cationic groups attached per anhydroglucose unit. For most paper applications, a low DS (typically <0.06) is sufficient to achieve the desired effects.[8]
Caption: Chemical pathway for the cationization of starch using CHPTAC.
Impact on Paper Properties and Papermaking Process
The introduction of cationic starch into the pulp slurry (the "wet end") has a cascading effect, improving both process efficiency and the final properties of the paper sheet.
-
Improved Retention and Drainage: Paper pulp is a suspension of negatively charged cellulose fibers, fines (small fibrous fragments), and mineral fillers (e.g., calcium carbonate, clay). Cationic starch adsorbs onto these anionic components, neutralizing their charge and forming bridges between them.[9] This agglomeration leads to:
-
Enhanced Retention: More fines and fillers are retained in the paper sheet instead of being lost to the process water. This reduces material costs and lessens the load on wastewater treatment systems.[5]
-
Faster Drainage: The flocculated particles allow water to drain more quickly from the forming paper web on the machine, enabling higher production speeds.[6]
-
-
Increased Paper Strength: By binding fibers and fillers more effectively, cationic starch increases the number of hydrogen bonds within the dried paper sheet. This results in significant improvements in key physical properties:
-
Enhanced Surface Properties: When used in surface sizing applications, cationic starches exhibit better holdout compared to conventional oxidized starches.[11] They remain more on the surface of the paper, leading to improved printability, higher ink density, and better print gloss.[11]
Caption: Mechanism of cationic starch action in the papermaking wet-end.
Application Protocols
The following protocols are designed to be adaptable starting points for laboratory-scale investigations. All handling of CHPTAC and its derivatives should be performed in accordance with the provided safety data.
Protocol 1: Synthesis of Cationic Starch (Semi-Dry Method)
This protocol is adapted from methodologies described for producing cationic starches with preserved granular structure.[7][12]
Objective: To synthesize cationic starch with a target Degree of Substitution (DS) of 0.03-0.05.
Materials:
-
Native starch (e.g., potato, corn, tapioca)
-
This compound (CHPTAC), typically a 65-69% aqueous solution[3]
-
Sodium Hydroxide (NaOH), 50% solution
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl) for neutralization
Procedure:
-
Starch Slurry Preparation: In a temperature-controlled reaction vessel, prepare a starch slurry of 30-40% consistency by adding 100g (dry basis) of native starch to the appropriate amount of deionized water.
-
Alkaline Activation: While stirring vigorously, slowly add 4-6g of 50% NaOH solution. The alkali acts as the catalyst for the etherification.[7] Allow the mixture to stir for 30-60 minutes at 25-30°C for uniform activation.
-
CHPTAC Addition: Slowly add 6-8g of the CHPTAC solution to the activated starch slurry. The precise amount will depend on the concentration of the CHPTAC solution and the target DS.
-
Reaction: Increase the temperature of the slurry to 45-55°C and maintain for 2-4 hours with continuous agitation. Reaction efficiency is influenced by temperature, time, and alkali concentration.[13]
-
Neutralization & Washing: Cool the reaction mixture to room temperature. Neutralize the excess alkali by slowly adding dilute HCl until the slurry pH is 6.5-7.0.
-
Purification: Filter the cationic starch granules and wash thoroughly with deionized water (3-4 times) to remove unreacted reagents and salt byproducts.
-
Drying: Dry the purified cationic starch in an oven at 50°C until a constant weight is achieved. The final product is a free-flowing white powder.
Protocol 2: Application in Laboratory Handsheet Preparation
Objective: To evaluate the effect of the synthesized cationic starch on paper strength and filler retention.
Materials:
-
Synthesized Cationic Starch
-
Bleached Kraft Pulp (Hardwood/Softwood blend)
-
Precipitated Calcium Carbonate (PCC) filler
-
Standard Handsheet Former (e.g., British Handsheet Former)[10]
-
Press and Dryer for handsheets
-
Tensile Tester, Burst Tester
Procedure:
-
Cationic Starch Cooking: Prepare a 1% solution of the synthesized cationic starch in water. Heat the solution to 95°C with stirring for 20-30 minutes until the starch is fully gelatinized and the solution is translucent. Cool to room temperature before use.
-
Pulp Slurry Preparation: Prepare a pulp slurry at 1% consistency. Disintegrate the pulp until it is free of fiber bundles.
-
Wet-End Addition: Transfer a volume of pulp slurry equivalent to 3g of oven-dried pulp into a beaker.
-
Filler Addition: Add PCC filler at a loading of 15% based on the dry weight of the pulp (0.45g PCC). Stir for 5 minutes.
-
Cationic Starch Addition: Add the cooked cationic starch solution at various dosages (e.g., 0.2%, 0.4%, 0.6% based on dry pulp weight).[10] Stir for another 10 minutes to allow for adsorption. A control experiment with no starch addition should also be prepared.
-
Handsheet Formation: Using a standard handsheet former, create handsheets with a target basis weight of 80 g/m².[10]
-
Pressing & Drying: Press and dry the handsheets according to a standard method (e.g., TAPPI T205 sp-02).
-
Conditioning & Testing: Condition the handsheets at a controlled humidity and temperature (e.g., 50 ± 2% RH, 23 ± 1 °C) for at least 4 hours.[10]
-
Property Evaluation: Measure the tensile strength, bursting strength, and ash content (to determine filler retention) of the conditioned handsheets.
Data Analysis and Expected Outcomes
The effectiveness of the CHPTAC modification is quantified by the Degree of Substitution and the resulting improvement in paper properties.
Characterization: Degree of Substitution (DS)
The DS is a critical parameter. It can be reliably determined by measuring the nitrogen content of the purified cationic starch, as the cationic group is the only source of nitrogen. The Kjeldahl method is a standard analytical technique for this purpose.[7]
DS Calculation: DS = (162 × %N) / (1400 - (151.6 × %N))
-
Where 162 is the molecular weight of an anhydroglucose unit.
-
%N is the percentage of nitrogen determined by analysis.
-
1400 is a conversion factor from the atomic weight of nitrogen.
-
151.6 is the net molecular weight of the added cationic group.
Expected Performance Data
The addition of CHPTAC-modified starch is expected to yield significant improvements in paper quality.
| Cationic Starch Dosage (% on pulp) | Tensile Index (Nm/g) | Burst Index (kPa·m²/g) | Filler Retention (%) |
| 0 (Control) | Base Value | Base Value | Base Value |
| 0.2% | +10-15% | +12-18% | +5-8% |
| 0.4% | +18-25% | +20-30% | +8-12% |
| 0.6% | +22-28% | +25-35% | +10-15% |
Note: These values are illustrative. Actual improvements will vary based on pulp type, filler, water chemistry, and the DS of the cationic starch. Studies have shown that physical strength properties increase with starch dosage, though the rate of increase may diminish at higher addition levels.[10]
Caption: A flowchart of the complete experimental and analytical process.
Safety and Handling of CHPTAC
This compound requires careful handling.
-
Hazard Identification: This substance is suspected of causing cancer (H351) and is harmful to aquatic life with long-lasting effects (H412).[1] It may cause skin and eye irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or face shield, and a lab coat.[15][16]
-
Handling: Handle in a well-ventilated area to avoid the formation of aerosols.[15] Use non-sparking tools.
-
Storage: Store in a cool, dry place in sealed containers, away from incompatible materials. The storage area should not have direct access to drains or sewers.[16]
-
Spill Response: In case of a spill, collect the liquid with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal according to local regulations. Do not allow the chemical to enter the environment.[15][16]
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Chemelli, A., et al. (2020). Cationic starches in paper-based applications-A review on analytical methods. Carbohydrate Polymers, 235, 115964. Available at: [Link]
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Wang, Y., et al. (2018). Effect of the starch source on the performance of cationic starches having similar degree of substitution for papermaking using deinked pulp. BioResources. Available at: [Link]
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Lee, H. L., et al. (2002). Surface sizing with cationic starch: its effect on paper quality and papermaking process. TAPPI Journal, 1(1). Available at: [Link]
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Jankovics, T., et al. (2021). Direct determination of cationic starches in paper samples using analytical pyrolysis. Journal of Analytical and Applied Pyrolysis. Available at: [Link]
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Zdanowicz, M., et al. (2020). Structure and properties of cationic starches synthesized by using 3-chloro-2-hydroxypropyltrimethylammonium chloride. International Journal of Biological Macromolecules, 164, 2010-2017. Available at: [Link]
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(3-Chloro-2-hydroxypropyl)trimethylammonium chloride SDS. (n.d.). Available at: [Link]
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Zdanowicz, M., et al. (2020). Structure and properties of cationic starches synthesized by using 3-chloro-2-hydroxypropyltrimethylammonium chloride. PubMed. Available at: [Link]
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Butrim, S. M., et al. (2011). Synthesis and physicochemical properties of cationic starches. ResearchGate. Available at: [Link]
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3-Chloro-2-Hydroxypropyl Trimethyl Ammonium Chloride Market Growth, And Opportunities (2023-2030). Contrive Datum Insights. Available at: [Link]
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The use of cationic starch and starch complexes as alternative to improve fiber quality for printing and writing grades. (n.d.). Available at: [Link]
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(3-Chloro-2-hydroxypropyl)trimethylammonium chloride. PubChem. Available at: [Link]
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TOXICOLOGICAL EVALUATIONS - Berufsgenossenschaft Rohstoffe und Chemische Industrie. (2000). Available at: [Link]
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Application Notes & Protocols: Cellulose Cationization using (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the cationization of cellulose using (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC). Cationic cellulose is a versatile biopolymer with significant applications in various fields, including as a flocculant, a paper-strengthening agent, and, notably, as an excipient in advanced drug delivery systems.[1][2] By introducing a permanent positive charge onto the cellulose backbone, its interaction with anionic molecules and surfaces is greatly enhanced.[3][4] This document details the underlying reaction mechanism, offers step-by-step protocols for synthesis and purification, discusses methods for characterization and determination of the degree of substitution (DS), and explores the optimization of reaction parameters for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Cellulose Cationization
Cellulose, the most abundant natural polymer, is a polysaccharide composed of β-1,4-linked D-glucose units. Its inherent properties—biocompatibility, biodegradability, and low toxicity—make it an attractive material for biomedical and pharmaceutical applications.[1] However, native cellulose has limited reactivity and a neutral or slightly negative surface charge in aqueous media, which restricts its interaction with negatively charged biological components or anionic drugs.[3]
Cationization overcomes these limitations by introducing positively charged functional groups, typically quaternary ammonium moieties, onto the cellulose backbone. This modification transforms cellulose into a polycation, significantly altering its physicochemical properties. The reagent this compound, commonly known as CHPTAC, is one of the most effective and widely used etherifying agents for this purpose.[4][5] The resulting cationic cellulose exhibits enhanced solubility, improved affinity for anionic substances, and antimicrobial properties, opening up a wide range of applications.[3][6]
The Chemistry of Cationization with CHPTAC
The cationization of cellulose with CHPTAC is an etherification reaction that proceeds via a two-step mechanism under alkaline conditions.[5][7] Understanding this pathway is critical for optimizing reaction efficiency and controlling the final product's properties.
Step 1: In Situ Formation of the Epoxide Intermediate CHPTAC itself is not highly reactive toward the hydroxyl groups of cellulose. In the presence of a strong base, such as sodium hydroxide (NaOH), CHPTAC undergoes an intramolecular cyclization to form the highly reactive epoxide intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC).[4][8]
Step 2: Nucleophilic Attack by Cellulose The hydroxyl groups on the anhydroglucose units (AGUs) of the cellulose chain act as nucleophiles. They attack the electrophilic carbon of the epoxide ring of EPTAC, leading to the opening of the ring and the formation of a stable ether linkage. This covalently attaches the quaternary ammonium group to the cellulose backbone.[5][9]
The overall reaction efficiency is influenced by a competing hydrolysis reaction, where EPTAC reacts with water or hydroxide ions to form an unreactive diol.[10][11] Therefore, controlling the reaction conditions is paramount to favor the desired etherification.
Caption: Reaction mechanism of cellulose cationization with CHPTAC.
Experimental Guide: Synthesis and Characterization
This section provides a generalized protocol for the laboratory-scale synthesis of cationic cellulose. Researchers should note that reaction parameters can be adjusted to achieve a desired Degree of Substitution (DS), which is the average number of hydroxyl groups substituted per anhydroglucose unit.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Cellulose (e.g., microcrystalline, cotton linter, wood pulp) | High Purity | Sigma-Aldrich, etc. |
| This compound (CHPTAC), ~65% in H₂O | Analytical | Tokyo Chemical, etc. |
| Sodium Hydroxide (NaOH) | Analytical | Standard suppliers |
| Isopropanol | Reagent | Standard suppliers |
| Hydrochloric Acid (HCl) or Acetic Acid | Analytical | Standard suppliers |
| Deionized Water | High Purity | In-house system |
Step-by-Step Synthesis Protocol
This protocol is adapted from established methodologies for heterogeneous cationization in an isopropanol slurry.[12]
Caption: General experimental workflow for cellulose cationization.
-
Cellulose Slurry Preparation: In a three-necked flask equipped with a condenser and mechanical stirrer, add 5 grams of dried cellulose to 200 mL of isopropanol. Stir the mixture at 300 rpm for 30 minutes at room temperature to ensure proper dispersion.[12]
-
Alkalization: While stirring, slowly add 5.0 mL of a 3 M NaOH solution dropwise into the reaction mixture. Heat the mixture to 60°C and allow it to stir for 1 hour. This step activates the hydroxyl groups of cellulose, making them more nucleophilic.[12]
-
Etherification: For a target DS, add the calculated amount of CHPTAC (e.g., 0.124 M final concentration) dropwise to the alkalized cellulose slurry.[12] Maintain the reaction at 60°C with vigorous stirring for an additional 2 to 4 hours.
-
Neutralization: After the reaction period, cool the mixture to room temperature. Neutralize the excess alkali by adding dilute hydrochloric acid or acetic acid until the pH of the slurry is approximately 7.
-
Purification: Filter the solid product and wash it thoroughly, first with 70% aqueous isopropanol and then several times with deionized water to remove unreacted reagents and salt byproducts. Dialysis against deionized water for 3 days is a more rigorous purification method.[10]
-
Drying: Dry the purified cationic cellulose in a vacuum oven at 60°C for 24 hours.
Optimizing the Degree of Substitution (DS)
The DS is a critical parameter that dictates the charge density and, consequently, the performance of the cationic cellulose. It is primarily influenced by the reaction conditions.
| Parameter | Typical Range | Effect on Degree of Substitution (DS) | Rationale & References |
| Molar Ratio (CHPTAC/AGU) | 3:1 to 12:1 | DS generally increases with the molar ratio up to an optimal point (e.g., 9:1), after which it may decrease. | A higher concentration of the etherifying agent increases the probability of reaction with cellulose hydroxyl groups. However, excessive amounts can cause cellulose to re-precipitate, reducing reaction efficiency.[13] |
| Reaction Temperature | 25°C to 90°C | DS increases with temperature up to an optimum (typically 60-70°C). Higher temperatures can lead to degradation or gelation. | Higher temperatures accelerate the reaction rate. However, excessively high temperatures can promote the hydrolysis of EPTAC and may cause physical changes to the cellulose solution that hinder the reaction.[13] |
| Reaction Time | 2 to 12 hours | DS increases with reaction time, eventually reaching a plateau. | Longer reaction times allow for more complete etherification. The optimal time depends on other parameters like temperature and reagent concentration.[12][13] |
| NaOH Concentration | 0.6 to 5 M | DS increases with alkali concentration up to an optimal point. Very high concentrations can lead to a decline. | NaOH is crucial for both activating cellulose and converting CHPTAC to EPTAC. However, excessive alkali can promote the undesirable hydrolysis of the EPTAC intermediate.[14] |
Product Characterization and Validation
Confirming the successful cationization and quantifying the DS are essential for quality control and ensuring the material's fitness for its intended application.
Structural Confirmation
-
Fourier Transform Infrared (FTIR) Spectroscopy: Successful cationization is confirmed by the appearance of new peaks. Look for a new absorption band around 1480 cm⁻¹ , which corresponds to the C-N stretching vibration of the quaternary ammonium group.[9][13] An increase in the intensity of bands between 1030 cm⁻¹ and 1153 cm⁻¹ also indicates the formation of new ether linkages.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide definitive structural evidence. In ¹H-NMR, a distinct new signal appearing around 3.2 ppm is characteristic of the methyl protons (-N⁺(CH₃)₃) of the attached cationic group.[12][13]
Quantification of Degree of Substitution (DS)
The most common method for determining the DS of CHPTAC-modified cellulose is through elemental analysis to quantify the nitrogen content.
Calculation from Nitrogen Content: The DS can be calculated using the Kjeldahl method or an equivalent technique to measure the percentage of nitrogen (N%).[15]
The formula is as follows: DS = (162.14 × N%) / (1400 - (M × N%))
Where:
-
162.14 is the molecular weight of the anhydroglucose unit (AGU).
-
N% is the percentage of nitrogen determined by elemental analysis.
-
14 is the atomic weight of nitrogen.
-
M is the molecular weight of the substituent group minus one hydrogen atom (for CHPTAC modification, this corresponds to the C₆H₁₄NOCl group, with M ≈ 151.63).
Physical Property Characterization
-
Zeta Potential: This measurement confirms the change in surface charge. Native cellulose has a negative zeta potential, while successfully cationized cellulose will exhibit a positive zeta potential in aqueous suspension.[10][16]
-
Thermal Gravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the modified cellulose. Etherification typically weakens the thermal stability slightly compared to the original cellulose.[13]
-
X-ray Diffraction (XRD): XRD analysis can reveal changes in the crystallinity of the cellulose. Cationization can disrupt the crystalline structure, leading to a decrease in the degree of crystallization.[9]
Applications in Drug Development
The unique properties of cationic cellulose make it a valuable excipient in pharmaceutical formulations.
-
Enhanced Drug Solubility and Dissolution: Cationic cellulose can act as a carrier for poorly water-soluble drugs. By forming amorphous solid dispersions, it can significantly improve the dissolution rate and bioavailability of drugs.[6]
-
Controlled Release Systems: The positive charges on cationic cellulose can interact with anionic drugs, allowing for electrostatic control over the drug release profile. This is particularly useful in developing pH-responsive hydrogels and oral delivery systems.[1][17]
-
Gene and Biologic Delivery: The polycationic nature of the material allows it to form complexes (polyplexes) with negatively charged nucleic acids (DNA, RNA), protecting them from degradation and facilitating their delivery into cells.[13]
-
Mucoadhesion: The positive charges can interact with the negatively charged sialic acid residues in mucus, promoting mucoadhesion and increasing the residence time of drug formulations at specific sites.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No DS | Insufficient alkalization; Low reaction temperature/time; Inactive CHPTAC reagent; Excessive water leading to hydrolysis. | Ensure proper activation of cellulose with NaOH. Optimize temperature and time as per Table 2. Use fresh CHPTAC. Consider using a less aqueous solvent system if hydrolysis is suspected.[11][18] |
| Product is Insoluble/Gels | Over-cationization (very high DS); Cross-linking side reactions. | Reduce the molar ratio of CHPTAC to AGU. Decrease the reaction temperature or time. |
| Poor Reproducibility | Inhomogeneous reaction conditions; Inconsistent cellulose source (varying crystallinity or DP); Inaccurate addition of reagents. | Ensure vigorous and consistent stirring. Use a consistent source of cellulose and dry it thoroughly before use. Use precise methods for adding reagents (e.g., syringe pump). |
References
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Li, G., Fu, Y., et al. (2015). Preparing cationic cellulose derivative in NaOH/urea aqueous solution and its performance as filler modifier. BioResources. Available at: [Link]
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(PDF) Preparation and Characterization of Cationized Cellulose for the Removal of Anionic Dyes. (n.d.). ResearchGate. Available at: [Link]
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Hebeish, A., et al. (2012). Synthesis and characterization of cationically modified nanocrystalline cellulose. PubMed. Available at: [Link]
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Moyo, M., et al. (2019). Synthesis and application of cationised cellulose for removal of Cr(VI) from acid mine-drainage contaminated water. PMC - NIH. Available at: [Link]
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Li, X., et al. (2023). Preparation of Cationic Cellulose as a Natural Flocculant/Sorbent and Its Application in Three Water Treatment Scenarios. MDPI. Available at: [Link]
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Sain, M., et al. (2011). Preparation and characterization of cationic nanofibrillated cellulose from etherification and high-shear disintegration process. CORE. Available at: [Link]
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Goetz, L. A., et al. (2014). Characterization of anionic and cationic functionalized bacterial cellulose nanofibres for controlled release applications. Western Engineering. Available at: [Link]
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Synthesis of CHPTAC. (n.d.). ResearchGate. Available at: [Link]
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Xie, F., et al. (2023). Novel cationic cellulose beads for oral delivery of poorly water-soluble drugs. PSSRC. Available at: [Link]
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Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification. (2025). Guangdong Guanzhi New Materials Co., Ltd.. Available at: [Link]
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Osorio, D. A., et al. (2019). Highly Charged Cellulose Nanocrystals Applied as A Water Treatment Flocculant. PMC. Available at: [Link]
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Manian, A. P., et al. (2024). Cationized Cellulose Materials: Enhancing Surface Adsorption Properties Towards Synthetic and Natural Dyes. MDPI. Available at: [Link]
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Zhang, Y., et al. (2025). Advances in Cellulose-Based Hydrogels for Drug Delivery: Preparation, Modification and Challenges. PMC - PubMed Central. Available at: [Link]
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Wang, L., et al. (2022). Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives. PMC - NIH. Available at: [Link]
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Li, G., et al. (2015). Preparing Cationic Cellulose Derivative in NaOH/Urea Aqueous Solution and its Performance as Filler Modifier. Semantic Scholar. Available at: [Link]
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Appendix The calculation of degree of substitution of the surface (DSS). (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Hashem, M., et al. (2020). Multifunction Finishing of Cellulose Based Fabrics via 3- Chloro-2-Hydroxypropyl Trimethyl Ammonium Chloride (Quat-188). Available at: [Link]
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Nakanishi, Y., et al. (2024). Rapid synthesis of cationic cellulose with high degree of substitution values over 1.0 in aqueous pyrrolidinium hydroxide solutions. ChemRxiv. Available at: [Link]
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An easy and accurate method for determining degree of substitution on carboxymethylated cotton fabric. (n.d.). SciSpace. Available at: [Link]
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Reaction Efficiency for Cellulose Cationization Using 3-Chloro-2- Hydroxypropyl Trimethyl Ammonium Chloride. (2025). ResearchGate. Available at: [Link]
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Reaction Efficiency for Cellulose Cationization Using 3-Chloro-2- Hydroxypropyl Trimethyl Ammonium Chloride. (n.d.). OiPub. Available at: [Link]
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Calculation of the degree of substitution based on elemental analysis data. (n.d.). ResearchGate. Available at: [Link]
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What are the potential applications of cellulose based nanomaterials in drug delivery systems for pharmaceutical excipients? (n.d.). Shandong Shuangniu Cellulose Co., Ltd.. Available at: [Link]
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Protocol for cationic starch synthesis using (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride.
An Application Guide for the Synthesis and Characterization of Cationic Starch via Etherification with (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Introduction: The Functionalization of Starch
Native starch, a readily available and biodegradable polysaccharide, is a cornerstone of numerous industries. However, its inherent properties often require modification to meet the demands of specific applications. Cationization, the process of introducing a positive charge onto the starch backbone, is a critical chemical modification that dramatically enhances its functionality. This is primarily achieved through an etherification reaction with a suitable cationic reagent.[1]
This document provides a detailed protocol for the synthesis of cationic starch using this compound (CHPTAC), a widely used and highly effective cationic etherifying agent.[2] Cationic starch is indispensable as a wet-end additive in papermaking, a flocculant in wastewater treatment, and a sizing agent in the textile industry due to its strong affinity for negatively charged surfaces like cellulose fibers and anionic particles.[1][2] We will explore the underlying reaction mechanism, provide a step-by-step synthesis protocol, discuss critical process parameters, and outline methods for characterizing the final product.
Reaction Mechanism: The Path to Cationization
The etherification of starch with CHPTAC is a nucleophilic substitution reaction that proceeds efficiently under alkaline conditions, typically catalyzed by sodium hydroxide (NaOH).[3] The process can be understood in three primary stages:
-
Epoxidation of CHPTAC: In the presence of a strong base like NaOH, CHPTAC undergoes a rapid intramolecular cyclization. The hydroxide ion abstracts a proton from the hydroxyl group of CHPTAC, forming an alkoxide intermediate which then displaces the chloride ion to form the highly reactive epoxide, 2,3-epoxypropyltrimethylammonium chloride (EPTAC).[2][3] This conversion to the epoxide is the rate-limiting step and is crucial for the subsequent reaction with starch.
-
Activation of Starch: Simultaneously, the alkaline catalyst activates the hydroxyl groups on the anhydroglucose units of the starch polymer. The hydroxide ions deprotonate these hydroxyls, converting them into more potent nucleophilic alkoxide anions (Starch-O⁻).[3]
-
Nucleophilic Attack and Etherification: The activated starch alkoxide anion attacks one of the electrophilic carbon atoms of the EPTAC epoxide ring. This results in the opening of the ring and the formation of a stable ether linkage, covalently bonding the quaternary ammonium group to the starch backbone.[3] This step imparts a permanent positive charge to the starch molecule.
Caption: Mechanism of starch cationization with CHPTAC.
Safety and Handling Precautions
Working with CHPTAC and strong bases requires strict adherence to safety protocols.
-
Hazard Identification: this compound is a skin, eye, and respiratory irritant.[4][5] Sodium hydroxide is corrosive and can cause severe burns.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[5][6]
-
Handling: Conduct all procedures in a well-ventilated laboratory fume hood to avoid inhalation of dust or aerosols.[4][7] Avoid direct contact with skin and eyes.[4]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[4][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Consult a physician.[4][7]
-
-
Storage and Disposal: Store CHPTAC in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[4][6] Dispose of chemical waste in accordance with local, state, and federal regulations.[5][6]
Materials and Experimental Protocol
This protocol details a semi-dry method for synthesizing cationic starch, which is known for its high reaction efficiency.[8]
Materials and Equipment
| Category | Item |
| Reagents | Native Starch (e.g., potato, corn, sago, or tapioca starch) |
| This compound (CHPTAC), ~65% solution in water | |
| Sodium Hydroxide (NaOH), pellets or concentrated solution | |
| Isopropanol (or Ethanol, 95%) | |
| Hydrochloric Acid (HCl), 1 M solution | |
| Deionized Water | |
| Equipment | Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel |
| Heating mantle or water bath with temperature control | |
| Buchner funnel and vacuum flask for filtration | |
| Laboratory oven | |
| pH meter or pH indicator strips | |
| Beakers, graduated cylinders, and other standard laboratory glassware |
Step-by-Step Synthesis Protocol
Caption: Experimental workflow for cationic starch synthesis.
-
Starch Slurry Preparation: In a three-necked flask, suspend 50 g of native starch (dry basis) in 100 mL of isopropanol (or ethanol). Begin stirring with the mechanical stirrer to ensure a homogenous suspension.[9]
-
Alkalization (Activation): Prepare a 30% (w/v) NaOH solution. Slowly add the required amount of this solution to the starch slurry while stirring. The addition of NaOH activates the starch's hydroxyl groups, making them ready for reaction.[9][10] Allow the mixture to stir at room temperature for 30-60 minutes.
-
Cationization Reaction: Gently heat the flask to the desired reaction temperature (e.g., 60 °C). Add the CHPTAC solution dropwise to the slurry over 30 minutes using the dropping funnel. The reaction is exothermic; monitor the temperature closely. Allow the reaction to proceed for 3-5 hours at a constant temperature with continuous stirring.[9]
-
Neutralization: After the reaction period, cool the mixture to room temperature. Neutralize the excess alkali by slowly adding 1 M HCl until the pH of the slurry reaches 6.0-7.0.[9] This step is critical to stop the reaction and prevent unwanted side reactions.
-
Purification: Filter the neutralized slurry using a Buchner funnel. Wash the resulting cake multiple times with 95% ethanol or isopropanol to remove unreacted reagents, salts (NaCl), and other byproducts.[9] Continue washing until the filtrate is free of chloride ions (test with silver nitrate solution).
-
Drying: Transfer the purified cationic starch cake to a drying tray and dry in an oven at 40-50 °C until a constant weight is achieved. The final product is a fine, white powder.
Critical Parameters and Optimization
The properties of the final cationic starch, particularly the Degree of Substitution (DS), are highly dependent on the reaction conditions.
| Parameter | Influence on the Reaction | Typical Range |
| Molar Ratio (CHPTAC:Starch) | This is the primary factor controlling the DS. Increasing the concentration of CHPTAC generally leads to a higher DS, up to a saturation point.[9] | 1:1 to 5:1 |
| Catalyst Conc. (NaOH) | A sufficient amount of NaOH is crucial for both activating the starch and catalyzing the epoxidation of CHPTAC. However, excessively high concentrations can promote side reactions like the hydrolysis of CHPTAC, reducing efficiency.[9][10] | 20-40% (w/v) |
| Reaction Temperature | Higher temperatures accelerate the reaction rate. However, temperatures above 70-80°C can lead to starch gelatinization, increased side reactions, and potential degradation, which can negatively impact the final product's properties.[10] | 40 - 80 °C |
| Reaction Time | A longer reaction time generally results in a higher DS. The reaction rate typically slows as reagents are consumed, and a plateau is often reached after several hours.[9][11] | 2 - 12 hours |
| Starch Source | The botanical origin of the starch (e.g., potato, corn, tapioca) affects reactivity due to differences in granule size, amylose/amylopectin ratio, and crystallinity.[12] | N/A |
| Additives (e.g., CaO) | The addition of certain salts like Calcium Oxide (CaO) has been shown to improve reaction efficiency and allow for the synthesis of cationic starches with a very high DS by promoting a more even distribution of cationic groups within the granule.[8] | N/A |
Characterization of Cationic Starch
Validating the success of the synthesis requires thorough characterization of the modified starch.
-
Degree of Substitution (DS): The DS is the average number of hydroxyl groups substituted per anhydroglucose unit. It is the most critical parameter defining the charge density of the cationic starch. It is typically determined by measuring the nitrogen content of the purified product using the Kjeldahl method or an elemental analyzer.[8] The DS is calculated using the following formula: DS = (162 × %N) / (1400 - (151.6 × %N)) Where 162 is the molecular weight of the anhydroglucose unit, %N is the percentage of nitrogen by weight, 1400 is 14 (atomic weight of N) × 100, and 151.6 is the net molecular weight increase from the substituent group minus a hydrogen atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to confirm the successful incorporation of the quaternary ammonium group onto the starch backbone. The spectrum of cationic starch will show characteristic new absorption bands, typically around 1480 cm⁻¹, corresponding to the C-N stretching vibration of the trimethylammonium group, which are absent in the spectrum of native starch.[8][13]
-
Scanning Electron Microscopy (SEM): SEM imaging allows for the morphological analysis of the starch granules. The cationization process, especially under harsh conditions, can cause changes to the granule surface, such as pitting or erosion, which can be visualized with SEM.[8][13]
-
X-Ray Diffraction (XRD): XRD analysis provides information about the crystalline structure of the starch. The introduction of bulky cationic groups disrupts the ordered crystalline structure of the native starch, often leading to a decrease in the degree of crystallinity, which can be quantified from the XRD diffractograms.[8][10]
-
Viscosity Measurement: The rheological properties of the starch are significantly altered by cationization. The introduction of charged groups can increase the viscosity of the starch paste due to electrostatic repulsion between the polymer chains. This can be measured using a viscometer, such as a Brabender Visco-amylograph or a rotational rheometer.[8][13]
References
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Characterisation of cationic potato starch by asymmetrical flow field-flow fractionation. Influence of ionic strength and degree of substitution. (2014). Carbohydrate Polymers. [Link]
-
Characterization of cationic starch flocculants synthesized by dry process with ball milling activating method. (2013). Carbohydrate Polymers. [Link]
-
Synthesis and Characterization of Cationic Starch for Application in the Wastewater Treatment. (2019). ResearchGate. [Link]
-
Structure and properties of cationic starches synthesized by using 3-chloro-2-hydroxypropyltrimethylammonium chloride. (2020). International Journal of Biological Macromolecules. [Link]
- Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. (1993).
-
Synthesis and characterization of cationized starches for application in flocculation, finishing and sizing. (2009). ResearchGate. [Link]
-
Synthesis and physicochemical properties of cationic starches. (2011). ResearchGate. [Link]
-
Preparation method of cationic starch. (N.D.). SciSpace. [Link]
-
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride. (N.D.). PubChem. [Link]
-
Structure and properties of cationic starches synthesized by using 3-chloro-2-hydroxypropyltrimethylammonium chloride. (2020). ResearchGate. [Link]
-
Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification. (N.D.). GUANGDONG GUANZHI NEW MATERIAL CO., LTD. [Link]
-
Starch chemistry and application. (2017). Allied Academies. [Link]
-
New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity. (2023). MDPI. [Link]
-
Temperature-Dependent Etherification of Cassava Starch with CHPTAC for Cationic Starch Production. (2024). ResearchGate. [Link]
-
Preparation and Optimization of Water-Soluble Cationic Sago Starch with a High Degree of Substitution Using Response Surface Methodology. (2020). MDPI. [Link]
-
Reaction scheme of cationic starch synthesis. (N.D.). ResearchGate. [Link]
- Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. (1970).
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- 7. (S)-(-)-(3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE - Safety Data Sheet [chemicalbook.com]
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- 9. Preparation and Optimization of Water-Soluble Cationic Sago Starch with a High Degree of Substitution Using Response Surface Methodology [mdpi.com]
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- 12. Preparation method of cationic starch (2017) | Cheng Linghe [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride in Advanced Drug Delivery Systems
Section 1: Foundational Overview of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (R-CHPTAC)
This compound, hereafter referred to as R-CHPTAC, is a quaternary ammonium compound that serves as a highly efficient cationic etherifying agent.[1] While often referred to by its general name, CHPTAC or the trade name Quat-188, the specific (R)-enantiomer is crucial for applications requiring stereochemical precision. Its primary role in materials science and pharmaceutics is to introduce a permanent, pH-independent positive charge onto various polymer backbones.[1][2] This process, known as cationization, is fundamental to designing sophisticated drug and gene delivery vehicles.
R-CHPTAC is typically supplied as a 60-70% aqueous solution, miscible with water, and possesses a key reactive structure: a propyl chain with a hydroxyl group at the C2 position and a chlorine atom at the C3 position, attached to a quaternary trimethylammonium head.[1] It is this unique structure that facilitates its covalent attachment to biomaterials. The compound itself is a precursor to the more reactive epoxide, glycidyltrimethylammonium chloride (GTAC), which is formed in situ under alkaline conditions.[2] This epoxide is the ultimate electrophile that reacts with nucleophilic groups (hydroxyls, amines) on polymers.
Section 2: The Rationale for Cationization in Drug Delivery
The introduction of a permanent positive charge onto biocompatible polymers is a cornerstone of modern drug delivery design. The rationale is multifaceted, targeting several key biological barriers and enhancing therapeutic efficacy.
Core Advantages of Cationization:
-
Electrostatic Complexation: The primary driving force is the ability to form stable complexes with anionic therapeutic payloads. This includes nucleic acids like plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA), all of which possess a negatively charged phosphate backbone. This complexation protects the fragile genetic material from enzymatic degradation in the bloodstream.
-
Enhanced Cellular Interaction: The cell membrane is net negative due to the presence of glycoproteins and phospholipids. Cationic nanoparticles exhibit favorable electrostatic interactions with the cell surface, promoting adhesion and subsequent cellular uptake (endocytosis).
-
Improved Mucoadhesion: In mucosal drug delivery (e.g., oral, nasal), the mucus layer is rich in negatively charged sialic acid residues. Cationic carriers can adhere to the mucus, increasing the residence time of the drug at the site of absorption.
-
Increased Aqueous Solubility: Many natural polysaccharides, such as chitosan, have poor solubility at physiological pH. Cationization introduces hydrophilic quaternary ammonium groups, which can significantly improve water solubility, making them more suitable for biological applications.[3]
Caption: Mechanism for the cationization of a hydroxyl-containing polymer.
Section 4: Application Spotlight: Gene Delivery using Cationized Chitosan
A prime example of R-CHPTAC's utility is in the synthesis of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride (HTCC), a promising non-viral vector for gene delivery. [4][5]Chitosan, a natural polysaccharide, is biocompatible and biodegradable but suffers from poor solubility at neutral pH. Cationization with R-CHPTAC overcomes this limitation and provides a strong positive charge to bind DNA.
Protocol 4.1: Synthesis of HTCC
This protocol is adapted from methodologies described in the literature. [3]Researchers should optimize parameters based on the starting molecular weight of chitosan and the desired degree of quaternization.
Materials:
-
Chitosan (low molecular weight)
-
This compound (65 wt. % in H₂O)
-
Sodium hydroxide (NaOH)
-
Isopropyl alcohol
-
Acetic acid
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized (DI) water
Procedure:
-
Dissolution of Chitosan: Prepare a 1% (w/v) chitosan solution by dissolving 1.0 g of chitosan in 100 mL of 2% (v/v) acetic acid solution with vigorous stirring overnight.
-
Alkalization and Reagent Addition: To the clear chitosan solution, add 15 mL of isopropyl alcohol. Slowly add 10 mL of 10 M NaOH solution dropwise while stirring in an ice bath. The pH should become strongly alkaline.
-
Cationization Reaction: Add a calculated amount of R-CHPTAC solution. The molar ratio of R-CHPTAC to the glucosamine units of chitosan is the key variable to control the degree of substitution. A common starting point is a 3:1 molar ratio.
-
Incubation: Transfer the reaction mixture to a sealed flask and incubate at 60°C for 8-12 hours with continuous stirring.
-
Purification:
-
Cool the reaction mixture to room temperature. Neutralize the solution with 2 M HCl.
-
Precipitate the product by pouring the solution into an excess of cold acetone.
-
Recover the precipitate by centrifugation, then re-dissolve it in a minimal amount of DI water.
-
Dialyze the solution against DI water for 3 days, changing the water frequently to remove unreacted reagents and salts.
-
-
Lyophilization: Freeze-dry the purified solution to obtain HTCC as a white, fluffy solid.
Protocol 4.2: Characterization of HTCC
1. Structural Confirmation (FT-IR & ¹H NMR):
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Compare the spectra of chitosan and HTCC. The appearance of a new characteristic peak around 1480 cm⁻¹, corresponding to the C-H bending of the trimethylammonium group, confirms successful quaternization. [4]* ¹H NMR (Proton Nuclear Magnetic Resonance): Dissolve the sample in D₂O. A strong singlet peak appearing around 3.2 ppm is characteristic of the nine equivalent protons of the -N⁺(CH₃)₃ group. [4][5] 2. Determination of Degree of Quaternization (DQ): The DQ can be calculated from the ¹H NMR spectrum by comparing the integral of the trimethylammonium peak (~3.2 ppm) with the integral of the H2 proton of the glucosamine unit (~3.1 ppm).
Table 1: Typical Characterization Data for Synthesized HTCC
| Parameter | Method | Expected Result | Significance |
| Structure | FT-IR | New peak at ~1480 cm⁻¹ | Confirms presence of trimethylammonium group. |
| Structure | ¹H NMR | New singlet at ~3.2 ppm | Confirms presence of -N⁺(CH₃)₃ protons. |
| DQ | ¹H NMR | 12% - 45% [4] | Quantifies the density of positive charges. |
| Crystallinity | XRD | More amorphous than chitosan [4] | Indicates disruption of inter-chain H-bonding. |
Section 5: Formulation and Characterization of Drug/Gene Delivery Nanoparticles
Once the cationic polymer is synthesized, it can be used to encapsulate anionic cargo via self-assembly.
Sources
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- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Modification of Biopolymers with (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Introduction: Unlocking Biopolymer Potential through Cationization
Biopolymers, derived from renewable resources, are at the forefront of materials science, offering inherent biocompatibility and biodegradability.[1][2] However, their utility in advanced applications, particularly in the pharmaceutical and biomedical fields, is often limited by their native physicochemical properties. Cationization, the process of introducing a positive charge onto a polymer backbone, represents a powerful strategy to overcome these limitations.[3][4] (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) has emerged as a highly effective and widely used reagent for this purpose, enabling the transformation of neutral or anionic biopolymers into versatile cationic derivatives.[1][5]
This comprehensive guide provides detailed application notes and protocols for the modification of key biopolymers—cellulose, starch, and chitosan—with CHPTAC. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying reaction mechanisms, provides step-by-step experimental procedures, and discusses the characterization and application of the resulting cationic biopolymers, with a particular focus on their burgeoning role in drug delivery systems.[3][6][7]
The Cationizing Agent: this compound (CHPTAC)
CHPTAC is a quaternary ammonium salt that serves as a cationic etherifying agent.[1][5] Its efficacy lies in its reactive chlorohydrin group, which, under alkaline conditions, transforms into a more reactive epoxide intermediate, 2,3-epoxypropyl trimethyl ammonium chloride (EPTAC).[5][8][9] This epoxide readily reacts with nucleophilic groups present on biopolymers, such as hydroxyl (-OH) and amino (-NH2) groups, forming a stable ether linkage and imparting a permanent positive charge.[8][10]
Key Advantages of CHPTAC in Biopolymer Modification:
-
High Reactivity: The in-situ formation of the epoxide intermediate ensures efficient cationization under relatively mild conditions.
-
Versatility: It can be used to modify a wide range of biopolymers containing hydroxyl or amino functionalities.[1][5]
-
Tunable Properties: The degree of substitution (DS), and thus the charge density of the final product, can be controlled by adjusting reaction parameters.[5]
-
Enhanced Functionality: Cationization significantly improves properties such as water solubility, mucoadhesion, and the ability to interact with negatively charged molecules like DNA, proteins, and certain drugs.[2][4]
Core Mechanism of Cationization with CHPTAC
The fundamental chemistry of CHPTAC-mediated biopolymer modification involves a two-step process, typically carried out in an alkaline medium.
-
Activation of CHPTAC: In the presence of a base (e.g., sodium hydroxide), CHPTAC undergoes an intramolecular cyclization to form the highly reactive epoxide intermediate, EPTAC.[5][8][9]
-
Nucleophilic Attack by the Biopolymer: The hydroxyl or amino groups on the biopolymer act as nucleophiles, attacking the electrophilic carbon of the epoxide ring. This ring-opening reaction results in the formation of a stable ether bond, covalently linking the cationic moiety to the biopolymer backbone.[8][10]
Figure 2: Experimental workflow for the synthesis of cationic cellulose.
Application Protocol: Cationization of Starch
Cationic starch is a widely used biopolymer derivative, particularly in the paper and textile industries, for its role as a flocculant and sizing agent. [11][12]In the pharmaceutical field, it is explored for its potential in controlled-release drug formulations.
Protocol: Synthesis of Cationic Starch
This protocol is based on a method for the cationization of sago starch. [13] Materials:
-
Starch (e.g., potato, corn, sago)
-
This compound (CHPTAC), 60-65% solution in water
-
Sodium hydroxide (NaOH), 30-70% (w/v) solution
-
Hydrochloric acid (HCl), 1 M solution
-
Isopropanol, 99.7%
-
Ethanol, 95%
Equipment:
-
Reaction vessel with mechanical stirrer and temperature control
-
Dropping funnel
-
Filtration apparatus
-
Oven
Procedure:
-
Starch Suspension: Suspend a defined amount of dry starch (e.g., 10 g) in isopropanol (e.g., 80 mL).
-
Alkaline Activation: Prepare a NaOH solution (30-70% w/v) in water and add it to the starch suspension with stirring.
-
Addition of Cationizing Agent: Add the CHPTAC solution dropwise to the reaction mixture. The molar ratio of CHPTAC to the anhydroglucose units of starch can be varied to control the degree of substitution. [13]4. Reaction: Heat the mixture to 60°C and maintain stirring for a specified duration (e.g., 3-5 hours). [13]5. Termination and Neutralization: After the reaction period, cool the mixture to room temperature and neutralize it with 1 M HCl.
-
Product Isolation and Washing: Filter the solid product and wash it thoroughly with 95% ethanol to remove unreacted reagents and salts.
-
Drying: Dry the resulting cationic starch in an oven at a suitable temperature until a constant weight is achieved.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Resulting DS |
| CHPTAC/Starch Molar Ratio | 1 | 3 | 5 | Increases with ratio |
| NaOH Concentration (% w/v) | 30 | 50 | 70 | Optimized around 30-50% |
| Reaction Time (hours) | 3 | 4 | 5 | Increases with time |
| Reaction Temperature (°C) | 60 | 60 | 60 | Constant |
| Table 1: Example of reaction parameters influencing the Degree of Substitution (DS) of cationic starch, based on findings from response surface methodology studies. | ||||
| [13] |
Application Protocol: Cationization of Chitosan
Chitosan, a deacetylated derivative of chitin, is a natural cationic polymer. [2][7]However, its solubility is limited to acidic conditions. Modification with CHPTAC introduces quaternary ammonium groups, resulting in a cationic chitosan derivative that is soluble over a wider pH range, significantly enhancing its utility in drug delivery and biomedical applications. [14][15]
Protocol: Synthesis of 2-Hydroxypropyl Trimethyl Ammonium Chloride Chitosan (HACC)
This protocol is adapted from a procedure for preparing HACC. [14] Materials:
-
Chitosan
-
Isopropanol
-
Sodium hydroxide (NaOH), 40% (w/v) solution
-
This compound (CHPTAC), 60% solution
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
Equipment:
-
Reaction flask with a magnetic or mechanical stirrer and heating mantle
-
Condenser
-
Dialysis tubing (e.g., MWCO 500 Da)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Chitosan Solution: Dissolve chitosan in isopropanol with vigorous stirring.
-
Alkalization: Heat the solution to 60°C and add 40% NaOH solution. Continue the reaction for 4 hours.
-
Cationization: Add the CHPTAC solution to the mixture and increase the temperature to 80°C. Stir vigorously for 10 hours. [14]4. Neutralization: Adjust the pH of the reaction system to 7 with HCl.
-
Purification: Precipitate the product, and then purify it by dialysis against deionized water for 48 hours to remove low molecular weight impurities. [14]6. Lyophilization: Freeze-dry the dialyzed solution to obtain the final HACC product as a powder.
Characterization of Modified Biopolymers
Thorough characterization is essential to confirm the successful modification of the biopolymer and to determine its key properties.
1. Confirmation of Cationization:
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the modified biopolymer. The appearance of new peaks, such as those corresponding to the C-N stretching of the quaternary ammonium group, confirms the successful incorporation of the cationic moiety. [8][16]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR provides detailed structural information. In ¹H NMR of HACC, a characteristic signal for the trimethylammonium protons (-N⁺(CH₃)₃) typically appears around 3.14 ppm, providing definitive evidence of cationization. [14] 2. Determination of the Degree of Substitution (DS):
The Degree of Substitution is a critical parameter that quantifies the extent of modification. It is defined as the average number of hydroxyl groups substituted per monomeric unit of the biopolymer. [17][18]
-
Elemental Analysis: By determining the nitrogen content of the modified biopolymer, the DS can be calculated, as the nitrogen is introduced with the CHPTAC molecule.
-
Titration Methods: For some modified biopolymers, back titration methods can be employed to quantify the incorporated cationic groups. [19]* ¹H NMR Spectroscopy: The DS can be calculated from the ¹H NMR spectrum by comparing the integral of the characteristic protons of the cationic group to the integral of the protons on the biopolymer backbone. [14][20]
Applications in Drug Development
The introduction of a positive charge onto biopolymers via CHPTAC modification unlocks a range of applications in drug delivery. [3][7]Cationic polymers are excellent candidates for drug delivery systems due to their enhanced encapsulation efficiency, improved bioavailability, and controlled release profiles. [3][4]
-
Gene Delivery: The positive charge on the modified biopolymer facilitates electrostatic interactions with negatively charged nucleic acids (DNA, siRNA), enabling the formation of polyplexes that can protect the genetic material and facilitate its entry into cells.
-
Mucoadhesive Formulations: Cationic biopolymers can interact with the negatively charged sialic acid residues in mucus, leading to mucoadhesion. This property is beneficial for prolonging the residence time of drug formulations at mucosal surfaces (e.g., oral, nasal, ocular). [2][7]* Nanoparticle Drug Carriers: Cationic biopolymers can be formulated into nanoparticles for targeted drug delivery. Their positive surface charge can enhance interaction with and uptake by negatively charged cell membranes. [4]* Controlled Release Systems: The charge density of the modified biopolymer can influence the release kinetics of encapsulated drugs, allowing for the design of sustained-release formulations.
Figure 3: Key applications of CHPTAC-modified biopolymers in drug development.
Safety and Handling of CHPTAC
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [21][22]* Ventilation: Handle in a well-ventilated area to avoid inhalation of aerosols. [21]* Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. [1][23]* Spills: In case of a spill, collect the material using an inert absorbent and dispose of it according to local regulations. Do not allow it to enter the environment. [21][22]* Toxicity: CHPTAC may be harmful if swallowed and is suspected of causing cancer. It is also harmful to aquatic life with long-lasting effects. [22][24]
Conclusion
The modification of biopolymers with this compound is a robust and versatile strategy for creating advanced materials with tailored properties. The resulting cationic biopolymers exhibit enhanced functionalities that are highly desirable in a range of fields, most notably in the development of innovative drug delivery systems. By understanding the underlying chemistry and adhering to established protocols, researchers can effectively harness the power of CHPTAC to unlock the full potential of biopolymers in their scientific endeavors.
References
- Applications of CHPTAC (CAS 3327-22-8)
- Reaction mechanism of the cationisation of cellulose with CHPTAC and... - ResearchGate. (2025).
- Synthesis and application of cationised cellulose for removal of Cr(VI) from acid mine-drainage contaminated water - PMC - NIH. (n.d.).
- Significant role of cationic polymers in drug delivery systems - PubMed. (2018).
- Significant role of cationic polymers in drug delivery systems. (2017). Taylor & Francis Online.
- 3-Chloro-2-hydroxypropyltrimethylammonium Chloride(CHPTAC) MSDS/SDS | Supplier & Distributor - Filim Chemical. (n.d.). Filim Chemical.
- Assessment of Different Reaction Media for the Facile Synthesis of Cellulose-Derived Biorenewable Polymer Cationic Cellulose: Synthesis, Characterization, and Perspectives | ACS Omega. (2025).
- Chemical Safety Data Sheet MSDS / SDS - 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride - ChemicalBook. (2025). ChemicalBook.
- Two steps reaction of cellulose cationisation with [CHPTA]⁺Cl - ResearchGate. (n.d.).
- ICSC 1669 - CHPTAC (50-70 % aqueous solution). (n.d.). ILO and WHO.
- Applications of CHPTAC (CAS 3327-22-8)
- Significant role of cationic polymers in drug delivery systems - Annabi Lab. (2017). Annabi Lab.
- Novel 2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives: Synthesis, Characterization, Moisture Absorption and Retention Properties - MDPI. (n.d.). MDPI.
- Applications of Biopolymers for Drugs and Probiotics Delivery - PMC - NIH. (n.d.).
- Quaternization of chitosan with 3-chloro-2-hydroxypropyl trimethyl... - ResearchGate. (n.d.).
- EP2192228B1 - Use of cationic starch - Google Patents. (n.d.).
- An Overview of Biopolymers for Drug Delivery Applic
- Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC - NIH. (2022).
- Preparation and Optimization of Water-Soluble Cationic Sago Starch with a High Degree of Substitution Using Response Surface Methodology - MDPI. (2020). MDPI.
- Reaction scheme of cationic starch synthesis. - ResearchGate. (n.d.).
- (PDF) Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - ResearchGate. (2022).
- New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity - MDPI. (n.d.). MDPI.
- Synthesis and characterization of cationized starches for application in flocculation, finishing and sizing - ResearchGate. (2025).
- (PDF) 1H-NMR Analysis of Degree of Substitution in N,O-Carboxymethyl Chitosans from Various Sources and Types - ResearchGate. (2011).
- Risk Assessment Report on (3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE (CHPTAC) Human Health Part CAS No. - European Commission. (2007). European Commission.
- Synthesis of Hydroxypropyltrimethyl Ammonium Chitosan Derivatives Bearing Thioctate and the Potential for Antioxidant Application - PMC - NIH. (n.d.).
- Synthesis of 2-hydroxypropyl trimethylammonium chloride chitosan and its application in bamboo fiber paper - BioResources. (2017). BioResources.
- Synthesis, Characterization, and Performance of a Novel Polymeric Cationic Surfactant Based on Low Molecular Weight Chitosan and 3-Chloro-2-Hydroxypropyl Dimethyl Dehydroabietyl Ammonium Chloride (CHPDMDHA) - ResearchGate. (2025).
- Thermal stability of carboxymethyl chitosan varying the degree of substitution - International Journal of Pharmaceutical Science Invention. (n.d.). International Journal of Pharmaceutical Science Invention.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CHPTAC)
Welcome to the technical support guide for the synthesis of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your laboratory work.
Foundational Principles of CHPTAC Synthesis
The synthesis of CHPTAC is a cornerstone reaction for introducing a cationic charge to various substrates, most notably in the production of cationic starches for the paper and textile industries.[1] The most prevalent and economically viable synthesis route involves the reaction of trimethylammonium hydrochloride with epichlorohydrin in an aqueous medium.[2][3]
The core of the reaction is the nucleophilic opening of the epoxide ring of epichlorohydrin by the trimethylamine base. Understanding the delicate balance of this reaction is paramount to achieving high yields and purity. The primary challenge lies in suppressing competing side reactions, which are highly sensitive to process parameters.
Reaction Mechanism Overview
The reaction proceeds via a nucleophilic attack on one of the epoxide carbons. In the presence of a base (like NaOH, often used for pH control), CHPTAC can be converted in situ to the more reactive intermediate, (2,3-epoxypropyl)trimethylammonium chloride (EPTAC).[3] However, this same alkaline environment can also promote the undesirable hydrolysis of the epoxide ring, leading to the formation of an inactive diol by-product.[4][5]
Caption: Core reaction pathway and the competing hydrolysis side reaction.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses the most common issues encountered during CHPTAC synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently below 80%. What are the most critical parameters I should investigate first?
Low yield is almost always traced back to suboptimal control of three core parameters: pH, temperature, and reactant stoichiometry.
-
pH Control is Paramount: The pH of the reaction medium is the most critical factor. An optimal pH range is typically between 7.5 and 8.0.[6]
-
Causality: If the pH is too low (<7.0), the concentration of free trimethylamine (the active nucleophile) is insufficient, slowing the reaction rate. If the pH is too high (>9.0), it aggressively promotes the hydrolysis of the epichlorohydrin or the EPTAC intermediate into the inactive 2,3-dihydroxypropyltrimethylammonium chloride (diol).[4][5] This side reaction is often the primary culprit for significant yield loss.
-
-
Temperature Management: The reaction is exothermic and requires strict temperature control, ideally maintained between 10°C and 35°C.[6] Some processes recommend even tighter control at 0-25°C for maximum yield.[7]
-
Causality: Elevated temperatures (>40°C) accelerate side reactions, including diol formation and potential polymerization of epichlorohydrin.[8] This not only reduces the yield of the desired product but also complicates purification.
-
-
Reactant Stoichiometry: The molar ratio of reactants must be precise. An optimal ratio of epichlorohydrin to trimethylammonium chloride is approximately 0.95:1.0.[6]
-
Causality: Using an excess of epichlorohydrin can lead to the formation of by-products like 1,3-bis(trimethylammonium chloride)-2-hydroxypropane and increases residual unreacted epichlorohydrin, a toxic impurity.[2] An excess of trimethylammonium hydrochloride will remain as an impurity in the final product.[9]
-
Q2: I'm observing a significant amount of a polar by-product, likely the diol. How can I minimize its formation?
The formation of the diol by-product is a direct result of hydrolysis.[10] To suppress this, focus on the following:
-
Strict pH Monitoring: Maintain the pH firmly within the 7.5-8.0 range. Use a calibrated pH meter and make slow, careful additions of your base (e.g., NaOH solution) to avoid localized pH spikes.
-
Control Water Content: While the reaction is often run in an aqueous medium, excess water can favor hydrolysis through mass action. If your protocol allows, running the reaction at a higher concentration (e.g., producing a final solution of 65-70% CHPTAC) can help. In advanced applications, switching to a non-aqueous solvent system like chloroform can produce an anhydrous, high-purity product with minimal diol formation.[11]
-
Lower Reaction Temperature: Reducing the temperature to the lower end of the optimal range (e.g., 10-15°C) will slow the rate of hydrolysis more than it slows the main reaction, shifting the kinetic balance in favor of your desired product.
Q3: My final product is discolored and has a noticeable amine odor. What causes this and how can it be resolved?
A faint yellow color is common, but significant discoloration or a strong odor indicates impurities.
-
Cause of Odor: The amine odor is due to residual, unreacted trimethylamine or trimethylammonium hydrochloride.[9] This suggests either an incorrect initial molar ratio or an incomplete reaction.
-
Cause of Discoloration: Discoloration can arise from various side products formed at elevated temperatures or from impurities in the starting materials.
-
Purification Protocol:
-
Removal of Volatiles: Unreacted epichlorohydrin and other volatile impurities like 1,3-dichloro-2-propanol can be effectively removed by steam distillation.[6]
-
Removal of Unreacted Amine: A specialized method involves the addition of sodium hypochlorite to the crude aqueous solution to eliminate residual trimethylammonium hydrochloride.[9]
-
Crystallization for High Purity: For the highest purity, a water/alcohol precipitation method is highly effective. The crude aqueous product is first concentrated under vacuum (at <50°C to prevent degradation) to a high solids content (70-98%). Subsequently, a water-miscible alcohol like isopropanol is added. The CHPTAC product is less soluble in this mixed solvent and will precipitate, while many impurities, including the diol by-product, remain in the solution.[2] The purified solids can then be collected by filtration.
-
Caption: A decision-tree guide for systematically troubleshooting low CHPTAC yield.
Frequently Asked Questions (FAQs)
Q: Can a catalyst be used to improve the reaction rate and yield? A: Yes, some patented processes describe the use of a quaternary ammonium salt as a phase-transfer catalyst.[12][13] Catalysts like dodecylbenzyl dimethyl ammonium chloride can accelerate the reaction, potentially allowing for shorter reaction times or lower temperatures, which in turn can suppress side reactions. The typical catalyst loading is low, around 0.1-3% of the total reactant weight.[12]
Q: What is the typical reaction time? A: With proper temperature and pH control, the reaction is generally complete within 1.5 to 4.5 hours.[12][13] Reaction progress can be monitored by titrating for ionic chloride to confirm the quaternization of the amine.
Q: What are the primary safety concerns when performing this synthesis? A: The primary hazard is the starting material, epichlorohydrin. It is a carcinogen, a mutagen, and is highly toxic and corrosive. Always handle epichlorohydrin in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. The reaction is also exothermic, so ensure your reaction vessel is equipped with adequate cooling to prevent a thermal runaway.
Q: How does solvent choice impact the reaction? A: The solvent plays a critical role.
-
Water: The most common solvent due to cost and safety. However, it participates in the hydrolysis side reaction.[10]
-
Methanol: Can be used to prepare the reactive epoxide intermediate with high yield and stability, which is not achievable in other alcohols like isopropanol where unreactive precipitates form.[7]
-
Chloroform: Used in a process to produce a high-purity, anhydrous crystalline product by taking advantage of the product's insolubility in the solvent, which drives the reaction to completion and simplifies purification.[11]
Key Experimental Protocols
Protocol 1: Optimized Aqueous Synthesis of CHPTAC
This protocol is based on conditions reported to achieve high yields (>95%).[12][13]
-
Preparation: In a jacketed reactor equipped with an overhead stirrer, condenser, and pH probe, combine a 30% aqueous solution of trimethylamine and a 37% solution of hydrochloric acid in a 1.0:1.05 molar ratio to form trimethylammonium hydrochloride in situ.
-
Temperature & pH Adjustment: Cool the solution to 25°C. Slowly add a 20% NaOH solution to adjust the pH to 7.5.
-
Catalyst Addition (Optional): If using a catalyst, add 0.5% (by total reactant weight) of a suitable quaternary ammonium salt (e.g., benzyltrimethylammonium chloride) and stir until dissolved.
-
Epichlorohydrin Addition: Slowly add high-purity epichlorohydrin (0.95 molar equivalents relative to trimethylamine) dropwise over 1-2 hours. Maintain the temperature between 25-30°C using the cooling jacket.
-
Reaction: After the addition is complete, maintain the reaction at 30°C with vigorous stirring for 2-3 hours. Monitor the pH and make minor adjustments as needed to keep it at 7.5.
-
Work-up: The resulting aqueous solution (typically ~65-70% active CHPTAC) can be used directly or purified as described below.
Protocol 2: Purification by Isopropanol Precipitation[2]
-
Concentration: Take the crude aqueous reaction mixture from Protocol 1 and transfer it to a rotary evaporator. Concentrate the solution under vacuum at a bath temperature no higher than 50°C until the solids content is approximately 85-90% by weight. The mixture should be a thick, viscous slurry.
-
Precipitation: Transfer the warm slurry to a beaker and, while stirring, slowly add 2 volumes of isopropanol. A white precipitate of pure CHPTAC will form.
-
Digestion: Continue stirring the mixture for 30-60 minutes as it cools to room temperature to ensure complete precipitation.
-
Isolation: Collect the white solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Data Summary Table
| Parameter | Recommended Range | Consequence of Deviation | Reference(s) |
| pH | 7.5 - 8.0 | <7.0: Slow reaction; >9.0: Diol formation | [6] |
| Temperature | 10 - 35 °C | >40°C: Increased side reactions | [6][12] |
| Molar Ratio (Epi:TMAH) | ~0.95 : 1.0 | Excess Epi: By-products; Excess TMAH: Impurity | [6] |
| Reaction Time | 1.5 - 4.5 hours | Too short: Incomplete reaction | [12][13] |
References
-
Burness, D. M. (1959). Anomalous Reaction of Epichlorohydrin with Trimethylamine. The Journal of Organic Chemistry. Available at: [Link]
-
Mikhailov, G. P., et al. (2022). New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity. MDPI. Available at: [Link]
- Paschall, E. F. (1970). Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. U.S. Patent 3,532,751.
-
Yan, L., et al. (2015). Preparing cationic cellulose derivative in NaOH/urea aqueous solution and its performance as filler modifier. BioResources. Available at: [Link]
-
Wang, J., & Xu, Y. (2006). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. ResearchGate. Available at: [Link]
- Zhang, Y., et al. (1998). Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. Chinese Patent CN1187484A.
- Zhang, Y., et al. (2001). Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. Chinese Patent CN1067982C.
- Kim, J. H., et al. (2005). Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride. Korean Patent KR100433483B1.
-
PrepChem (n.d.). Synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride. Available at: [Link]
-
Liu, H., et al. (2017). Reaction schemes of a) production of 2, 3-epoxypropyltrimethylammonium chloride; b) grafting of APMP fibers. ResearchGate. Available at: [Link]
-
Sharma, R., et al. (2024). Assessment of Different Reaction Media for the Facile Synthesis of Cellulose-Derived Biorenewable Polymer Cationic Cellulose. ACS Omega. Available at: [Link]
- Moser, C. E., et al. (1988). Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride. European Patent EP 0276207 B1.
- Bock, L. H. (1977). Process for making quaternary amines of epichlorohydrin. U.S. Patent 4,066,673A.
-
Organic Chemistry with Victor. (2021). Epichlorohydrin Opening Mechanism. YouTube. Available at: [Link]
-
ACS Publications. (n.d.). Anomalous Reaction of Epichlorohydrin with Trimethylamine. The Journal of Organic Chemistry. Available at: [Link]
-
Login, R. B., & St. Pierre, T. (1987). Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts. Justia Patents. Available at: [Link]
-
Arivithamani, N., & Giri Dev, V. R. (2017). Synthesis of CHPTAC. ResearchGate. Available at: [Link]
-
Hashem, M., et al. (2021). Preparation of cationic cotton through reaction with different polyelectrolytes. PMC. Available at: [Link]
Sources
- 1. Preparation of cationic cotton through reaction with different polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4066673A - Process for making quaternary amines of epichlorohydrin - Google Patents [patents.google.com]
- 8. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts - Google Patents [patents.google.com]
- 9. KR100433483B1 - Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. patents.justia.com [patents.justia.com]
- 12. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]
- 13. CN1067982C - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]
Technical Support Center: Purification of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this essential cationic reagent. As a highly water-soluble quaternary ammonium salt, CHPTAC presents unique purification hurdles, primarily related to the removal of structurally similar impurities and achieving a crystalline final product. This document provides in-depth, field-proven insights and step-by-step protocols to ensure you can achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude CHPTAC reaction mixture?
The synthesis of CHPTAC, typically from epichlorohydrin and trimethylammonium hydrochloride, can generate several key impurities that complicate purification.[1][2][3] Understanding these impurities is the first step to designing an effective purification strategy.
-
Unreacted Starting Materials: Residual trimethylammonium hydrochloride is a common impurity, especially if the reaction does not go to completion.[2]
-
1,3-dichloro-2-propanol (DCP): This byproduct can arise from the reaction of epichlorohydrin with the chloride source.[1][4] It is a volatile impurity that can often be removed via distillation.[1][5]
-
1,3-bis(trimethylammonium chloride)-2-hydroxypropane ("Diquat"): This impurity forms when a second molecule of trimethylamine reacts with the CHPTAC product.[3][4] Its similar quaternary ammonium structure makes it challenging to remove by simple crystallization.
-
(2,3-dihydroxypropyl)trimethylammonium chloride ("Diol"): This is the hydrolysis product of the epoxide intermediate or the final CHPTAC molecule.[4][6] Its high polarity and structural similarity to CHPTAC make it a particularly difficult impurity to separate.
-
Rearrangement Products: Under certain conditions, especially with excess trimethylamine, rearrangement can occur to form isomers like N-(3-hydroxy-1-propenyl)trimethylammonium chloride.[7]
Q2: What is the most effective general method for purifying CHPTAC from its aqueous reaction mixture?
Given that CHPTAC is highly soluble in water, a straightforward crystallization is often not feasible. The most robust and widely used method is anti-solvent precipitation from a concentrated aqueous solution using a water-miscible alcohol.[3]
The principle is based on differential solubility: CHPTAC is less soluble in a water-alcohol mixture compared to water alone, while many of the common impurities remain substantially soluble.[3] Isopropanol is a preferred anti-solvent for this purpose.[3] This method effectively forces the selective precipitation of the desired product. An alternative, though less common, approach involves adding a water-miscible aliphatic amine to precipitate the quaternary ammonium salt.[8]
Q3: My product is "oiling out" as a viscous liquid instead of forming crystals. What's happening and how do I fix it?
"Oiling out" is a common problem in the crystallization of quaternary ammonium salts and other low-melting-point solids.[8] It occurs when the solute separates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often caused by:
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth.
-
High Solute Concentration: An overly saturated solution can crash out of solution before it has a chance to form an ordered crystal structure.
-
Impurities: Significant levels of impurities can depress the melting point of the mixture, favoring the formation of an oil.
To resolve this, place the flask back on a heat source, add a small amount of the primary solvent (water) to ensure everything redissolves, and then allow the solution to cool much more slowly to room temperature before placing it in an ice bath.[9]
Q4: How can I minimize the formation of byproducts like "Diquat" and "Diol" during the synthesis?
Controlling the reaction conditions is critical to minimizing byproduct formation and simplifying the subsequent purification.
-
Control pH: Maintaining the reaction mixture pH between 7.5 and 8.0 is optimal for favoring the desired reaction pathway.[1][5]
-
Temperature Staging: A two-stage temperature profile is effective. An initial low temperature (e.g., 10°C) during the addition of epichlorohydrin, followed by a digestion period at a moderate temperature (e.g., 35-40°C), helps to control the reaction rate and reduce side reactions.[1][4]
-
Molar Ratio: Using a slight excess of epichlorohydrin can help drive the reaction to completion, but a large excess can lead to higher levels of byproducts like DCP.[4] A molar ratio of epichlorohydrin to trimethylammonium chloride of around 0.95 to 1.10 is often cited.[1][4]
Q5: What analytical methods are best for assessing the final purity of my CHPTAC?
Due to the lack of a strong UV chromophore, standard HPLC-UV can be challenging. The following methods are highly suitable for analyzing CHPTAC and its related impurities:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for both separation and identification of the target compound and any charged impurities.[10]
-
Capillary Electrophoresis (CE): CE is an excellent method for separating charged species and can effectively resolve CHPTAC from its byproducts.[6][11] Indirect UV detection is typically employed.[6]
-
Ion-Pair HPLC: This technique uses an ion-pairing agent (like perchlorate) in the mobile phase to allow for the separation of the quaternary ammonium compounds on a standard reversed-phase column (e.g., C18), often with refractive index detection.[6]
Purification & Troubleshooting Workflow
The following diagram illustrates the general workflow for purifying CHPTAC from a crude reaction mixture.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | 1. Solution is too concentrated or cooling is too rapid.[9]2. High levels of impurities are depressing the melting point. | 1. Re-heat the mixture to achieve a clear solution.2. Add a small amount (1-5% v/v) of the primary solvent (water).3. Allow the solution to cool slowly to room temperature before moving to an ice bath.[9] |
| No crystals form after adding anti-solvent and cooling. | 1. Too much solvent was used; the solution is not supersaturated.2. Nucleation has not occurred. | 1. Remove a portion of the solvent under reduced pressure at a temperature below 50°C to avoid degradation.[3]2. Vigorously scratch the inside of the flask at the meniscus with a glass rod.3. If available, add a seed crystal of pure CHPTAC. |
| Final product has a strong amine-like odor. | Residual unreacted trimethylammonium hydrochloride. | 1. Before precipitation, consider treating the crude aqueous solution with sodium hypochlorite to remove the residual amine salt.[2]2. Ensure the filtered crystals are thoroughly washed with the cold anti-solvent. |
| Purity is low despite successful crystallization. | 1. Inefficient removal of impurity-rich mother liquor.2. Co-precipitation of structurally similar impurities (e.g., "Diquat"). | 1. After filtration, wash the filter cake thoroughly with fresh, cold anti-solvent (isopropanol), followed by a wash with a volatile solvent like diethyl ether to displace the mother liquor.[8]2. Perform a second recrystallization, potentially adjusting the water-to-isopropanol ratio. |
| Product is yellow or off-white. | Presence of colored impurities or degradation products. | 1. Before crystallization, treat the warm aqueous solution with a small amount of activated charcoal, stir for 15-30 minutes, and filter through celite to remove the charcoal and adsorbed impurities. |
Experimental Protocol
Protocol 1: Purification of CHPTAC via Anti-Solvent Precipitation
This protocol describes a robust method for purifying crude CHPTAC from an aqueous reaction mixture.
Materials:
-
Crude CHPTAC aqueous solution
-
Isopropanol (reagent grade), chilled
-
Diethyl ether (reagent grade), chilled
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Concentration: Transfer the crude aqueous reaction mixture to a round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator. Maintain a water bath temperature below 50°C to prevent thermal degradation of the product.[3] Continue until a concentrated, slightly viscous solution is obtained.
-
Precipitation: Allow the concentrated solution to cool to room temperature. While stirring vigorously, slowly add isopropanol to the solution.[3] The product will begin to precipitate, turning the clear solution into a white slurry. Continue adding isopropanol until precipitation appears complete (typically 3-5 volumes of isopropanol per volume of aqueous concentrate).
-
Digestion: Continue stirring the slurry at room temperature for at least 1 hour to ensure complete crystallization and to allow the system to reach equilibrium.
-
Cooling: Place the flask in an ice-water bath and continue stirring for another hour to maximize the yield of the precipitated solid.
-
Filtration & Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with a small amount of chilled isopropanol to rinse away residual mother liquor. Follow with a wash of chilled diethyl ether to help dry the product.[8]
-
Drying: Transfer the purified solid to a clean, pre-weighed dish and dry under high vacuum to a constant weight.
Troubleshooting Crystallization Logic
Use the following decision tree to troubleshoot common crystallization problems.
References
- BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- Google Patents. (1964). US3148214A - Isolation and purification of quaternary ammonium salts.
-
Burness, D. M. (n.d.). Anomalous Reaction of Epichlorohydrin with Trimethylamine. Scribd. Retrieved from [Link]
-
Cui-yu, J. (2003). Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride. Semantic Scholar. Retrieved from [Link]
- Google Patents. (2004). KR100433483B1 - Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride.
-
Analytice. (n.d.). (3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis. Retrieved from [Link]
- Google Patents. (1978). US4066673A - Process for making quaternary amines of epichlorohydrin.
-
European Patent Office. (1988). EP 0276207 B1 - METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. Retrieved from [Link]
-
Goclik, V., Stach, S., & Mischnick, P. (2004). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. Journal of Chromatography A, 1038(1-2), 283-289. Retrieved from [Link]
- Google Patents. (1996). WO1996022274A1 - Process of preparation of halohydroxypropyltrialkylammonium halides.
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2004). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. Retrieved from [Link]
Sources
- 1. Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride | Semantic Scholar [semanticscholar.org]
- 2. KR100433483B1 - Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO1996022274A1 - Process of preparation of halohydroxypropyltrialkylammonium halides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. (3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis - Analytice [analytice.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride Synthesis
Welcome to the technical support center for the synthesis of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC). This guide is designed for researchers, scientists, and drug development professionals who are working with this important cationic etherifying agent. The synthesis, primarily reacting epichlorohydrin with trimethylamine or its salts, is robust yet susceptible to several side reactions that can impact yield, purity, and product performance.
This document moves beyond simple protocols to provide in-depth troubleshooting advice based on chemical principles and field-proven insights. We will explore the causality behind common issues and offer validated strategies to mitigate them, ensuring the integrity and reproducibility of your synthesis.
Section 1: The Primary Synthesis Pathway and Key Intermediates
The synthesis of CHPTAC is typically conducted in an aqueous medium by reacting epichlorohydrin with trimethylammonium hydrochloride.[1] The reaction proceeds through a critical intermediate, (R)-2,3-epoxypropyltrimethylammonium chloride, also known as glycidyl trimethylammonium chloride (GTMAC). Under controlled pH and temperature, the epoxide ring of this intermediate is opened by a chloride ion to yield the desired product.[2][3][4]
Understanding the central role of the GTMAC intermediate is crucial, as many side reactions originate from its alternative reaction pathways.
Caption: Primary reaction pathway for CHPTAC synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during CHPTAC synthesis in a practical question-and-answer format.
Q1: My final product is contaminated with significant levels of 1,3-dichloro-2-propanol (DCP). What is the source and how can I prevent or remove it?
A1: Causality and Prevention: 1,3-dichloro-2-propanol (DCP) is a common impurity that can originate from two main sources: as a contaminant in the starting epichlorohydrin or formed via hydrolysis of epichlorohydrin under acidic conditions before it can react with trimethylamine.
To mitigate this, it is essential to:
-
Use High-Purity Reagents: Start with epichlorohydrin that has a very low specified limit for DCP.
-
Maintain pH Control: The initial reaction pH should be carefully controlled, typically in the range of 7.5-8.0.[5][6] This slightly basic condition favors the quaternization reaction over acid-catalyzed hydrolysis of the epoxide.
Troubleshooting & Remediation: If your product is already contaminated with DCP, removal is necessary as it is a non-reactive impurity. The preferred industrial method is vacuum azeotropic distillation .[2] This technique effectively separates the more volatile DCP and residual epichlorohydrin from the non-volatile CHPTAC product.[2][7]
Q2: I'm observing a significant amount of a diquaternary by-product, 1,3-bis(trimethylammonium chloride)-2-hydroxypropane. How can I minimize its formation?
A2: Causality and Prevention: The formation of this "diquat" by-product is a major cause of yield loss and introduces a non-reactive impurity that can be difficult to remove.[1] It occurs when a second molecule of trimethylamine attacks either the CHPTAC product or, more likely, the GTMAC intermediate. This side reaction is highly dependent on reaction conditions.
Key factors that promote diquat formation include:
-
Elevated Temperatures: Higher reaction temperatures significantly increase the rate of this side reaction. Digest temperatures of 20°C or 30°C have been shown to result in higher diquat levels compared to more controlled, lower temperatures.[2]
-
Excess Trimethylamine: A molar excess of trimethylamine can drive the formation of the diquaternary species.
Troubleshooting & Protocol Adjustment: To minimize diquat formation, implement strict control over your reaction parameters.
| Parameter | Recommended Control | Rationale |
| Reaction Temperature | Initial phase at 5-10°C during epichlorohydrin addition, followed by a digestion phase at 35-40°C.[5][6][8] | Lower initial temperatures control the initial exotherm and minimize side reactions. A controlled increase ensures the main reaction proceeds to completion without favoring the diquat pathway.[2] |
| Molar Ratio | Use a slight molar excess of epichlorohydrin relative to the total trimethylamine species.[2] | This ensures the amine is the limiting reagent, reducing the probability of a second quaternization event. |
| pH Control | Maintain pH between 7.5 and 8.0.[5] | This ensures sufficient free trimethylamine for the primary reaction without creating excessively harsh conditions that might promote side reactions. |
Q3: My product analysis shows the presence of the epoxy intermediate, GTMAC. Is this a problem and can it be fixed?
A3: Causality and Prevention: The presence of residual GTMAC indicates an incomplete reaction, specifically the failure of the chloride ion to open the epoxide ring. This can happen if the reaction is not given enough time or if the conditions do not favor the hydrochlorination step. While GTMAC is a reactive molecule, it is not the target product and its presence indicates an unoptimized process.[9]
Troubleshooting & Remediation: Fortunately, this is often a correctable issue. The epoxy by-product can be converted to the desired CHPTAC in situ or in a post-synthesis step through hydrochlorination .[2] This involves the careful addition of an equimolar amount of hydrochloric acid (HCl) and reacting at a moderate temperature (e.g., 20-100°C) to facilitate the ring-opening reaction.[2] This step effectively salvages the yield by converting the intermediate into the final product.
Caption: Competing reaction pathways originating from the GTMAC intermediate.
Q4: The overall yield is low, and I suspect hydrolysis of the epoxide ring is the culprit. How can I improve reaction efficiency?
A4: Causality and Prevention: Hydrolysis is a significant competing side reaction, particularly because the synthesis is often performed in an aqueous solution.[3][10] Water can act as a nucleophile, attacking the epoxide ring of either epichlorohydrin or the GTMAC intermediate. This leads to the formation of diol impurities and reduces the overall reaction efficiency. The rate of hydrolysis is sensitive to both pH and temperature.
Troubleshooting & Protocol Adjustment: Optimizing reaction efficiency hinges on favoring the desired quaternization and hydrochlorination reactions over hydrolysis.
Step-by-Step Protocol for Minimizing Hydrolysis:
-
Preparation: In a temperature-controlled reactor, dissolve trimethylamine hydrochloride in water. Adjust the initial pH to 7.5-8.0 using a suitable base.[5][6]
-
Initial Reaction (Quaternization): Cool the solution to 5-10°C.[11] Begin the dropwise addition of (R)-epichlorohydrin, ensuring the temperature does not exceed 10°C. The low temperature minimizes hydrolysis of the epichlorohydrin starting material.
-
Digestion Phase (Ring Opening): After the addition is complete, allow the reaction to stir at a low temperature until the quaternization is substantially complete (this can be monitored by pH changes). Then, slowly raise the temperature to 35-40°C and hold for several hours.[5] This higher temperature facilitates the conversion of the GTMAC intermediate to the final CHPTAC product.
-
Work-up: After the reaction is complete, the product solution can be purified. Steam distillation is an effective method to remove volatile impurities like residual epichlorohydrin and DCP.[5][7]
Using a non-aqueous solvent system is an alternative strategy to eliminate hydrolysis, but this fundamentally changes the reaction kinetics and product solubility.[12][13]
Q5: I've identified an unusual impurity with an olefinic signal in my NMR analysis. What could it be?
A5: Causality and Identification: While less common, an "anomalous" side reaction has been documented where the GTMAC intermediate rearranges to form N-(3-hydroxy-1-propenyl)trimethylammonium chloride .[14][15] This is an allylic alcohol derivative. The reaction is believed to be catalyzed by trimethylamine itself, which acts as a base to promote the rearrangement.[15][16]
Troubleshooting & Prevention: This side reaction is more likely to occur under specific conditions, such as in less polar solvents or with prolonged reaction times in the presence of excess free amine. To avoid it:
-
Adhere to Aqueous Protocols: Using a polar solvent like water promotes the desired ionic reaction pathways.[15]
-
Control Stoichiometry: Avoid a large excess of trimethylamine.
-
Optimize Reaction Time: Do not allow the reaction to proceed for an unnecessarily long time after completion, as this provides more opportunity for side reactions to occur.
References
-
Burness, D. M. (1964). Anomalous Reaction of Epichlorohydrin with Trimethylamine. The Journal of Organic Chemistry, 29(7), 1862–1865. [Link]
-
Scribd. (n.d.). Chemists: Epichlorohydrin Anomaly. [Link]
-
Li, Y., et al. (2021). Understanding the Reaction Crystallization Process of Glycidyl Trimethyl Ammonium Chloride. MDPI. [Link]
-
Semantic Scholar. (n.d.). Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride. [Link]
- Google Patents. (1996). WO1996022274A1 - Process of preparation of halohydroxypropyltrialkylammonium halides.
- Google Patents. (1988). EP0276207B1 - Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride.
- Google Patents. (1978).
-
Evo-Chem. (n.d.). Buy (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. [Link]
- Google Patents. (n.d.). United States Patent Office - Synthesis of glycidyltrimethylammonium chloride.
-
PubChem. (n.d.). (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. [Link]
-
ResearchGate. (n.d.). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. [Link]
-
Patsnap Eureka. (n.d.). Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. [Link]
- Google Patents. (1980). US4216156A - Stable concentrated solution of glycidyltrimethylammonium chloride and....
- Google Patents. (1981). CA1118430A - Stable concentrated solution of glycidyltrimethylammonium chloride and....
-
ACS Publications. (n.d.). Anomalous Reaction of Epichlorohydrin with Trimethylamine. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride. [Link]
- Google Patents. (2011).
- Google Patents. (1970).
-
Open Research Africa. (n.d.). Synthesis and application of cationised cellulose for removal of Cr(VI) from acid mine-drainage contaminated water. [Link]
-
National Institutes of Health. (n.d.). Synthesis and application of cationised cellulose for removal of Cr(VI) from acid mine-drainage contaminated water. [Link]
-
ResearchGate. (2003). Reaction Efficiency for Cellulose Cationization Using 3-Chloro-2- Hydroxypropyl Trimethyl Ammonium Chloride. [Link]
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Optimizing reaction conditions for starch cationization with (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Technical Support Center: Starch Cationization with (R)-(+)-CHPTAC
Welcome to the technical support center for the optimization of starch cationization using (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and achieve a high degree of substitution (DS) with excellent reaction efficiency (RE).
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the starch cationization process.
Q1: What is the core reaction mechanism for starch cationization with CHPTAC?
A1: The cationization of starch with CHPTAC is a nucleophilic substitution reaction (etherification) that occurs under alkaline conditions. The process involves two key steps:
-
Epoxidation: The alkali catalyst, typically sodium hydroxide (NaOH), deprotonates the hydroxyl group on CHPTAC, leading to an intramolecular cyclization. This reaction forms the highly reactive intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC).[1][2]
-
Etherification: The hydroxyl groups on the starch anhydroglucose units (AGU) are activated by the alkali to form alkoxides. These nucleophilic alkoxides then attack and open the epoxide ring of EPTAC, forming a stable ether bond and attaching the cationic quaternary ammonium group to the starch backbone.[3]
A critical side reaction is the hydrolysis of EPTAC to form the non-reactive 2,3-dihydroxypropyltrimethylammonium chloride, which reduces reaction efficiency.[3][4]
Q2: Why is precise pH control so critical during the reaction?
A2: The pH of the reaction medium is arguably the most critical parameter. An alkaline environment (typically pH 11-12) is essential for two reasons:
-
Activation of Starch: It deprotonates the hydroxyl groups on the starch molecules, making them sufficiently nucleophilic to react with the epoxide intermediate.[3]
-
Formation of the Reactive Epoxide: It catalyzes the conversion of CHPTAC to the more reactive EPTAC intermediate.[2]
However, excessively high pH can lead to problems. It significantly accelerates the hydrolysis of the EPTAC intermediate into an inert diol, which is a primary cause of low reaction efficiency.[2][5] Furthermore, very high alkalinity can promote starch degradation and gelatinization, especially at elevated temperatures.[6][7]
Q3: What is the role of temperature in the optimization process?
A3: Temperature influences the reaction rate. Generally, increasing the temperature accelerates the etherification reaction. However, there is a trade-off. Higher temperatures also increase the rate of the undesirable EPTAC hydrolysis side reaction.[3] Moreover, temperatures exceeding the starch's gelatinization point (typically >60-70°C, depending on the starch source) can lead to uncontrolled swelling and viscosity increases, making the slurry difficult to manage.[8] For many processes, a temperature range of 40-70°C is found to be optimal.[4][9]
Q4: How does the molar ratio of reactants affect the Degree of Substitution (DS)?
A4: The Degree of Substitution (DS) refers to the average number of hydroxyl groups substituted per anhydroglucose unit of starch.[10][11] The molar ratio of CHPTAC to starch AGUs is a primary driver of the final DS. A higher concentration of CHPTAC increases the probability of successful etherification reactions, generally leading to a higher DS.[1][8] However, simply adding a large excess of CHPTAC is inefficient and not cost-effective, as it can lead to more unreacted reagent that must be washed out during purification. Optimization involves finding the ratio that yields the desired DS with the highest possible reaction efficiency.
Q5: Can any type of starch be used for cationization?
A5: While most starches (from corn, potato, tapioca, wheat, etc.) can be cationized, their intrinsic properties affect the reaction and the final product. Key differences include:
-
Granule Size and Morphology: Affects reagent accessibility.
-
Amylose/Amylopectin Ratio: Influences the solubility, viscosity, and retrogradation tendency of the final cationic starch.[12]
-
Presence of Lipids and Proteins: Impurities can interfere with the reaction.[4] For instance, potato starch, with its larger granules and higher phosphate content, may react differently than the smaller, more tightly packed granules of corn starch. The choice of starch should be guided by the intended application of the final cationic product.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental issues.
Problem 1: Low or Inconsistent Degree of Substitution (DS)
Potential Causes & Solutions
-
Cause A: Incorrect pH.
-
Why it happens: If the pH is too low (<10.5), the starch hydroxyl groups are not sufficiently activated, and the conversion of CHPTAC to EPTAC is slow. If the pH is too high, the hydrolysis of the reactive EPTAC intermediate outcompetes the starch etherification reaction.[2][5]
-
Solution:
-
Calibrate your pH meter immediately before starting the reaction.
-
Monitor the pH of the starch slurry in situ throughout the reaction. The pH can drift as the reaction consumes hydroxide ions.
-
Make small, incremental additions of your alkali (e.g., NaOH solution) to maintain the target pH range (typically 11-12).
-
-
-
Cause B: Inefficient Mixing.
-
Why it happens: Starch slurries can be thick. Poor agitation leads to localized "hot spots" of high pH where the alkali is added, causing reagent hydrolysis, and areas of low pH where the starch is unactivated. This results in non-uniform substitution.
-
Solution:
-
Use an overhead mechanical stirrer with a suitably shaped impeller (e.g., anchor or turbine) to ensure vigorous and uniform mixing of the slurry.
-
Add the alkali solution slowly and below the surface of the slurry, close to the impeller, to ensure rapid dispersion.
-
-
-
Cause C: Reaction Temperature Too Low or Too High.
-
Why it happens: A temperature that is too low results in a very slow reaction rate. A temperature that is too high favors the EPTAC hydrolysis side reaction over the desired etherification.[3]
-
Solution:
-
Use a thermostatically controlled water or oil bath for precise temperature management.
-
Optimize the temperature for your specific starch type and desired DS. Start with a moderate temperature (e.g., 50°C) and adjust based on results.[13]
-
-
-
Cause D: Premature Gelatinization.
-
Why it happens: If the starch gelatinizes before the reaction is complete, the dramatic increase in viscosity can severely limit mass transfer, effectively stopping the reaction.
-
Solution:
-
In slurry reactions, consider adding a gelatinization inhibitor like sodium sulfate (Na₂SO₄) or sodium chloride (NaCl).[14]
-
Ensure the reaction temperature stays below the gelatinization temperature of the starch in the alkaline, high-salt medium.
-
-
Problem 2: Product Shows Signs of Degradation (e.g., Reduced Viscosity)
Potential Causes & Solutions
-
Cause A: Excessive Alkali Concentration or High Temperature.
-
Why it happens: Harsh alkaline conditions, especially when combined with high temperatures, can cause cleavage of the glycosidic bonds in the starch polymer backbone, leading to a reduction in molecular weight and viscosity.[3]
-
Solution:
-
Avoid localized high concentrations of NaOH through efficient mixing.
-
Use the minimum amount of alkali necessary to achieve the target pH.
-
Perform the reaction at the lower end of the effective temperature range.
-
Consider using a milder base, such as calcium hydroxide (Ca(OH)₂), sometimes in combination with NaOH, which can reduce degradation.[14][15]
-
-
Problem 3: Difficulty in Product Purification (High Salt Content)
Potential Causes & Solutions
-
Cause A: Inefficient Washing Protocol.
-
Why it happens: The reaction generates byproducts and contains residual salts (NaCl from the reaction, Na₂SO₄ if used as an inhibitor) that become trapped within the starch matrix.
-
Solution:
-
After neutralization, implement a multi-stage washing protocol. A common and effective method is to wash the cationic starch cake multiple times with an ethanol/water mixture (e.g., 70-80% ethanol).[4][16] The ethanol helps to dehydrate the starch, squeezing out water-soluble salts, while preventing the product from swelling and becoming difficult to filter.
-
Follow the ethanol/water washes with a final wash using pure ethanol or acetone to facilitate drying.[4]
-
-
Section 3: Protocols and Methodologies
Optimized Lab-Scale Protocol for Starch Cationization
This protocol is a representative starting point. Optimal conditions may vary based on the starch source and desired DS.
Materials:
-
Native Starch (e.g., corn, potato), dried: 100 g (0.617 mol AGU)
-
(R)-(+)-CHPTAC solution (typically ~65% in water)
-
Sodium Hydroxide (NaOH) solution: 10% (w/v)
-
Isopropanol or Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M for neutralization
Procedure:
-
Slurry Preparation: In a 1 L jacketed glass reactor equipped with an overhead stirrer, add 150 mL of deionized water and 200 mL of isopropanol. Begin stirring to create a vortex.
-
Starch Dispersion: Slowly add the 100 g of dried starch to the stirring solvent to form a smooth, lump-free slurry.
-
Temperature Control: Set the circulating water bath to maintain the reactor temperature at 50°C.
-
Alkalization: Once the temperature has stabilized, slowly add the 10% NaOH solution dropwise to the slurry until the pH reaches and stabilizes at 11.5. Monitor the pH continuously.
-
Reagent Addition: For a target DS of ~0.05, add the appropriate molar amount of CHPTAC solution dropwise over 30 minutes.
-
Reaction: Maintain the reaction at 50°C with vigorous stirring for the desired reaction time (e.g., 6-18 hours).[13] Monitor the pH every hour and add drops of 10% NaOH as needed to keep it at 11.5.
-
Neutralization: Cool the slurry to room temperature. Slowly add 1M HCl while stirring until the pH of the slurry is 7.0.
-
Purification:
-
Filter the product using a Buchner funnel.
-
Wash the filter cake three times with 200 mL of a 70% ethanol/water solution.[16]
-
Perform a final wash with 200 mL of 95% ethanol.
-
-
Drying: Dry the purified cationic starch in a vacuum oven at 50°C to a constant weight.
Methodology: Determination of Degree of Substitution (DS)
The most common and reliable method for determining the nitrogen content of cationic starch, from which the DS is calculated, is the Kjeldahl method.[10][17]
-
Sample Preparation: Ensure the cationic starch sample is thoroughly purified to remove any unreacted nitrogen-containing reagents. Dry the sample to a constant weight.
-
Digestion: A known mass of the sample is digested in concentrated sulfuric acid with a catalyst, converting all nitrogen into ammonium sulfate.
-
Distillation: The digested sample is made alkaline, liberating ammonia gas, which is distilled into a standard acid solution.
-
Titration: The amount of ammonia is determined by titrating the excess acid.
-
Calculation: The percentage of nitrogen (%N) is used to calculate the DS using the following formula:
DS = (162.14 × %N) / (1401 - (151.6 × %N))
Where:
-
162.14 is the molecular weight of an anhydroglucose unit (AGU).
-
1401 is 14 (atomic weight of N) × 100.
-
151.6 is the net molecular weight increase from the cationic group attached to the starch.
-
Other methods like colloid titration can also be used for a simpler, though potentially less precise, determination of DS.[18]
Table 1: Typical Reaction Parameter Ranges
| Parameter | Typical Range | Rationale & Key Considerations |
| Temperature | 40 - 70 °C | Balances reaction rate against reagent hydrolysis and starch degradation.[4] |
| pH | 10.5 - 12.0 | Essential for activating starch and forming the reactive epoxide.[14] |
| Reaction Time | 4 - 24 hours | Longer times can increase DS but may also lead to degradation.[9] |
| Molar Ratio (CHPTAC:AGU) | 0.1 - 5.0 | Primary driver for the final DS; higher ratios for higher DS.[8][9] |
| Starch Concentration | 10 - 42% (w/w) | Higher concentrations improve throughput but can pose mixing challenges.[14] |
References
- Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification. (2025, October 30). Unilong.
-
Hebeish, A., El-Rafie, M. H., El-Tahlawy, K. F., & Ramadan, M. A. (2009). Synthesis and characterization of cationized starches for application in flocculation, finishing and sizing. Egyptian Journal of Chemistry, 52(1), 1-17. Available from: [Link]
- Immonen, K., & Lappalainen, T. (2013). Method for dissolving cationic starch, papermaking agent and its use. Google Patents. WO2013140046A1.
- Gallo-Mendoza, A. C., & Sponton, M. (2015). Cationization of polysaccharides. CONICET Digital.
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Wang, D., & Hubbe, M. A. (2001). Determination of the degree of the substitution of cationic starch by colloid titration. TAPPI Journal, 84(9), 1-5. Available from: [Link]
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Ali, A., & Ahmed, S. (2022). Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives. Polymers, 14(6), 1234. Available from: [Link]
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NguyenStarch. (n.d.). Cationization of Starch: Methods, Properties, and Effects on Starch Molecules. NguyenStarch. Available from: [Link]
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Soni, S., Babar, V., & Deshmukh, K. (2023). Reaction scheme of cationic starch synthesis. ResearchGate. Available from: [Link]
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Al-Harthi, M. A. (2013). The Effect of pH and Ionic Strength on the Bulk and Interfacial Properties of Starches. International Journal of Scientific & Engineering Research, 4(7), 1839-1844. Available from: [Link]
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Nasir, N. A. A., Abdulmalek, E., & Zainuddin, N. (2020). Illustration cationization starch chemical scheme reactions. ResearchGate. Available from: [Link]
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Nasir, N. A. A., Abdulmalek, E., & Zainuddin, N. (2020). Preparation and Optimization of Water-Soluble Cationic Sago Starch with a High Degree of Substitution Using Response Surface Methodology. Polymers, 12(11), 2588. Available from: [Link]
-
Almonaityte, K., L Rydz, J., Khadzhynova, S., & Makuška, R. (2020). Structure and properties of cationic starches synthesized by using 3-chloro-2-hydroxypropyltrimethylammonium chloride. International Journal of Biological Macromolecules, 164, 2010-2017. Available from: [Link]
-
Almonaityte, K., Rydz, J., Khadzhynova, S., & Makuška, R. (2020). Structure and properties of cationic starches synthesized by using 3-chloro-2-hydroxypropyltrimethylammonium chloride. International journal of biological macromolecules, 164, 2010–2017. Available from: [Link]
-
Al-Harthi, M. A. (2013). The Effect of pH and Ionic Strength on the Bulk and Interfacial Properties of Starches. ResearchGate. Available from: [Link]
-
Stojanovic, Z., Jeremic, K., Jovanovic, S., & Lechner, M. D. (2005). A Comparison of Some Methods for the Determination of the Degree of Substitution of Carboxymethyl Starch. Starch - Stärke, 57(2), 79-83. Available from: [Link]
- Jarowenko, W. (1984). Process for making cationic starch. Google Patents. US4464528A.
-
Gunaratne, A., & Ranaweera, S. (2020). Comparison of Three Methods to Determine the Degree of Substitution of Quinoa and Rice Starch Acetates, Propionates. Foods, 9(1), 83. Available from: [Link]
-
Nasir, N. A. A., Abdulmalek, E., & Zainuddin, N. (2020). Preparation and Optimization of Water-Soluble Cationic Sago Starch with a High Degree of Substitution Using Response Surface Methodology. MDPI. Available from: [Link]
-
Zweckmair, T., Hettegger, H., & Potthast, A. (2022). Partial Replacement of Cationic Starch by Cationic Hardwood Kraft Lignin Does Not Compromise Key Paper Properties. MDPI. Available from: [Link]
- Tessler, M. M. (1985). Preparation of a cationic starch paste. Google Patents. US4554021A.
-
Dyrek, K., Wenda, E., Bidzińska, E., & Kruczała, K. (2022). Effect of pH on the Redox and Sorption Properties of Native and Phosphorylated Starches. Molecules, 27(18), 5988. Available from: [Link]
-
Almonaityte, K., Baltrusaitis, J., & Makuška, R. (2021). Optimization of synthesis of cationic starches for wastewater sludge and microalgae separation. Journal of environmental management, 289, 112521. Available from: [Link]
-
Li, H., & Wang, Y. (2012). Application of Cationic Starch with High Degree of Substitution in Packaging Paper from High Yield Pulp. Advanced Materials Research, 534, 296-300. Available from: [Link]
-
Hebeish, A., El-Rafie, M. H., & El-Sheikh, M. A. (2005). Cationized Starch Derived From Pre-Oxidized Starch For Textile Sizing and Printing. ResearchGate. Available from: [Link]
-
Thakore, M. M., & Desai, T. (2020). Effect of pH on the physicochemical properties of starch films. Journal of Applied Polymer Science, 137(23), 48563. Available from: [Link]
-
Li, H., & Wang, Y. (2011). Preparation and Properties of Cationic Starch with High Degree of Substitution. Advanced Materials Research, 239-242, 190-193. Available from: [Link]
-
Xu, D., Wang, J., & Liu, P. (2011). Synthesis of cationic starch with a high degree of substitution in an ionic liquid. Carbohydrate Polymers, 86(2), 795-801. Available from: [Link]
-
Dyrek, K., Wenda, E., Bidzińska, E., & Kruczała, K. (2022). Effect of pH on the Redox and Sorption Properties of Native and Phosphorylated Starches. Molecules, 27(18), 5988. Available from: [Link]
-
Cheng, L. (n.d.). Preparation method of cationic starch. SciSpace. Available from: [Link]
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Du, Y., Wu, C., Chen, J., Li, B., & Wang, L. (2016). Characterization of cationic starch flocculants synthesized by dry process with ball milling activating method. International journal of biological macromolecules, 86, 541–547. Available from: [Link]
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Behn Meyer. (n.d.). Cationic Reagent (Pulp & Paper) in Process Industries. Behn Meyer. Available from: [Link]
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Kweon, M. R., Bhirud, P. R., & Sosulski, F. W. (1996). An Aqueous Alcoholic-Alkaline Process for Cationization of Corn and Pea Starches. Starch - Stärke, 48(7), 254-260. Available from: [Link]
-
Lawal, O. S. (2015). The influence degree of substitution on the physicochemical properties of acetylated arenga starches. CABI Digital Library. Available from: [Link]
-
NguyenStarch. (n.d.). Degrees of Substitution (DS) of Starch. NguyenStarch. Available from: [Link]
-
Suárez-Castillo, O. R., et al. (2023). Increase in the degree of substitution of cassava starches by dual modification processes. ResearchGate. Available from: [Link]
-
Agama-Acevedo, E., et al. (2019). Effect of the Degree of Substitution on the Hydrophobicity, Crystallinity, and Thermal Properties of Lauroylated Amaranth Starch. Molecules, 24(19), 3577. Available from: [Link]
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Troubleshooting low reaction efficiency in cellulose modification
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for Cellulose Modification. As a Senior Application Scientist, I understand that achieving high reaction efficiency is critical for developing novel cellulose-based materials. Cellulose's unique semi-crystalline structure and complex hydrogen-bonding network present significant challenges, often leading to lower-than-expected yields and inconsistent results.[1][2][3]
This guide is designed to provide you with direct, actionable solutions to common problems encountered during the chemical modification of cellulose. We will move beyond simple procedural steps to explore the underlying scientific principles, helping you to not only solve current issues but also to anticipate and prevent future challenges. This resource is structured as a logical troubleshooting workflow, supplemented by detailed FAQs and experimental protocols.
Part 1: Core Troubleshooting Guide
Low reaction efficiency in cellulose modification is rarely due to a single factor. It is typically a result of interplay between the substrate's properties, the reaction environment, and the chosen chemistry. This guide will walk you through a systematic process of elimination to identify and resolve the root cause of low yields.
Initial Assessment: Where Did the Reaction Fall Short?
Before diving into specific parameters, it's crucial to pinpoint the likely failure point. A low Degree of Substitution (DS) or a low isolated yield can stem from different core issues.
}
Figure 1. A systematic workflow for troubleshooting low efficiency in cellulose modification reactions.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions
This section expands on the troubleshooting workflow, providing detailed answers to common questions and the scientific rationale behind our recommendations.
Q1: My reaction yield is low. Is my cellulose source the problem?
Answer: Very likely. The accessibility of cellulose's hydroxyl groups is the single most critical factor for a successful modification.[1][2] Cellulose is semi-crystalline, containing highly ordered (crystalline) regions and less ordered (amorphous) regions. Chemical reagents can more easily penetrate the amorphous domains.[1][4][5] Therefore, a highly crystalline cellulose source will inherently have lower reactivity.
Causality: The extensive hydrogen-bonding network within the crystalline regions makes them dense and impenetrable to most solvents and reagents.[4] The reaction is often limited to the surface of these crystalline domains and the more accessible amorphous zones. This is why heterogeneous reactions often result in products with a low and non-uniform degree of substitution (DS).[6][7]
Solutions:
-
Reduce Crystallinity: Mechanical treatments like ball milling can physically disrupt the crystalline structure, increasing the fraction of amorphous material and thereby boosting reaction rates.[4]
-
Activation (Pre-treatment): This is a mandatory step for most heterogeneous reactions. Activation swells the cellulose fibers, breaking intermolecular hydrogen bonds and increasing the accessible surface area.
-
Mercerization: Treatment with a concentrated sodium hydroxide (NaOH) solution is a classic and effective method.[8] It not only swells the cellulose but also converts the hydroxyl groups to the more nucleophilic alkoxide form, which is essential for etherification reactions.[9]
-
Solvent Exchange: Soaking cellulose in water, followed by a stepwise exchange with ethanol and then the reaction solvent, can prevent "hornification" (the irreversible stiffening of cellulose fibers upon drying) and maintain an open, accessible structure.
-
}
Figure 2. Schematic of cellulose, showing accessible amorphous and inaccessible crystalline regions.
Q2: How do I choose the right solvent system? My cellulose isn't dissolving.
Answer: This is a critical distinction: is your goal to swell the cellulose for a heterogeneous reaction or dissolve it for a homogeneous one? The choice of solvent dictates the reaction type and efficiency. Processing cellulose is challenging due to its insolubility in water and most common organic solvents.[10]
Causality: True dissolution requires a solvent that can comprehensively disrupt the inter- and intramolecular hydrogen bonds holding the polymer chains together.[3][11] Swelling agents, in contrast, only penetrate the amorphous regions and loosen the structure.[10][12]
Solutions & Recommendations:
| Solvent System | Type | Common For | Advantages | Disadvantages |
| NaOH / H₂O / Urea / Thiourea | Dissolving | Homogeneous Etherification | Inexpensive, water-based, effective at low temperatures.[12] | Can cause degradation; additives may be needed. |
| LiCl / DMAc | Dissolving | Homogeneous Esterification, GPC Analysis | Well-established, produces high DS, less degradation.[7][13][14] | Requires strict anhydrous conditions, expensive, difficult to recycle LiCl.[7][15] |
| Ionic Liquids (e.g., [Amim]Cl) | Dissolving | Homogeneous Reactions | High dissolution power, low vapor pressure, tunable properties.[3][11] | High cost, viscosity, potential toxicity, purification challenges.[3] |
| Ethanol / Isopropanol | Swelling | Heterogeneous Etherification (e.g., CMC synthesis) | Inexpensive, easy to remove. | Does not dissolve cellulose; acts as a slurry medium.[16] |
| Pyridine | Swelling / Reagent | Heterogeneous Esterification (e.g., Tosylation) | Acts as both solvent and acid scavenger.[17] | Toxic, requires careful handling and removal. |
Table 1: Comparison of common solvent systems for cellulose modification.
Pro-Tip: For homogeneous reactions in systems like LiCl/DMAc, ensure your cellulose and glassware are rigorously dried. Trace amounts of water can significantly hinder or prevent dissolution.[15]
Q3: I've activated my cellulose and used a good solvent, but my Degree of Substitution (DS) is still low. What's next?
Answer: The next step is to scrutinize your reagents and reaction conditions. Even with accessible hydroxyl groups, the reaction will fail if the chemistry is not optimized.
Causality: Cellulose modification is a competitive reaction. Side reactions, reagent degradation, or suboptimal conditions can consume your modifying agent or slow the desired reaction to a crawl. For example, in carboxymethylation, excess NaOH can lead to the formation of sodium glycolate as a byproduct, consuming the sodium monochloroacetate (SMCA) reagent.[16]
Solutions:
-
Reagent Stoichiometry: Don't assume a 1:1 molar ratio per hydroxyl group is sufficient. Due to accessibility issues and side reactions, a significant excess of the modifying reagent is often required. For tosylation, molar ratios of tosyl chloride to anhydroglucose unit (AGU) can be as high as 10:1 to achieve a high DS.[17]
-
Reaction Time and Temperature: These parameters are intrinsically linked. Higher temperatures generally increase reaction rates but can also promote cellulose degradation or undesirable side reactions.[18][19] An optimization study is often necessary. For example, a study on cellulose tosylation found that 30 °C for 74-144 hours provided optimal results.[17]
-
Use of Catalysts: Many reactions require a catalyst. For acetylation, sulfuric acid is common, but it can also cause significant chain scission.[20] Alternative systems like pyridine/TsCl can facilitate acetylation with acetic acid under milder conditions.[21]
-
Inert Atmosphere: Reactions sensitive to oxidation or moisture (e.g., those involving organometallics or anhydrous solvents) must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent reagent quenching and side reactions.
Q4: My reaction seems to have worked, but I lose most of my product during purification. How can I improve my isolated yield?
Answer: This is a common and frustrating problem. The issue often lies in the changing solubility of your product. The solubility of cellulose derivatives is highly dependent on the type of substituent and, most importantly, the Degree of Substitution (DS).[22][23]
Causality: As the DS changes during the reaction, the polymer's solubility characteristics change. A low-DS product might be soluble in dilute alkali but insoluble in water, while a higher-DS product might become water-soluble or even soluble in organic solvents like acetone.[22] If you use a purification solvent (e.g., water or ethanol) in which your product is partially or fully soluble, you will lose it during washing and filtration steps.
Solutions:
-
Characterize Solubility Early: Before performing a bulk purification, take a small aliquot of your crude reaction mixture. Precipitate it and test the solubility of the crude product in various solvents (water, ethanol, acetone, dilute NaOH). This will inform your choice of washing solvents.
-
Use a Non-Solvent for Precipitation/Washing: Always wash your product with a liquid in which it is confirmed to be insoluble. For example, many cellulose esters are purified by precipitating the reaction mixture into a large volume of a non-solvent like ethanol or methanol, followed by washing with the same non-solvent.[8]
-
Dialysis: For water-soluble derivatives like some carboxymethyl cellulose (CMC) or hydroxyethyl cellulose (HEC), dialysis is an excellent method to remove low molecular weight salts and impurities without losing the polymer product.[24]
Q5: How can I be sure my calculated Degree of Substitution (DS) is accurate?
Answer: An inaccurate DS measurement can be misleading, making you think a reaction failed when it actually succeeded. The method for determining DS must be appropriate for the type of modification and the expected DS range.
Causality: Different analytical methods have different sensitivities, accuracies, and potential interferences. A method that works well for a high-DS, water-soluble product may be entirely unsuitable for a low-DS, insoluble material.
Solutions & Common Methods:
| Method | Principle | Best For | Considerations |
| Titration | Back-titration of acidic or basic groups. | Carboxymethyl cellulose (CMC), Cellulose Acetate (after saponification).[16][22][25] | A standard, reliable method (e.g., ASTM D1439), but can be time-consuming and requires complete reaction.[26][27] |
| Elemental Analysis | Measures the percentage of a unique element in the substituent (e.g., N, S, Si). | Nitrogen-containing (cationic), sulfur-containing (tosylates), or silicon-containing derivatives.[17] | Highly accurate, but requires specialized equipment and assumes pure product. |
| NMR Spectroscopy (¹H, ¹³C) | Integration of substituent peaks relative to anhydroglucose unit (AGU) peaks. | Soluble derivatives with non-overlapping peaks. | Provides detailed structural information but requires the product to be fully soluble in a deuterated solvent. Poor resolution can be an issue for long-chain esters.[7] |
| FTIR Spectroscopy | Measures the intensity of a characteristic peak (e.g., C=O for esters). | Qualitative confirmation; semi-quantitative for a series of standards. | Excellent for confirming successful modification, but generally not accurate for absolute DS quantification without a calibration curve.[8] |
| Gas Chromatography (GC) | Transesterification of ester groups to volatile methyl esters, followed by GC analysis. | Long-chain cellulose esters.[26] | Highly accurate and sensitive for a wide range of DS values.[26] |
Table 2: Common methods for determining the Degree of Substitution (DS).
Pro-Tip: Whenever possible, use two different methods to validate your DS. For example, confirm the presence of the functional group with FTIR and then quantify it using titration or elemental analysis. This provides a self-validating system for your results.
Part 3: Key Experimental Protocols
To provide a practical starting point, here are condensed, foundational protocols for key procedures discussed in this guide.
Protocol 1: Cellulose Activation via Mercerization
This protocol is a prerequisite for many heterogeneous etherification reactions.
-
Preparation: Suspend 5.0 g of dry cellulose powder (e.g., microcrystalline cellulose) in 100 mL of deionized water in a 250 mL beaker with magnetic stirring.
-
Alkalization: Slowly add 50 mL of 40% (w/v) aqueous NaOH solution. The slurry will become thick and gelatinous.
-
Swelling: Allow the mixture to stir at room temperature for at least 2 hours. For enhanced activation, this step can be performed at 0-4 °C.
-
Solvent Exchange (Optional but Recommended): Filter the swollen alkali cellulose. Wash the cake sequentially with 50 mL of 70% ethanol, 50 mL of 95% ethanol, and finally 2x 50 mL of the anhydrous solvent to be used in the subsequent reaction (e.g., isopropanol, pyridine).
-
Usage: The activated, solvent-exchanged cellulose should be used immediately in the modification reaction without allowing it to dry.
Protocol 2: General Procedure for Heterogeneous Esterification (Acyl Chloride Method)
This protocol is a general guideline for reactions like acetylation or benzoylation in a non-dissolving system.
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add 3.0 g of rigorously dried cellulose.
-
Solvent Addition: Add 100 mL of an anhydrous solvent/acid scavenger, such as pyridine. Stir to create a uniform slurry.
-
Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly add 3-5 molar equivalents of the desired acyl chloride (e.g., acetyl chloride) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C). Let it proceed for 4-24 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction mixture. Slowly pour it into a large beaker containing 500 mL of vigorously stirring methanol or ethanol to precipitate the product.
-
Purification: Filter the solid product. Wash thoroughly with additional methanol to remove unreacted reagents and pyridine. A final wash with water may be necessary.
-
Drying: Dry the purified cellulose ester in a vacuum oven at 60 °C to a constant weight.
References
-
Effects of Crystallinity on Dilute Acid Hydrolysis of Cellulose by Cellulose Ball-Milling Study. ACS Publications. [Link]
-
Eco-Friendly Methods for Extraction and Modification of Cellulose: An Overview. National Center for Biotechnology Information (PMC - NIH). [Link]
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Crystallinity Changes in Modified Cellulose Substrates Evidenced by Spectral and X-Ray Diffraction Data. MDPI. [Link]
-
Accessibility and crystallinity of cellulose. BioResources - NC State University. [Link]
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SWELLING AND DISSOLUTION OF CELLULOSE IN NaOH AQUEOUS SOLVENT SYSTEMS. [Link]
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Glycerin/NaOH Aqueous Solution as a Green Solvent System for Dissolution of Cellulose. [Link]
-
Cellulose Solvents – Remarkable History, Bright Future. ACS Symposium Series. [Link]
-
Novel solvent systems for cellulose dissolution. BioResources - NC State University. [Link]
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Accurate determination of the degree of substitution of long chain cellulose esters. ResearchGate. [Link]
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Relationship between crystallinity and accessibility of cellulose samples to water molecules. ResearchGate. [Link]
-
Investigation of cellulose dissolution in morpholinium-based solvents. RSC Publishing. [Link]
-
(PDF) Accessibility and crystallinity of cellulose. ResearchGate. [Link]
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Chemical modification of cellulose-new possibilities of some classical routes. Chalmers Research. [Link]
-
Effect of Purification Methods on Commercially Available Cellulose Nanocrystal Properties and TEMPO Oxidation. MDPI. [Link]
- Method of improving the acetylation of cellulose.
-
Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. Science Alert. [Link]
-
A NEW METHOD FOR CELLULOSE ACETYLATION WITH ACETIC ACID. J-Stage. [Link]
-
An easy and accurate method for determining degree of substitution on carboxymethylated cotton fabric. SciSpace. [Link]
-
What is the impact of the degree of substitution of carboxymethyl cellulose? [Link]
-
Influence of reaction temperature and reaction time on cellulose... ResearchGate. [Link]
-
Optimization of the Heterogeneous Synthesis Conditions for Cellulose Tosylation and Synthesis of a Propargylamine Cellulosic Derivative. MDPI. [Link]
-
A new cellulose purification approach for higher degree of polymerization: Modeling, optimization and characterization. ResearchGate. [Link]
-
Isolation, modification and characterisation of cellulose from wild Dioscorea bulbifera. National Center for Biotechnology Information (NIH). [Link]
-
The Degree of Substitution Determination Method of Sodium Carboxymethyl Cellulose. [Link]
-
Chemical Modification of Cellulose and its possible applications: A review. Research Inventy. [Link]
-
Influence of reaction temperature and reaction time on cellulose... ResearchGate. [Link]
-
A Review on the Modification of Cellulose and Its Applications. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Research Progress of the Preparation of Cellulose Ethers and Their Applications: A Short Review. MDPI. [Link]
-
Influence of the Purification Degree of Cellulose from Posidonia oceanica on the Properties of Cellulose-PLA Composites. MDPI. [Link]
-
Regioselective Esterification and Etherification of Cellulose: A Review. Biomacromolecules. [Link]
-
Regioselective Esterification and Etherification of Cellulose: A Review. ResearchGate. [Link]
-
Regioselective esterification and etherification of cellulose: a review. PubMed. [Link]
-
Evaluation of esterification routes for long chain cellulose esters. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications. ACS Publications. [Link]
-
Surface modification of cellulose nanocrystals. Nanoscale (RSC Publishing). [Link]
-
Cellulose modification for sustainable polymers: overcoming problems of solubility and processing. RSC Publishing. [Link]
-
Critical Review on Sustainable Homogeneous Cellulose Modification: Why Renewability Is Not Enough. ACS Publications. [Link]
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- 27. metrohm.com [metrohm.com]
Technical Support Center: Purification of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (R-CHTAC)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (R-CHTAC). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted R-CHTAC from experimental mixtures.
Introduction to Purification Challenges with R-CHTAC
This compound is a highly polar, water-soluble quaternary ammonium salt.[1][2] Its high polarity and miscibility in water present unique challenges for its removal from reaction mixtures, especially when the desired product has different solubility characteristics.[1][2] Furthermore, R-CHTAC can undergo degradation, particularly under alkaline conditions, to form (2,3-epoxypropyl)trimethylammonium chloride (EPTAC), which can complicate purification and analysis.[3] This guide will explore the most effective methods for R-CHTAC removal and provide practical, field-proven insights to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted R-CHTAC?
A1: The most effective and commonly employed methods are cation exchange chromatography and precipitation/crystallization. Scavenger resins and liquid-liquid extraction can also be considered, though they may be less universally applicable.
Q2: My desired product is sensitive to pH changes. Which purification method is most suitable?
A2: Precipitation/crystallization is often the gentlest method as it primarily relies on solubility differences and avoids the potentially harsh pH gradients that can be used in ion exchange chromatography. However, cation exchange can be performed under controlled pH conditions if the appropriate buffer systems are chosen.
Q3: I suspect my R-CHTAC is degrading during my purification process. What are the signs and how can I prevent it?
A3: Degradation of R-CHTAC typically occurs via hydrolysis to form EPTAC, especially under basic conditions.[3] Signs of degradation include the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC-MS) and potentially a decrease in the yield of your target compound if it reacts with the EPTAC byproduct. To prevent this, maintain a neutral to slightly acidic pH during purification and work at lower temperatures whenever possible. A study has shown that R-CHTAC has a half-life of 21 days at 12°C and a pH of 7.8, indicating that prolonged exposure to even mildly alkaline conditions should be avoided.[3]
Q4: How can I confirm that all the unreacted R-CHTAC has been removed?
A4: Highly sensitive analytical techniques are recommended for detecting residual R-CHTAC. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Capillary Electrophoresis (CE) are powerful methods for the quantification of R-CHTAC.[1]
Troubleshooting and In-depth Technical Guides
This section provides detailed protocols and troubleshooting advice for the primary methods of R-CHTAC removal.
Method 1: Cation Exchange Chromatography
Cation exchange chromatography is a powerful technique for separating positively charged molecules like R-CHTAC from neutral or negatively charged species. The quaternary ammonium group of R-CHTAC carries a permanent positive charge, allowing it to bind to a negatively charged stationary phase.
Caption: Workflow for R-CHTAC removal.
-
Resin Selection:
-
For R-CHTAC, a strong acid cation exchange resin is recommended due to the permanent positive charge of the quaternary ammonium group.
-
Examples of suitable commercially available resins include those with sulfonate functional groups, such as Dowex®, Amberlite®, or similar polystyrene-divinylbenzene based resins.[4] Macroporous resins may offer better performance with complex mixtures compared to gel-type resins.
-
-
Column Preparation and Equilibration:
-
Prepare a slurry of the chosen cation exchange resin in a suitable buffer (e.g., 10-20 mM phosphate or acetate buffer, pH 4-6).
-
Pack the column with the resin slurry, ensuring a homogenous and well-packed bed to avoid channeling.
-
Equilibrate the column by washing with at least 5-10 column volumes of the starting buffer at the desired flow rate until the pH and conductivity of the eluate match that of the buffer.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in the starting buffer. It is crucial that the ionic strength of the sample is low to ensure efficient binding of R-CHTAC to the resin. If the sample has high salt content, consider desalting or dilution prior to loading.
-
Load the sample onto the column at a low flow rate to allow for maximum binding.
-
-
Washing:
-
After loading, wash the column with several column volumes of the starting buffer to elute the desired product and any other non-binding impurities. Monitor the column effluent using a UV detector or by collecting fractions for analysis.
-
-
Elution of R-CHTAC:
-
Elute the bound R-CHTAC by increasing the ionic strength of the mobile phase. This is typically achieved by applying a linear or step gradient of a high salt solution (e.g., 0.1 M to 2.0 M NaCl or KCl in the starting buffer).
-
Alternatively, a change in pH can be used for elution, but care must be taken to avoid conditions that could degrade R-CHTAC or the desired product.
-
-
Analysis and Regeneration:
-
Collect fractions during the elution step and analyze them using a suitable method (e.g., HPLC-MS) to confirm the removal of R-CHTAC.
-
Regenerate the column according to the manufacturer's instructions, which typically involves washing with a high concentration salt solution, followed by a wash with deionized water, and re-equilibration with the starting buffer.
-
| Problem | Potential Cause | Solution |
| Poor binding of R-CHTAC | High ionic strength of the sample. | Desalt or dilute the sample before loading. |
| Incorrect pH of the starting buffer. | Ensure the pH of the starting buffer is in a range where R-CHTAC is positively charged (which it is across a wide pH range). A slightly acidic pH (4-6) is a good starting point. | |
| Column overloading. | Reduce the amount of sample loaded onto the column.[5] | |
| Co-elution of desired product with R-CHTAC | The desired product is also positively charged. | Optimize the elution gradient. A shallower salt gradient may improve resolution. Consider using a different purification technique if the charges are too similar. |
| Hydrophobic interactions. | Add a small percentage of an organic solvent (e.g., 5-10% acetonitrile or isopropanol) to the mobile phase to disrupt hydrophobic interactions. | |
| Low recovery of R-CHTAC during elution | R-CHTAC is binding too strongly to the resin. | Increase the final salt concentration in the elution buffer or use a stronger salt. |
| Degradation of R-CHTAC on the column. | Avoid high pH conditions during elution. Work at a lower temperature if possible. |
Method 2: Precipitation/Crystallization
This method leverages the high polarity of R-CHTAC and its differential solubility in various solvent systems. By adding a less polar, water-miscible solvent to a concentrated aqueous solution of the reaction mixture, R-CHTAC can be selectively precipitated.
Caption: Workflow for R-CHTAC precipitation.
-
Concentration:
-
If your reaction was performed in a dilute aqueous solution, concentrate the mixture under reduced pressure to create a viscous slurry. A total solids content of 70-98% is a good target.[6]
-
-
Anti-solvent Addition:
-
To the concentrated aqueous slurry, slowly add a water-miscible organic solvent in which R-CHTAC has low solubility. Isopropanol is a well-documented and effective choice.[6] Other options include ethanol or acetone.
-
The amount of anti-solvent to add will depend on the specific reaction mixture and the concentration of R-CHTAC. A good starting point is to add the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.
-
-
Crystallization and Precipitation:
-
After the addition of the anti-solvent, cool the mixture in an ice bath with gentle stirring. This will promote the precipitation of R-CHTAC.
-
Allow the mixture to stand at a low temperature for a sufficient period (e.g., 1-2 hours or overnight) to ensure complete precipitation.
-
-
Isolation:
-
Separate the precipitated R-CHTAC from the solution containing your desired product by filtration.
-
Wash the collected precipitate with a small amount of the cold anti-solvent to remove any entrained mother liquor.
-
The filtrate, which should contain your purified product, can then be further processed as needed (e.g., removal of the anti-solvent by evaporation).
-
| Problem | Potential Cause | Solution |
| No precipitation of R-CHTAC | The solution is not sufficiently concentrated. | Further concentrate the aqueous solution before adding the anti-solvent. |
| Insufficient anti-solvent added. | Gradually add more anti-solvent until persistent cloudiness is observed. | |
| Co-precipitation of the desired product | The desired product is also insoluble in the solvent mixture. | Experiment with different anti-solvents or solvent/anti-solvent ratios to find a system with better selectivity. Consider a different purification method. |
| Formation of an oil instead of a solid | "Oiling out" can occur if the solubility of R-CHTAC is too high at the precipitation temperature. | Try a different anti-solvent or a mixture of anti-solvents. Slower cooling and gentle agitation can sometimes promote crystallization over oiling out. Seeding with a small crystal of pure R-CHTAC, if available, can also help.[7] |
Alternative and Complementary Methods
Scavenger Resins
Scavenger resins are functionalized solid supports designed to bind and remove specific types of molecules from a solution.[8] While less commonly documented for R-CHTAC specifically, cation exchange resins can be used in a "scavenging" mode. In this approach, the resin is added directly to the reaction mixture, stirred for a period, and then filtered off, carrying the bound R-CHTAC with it. This can be a simpler alternative to column chromatography for some applications.
Liquid-Liquid Extraction
Due to the high water solubility of R-CHTAC, liquid-liquid extraction is generally not an effective method for its removal from aqueous solutions into common organic solvents. However, if the desired product is significantly less polar, it may be possible to extract it into an organic solvent, leaving the R-CHTAC behind in the aqueous phase. This would be highly dependent on the specific properties of the desired product.
Conclusion
The removal of unreacted this compound requires a thoughtful approach based on the properties of the desired product and the reaction mixture. Cation exchange chromatography and precipitation/crystallization are robust and reliable methods, each with its own advantages and challenges. By understanding the underlying principles and carefully optimizing the experimental conditions, researchers can effectively purify their target molecules and ensure the integrity of their scientific outcomes.
References
-
Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]
-
Agilent. (2025). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from [Link]
-
Klimonda, A., & Kowalska, I. (2019). Removal of quaternary ammonium compounds in ion exchange process. E3S Web of Conferences, 116, 00034. Retrieved from [Link]
-
Nishino, H., & Ghotbi, C. (2007). Study on Selective Crystallization of Organic Compounds. Journal of the Japan Petroleum Institute, 50(5), 247-254. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Quaternary Ammonium‐Supported Scavenger Reagents for Acids and Electrophiles. Retrieved from [Link]
-
Ecole Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]
-
European Chemicals Bureau. (2003). European Union Risk Assessment Report: (3-chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC). Retrieved from [Link]
-
Tessier, D. R. (1988). Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride. U.S. Patent No. EP 0276207 B1. Retrieved from [Link]
-
Canftech. (2023). Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Retrieved from [Link]
-
ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18732, (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. Retrieved from [Link]
- Zhang, Q., et al. (2010). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride.
-
Shildneck, P. R. (1970). Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. U.S. Patent No. 3,532,751. Retrieved from [Link]
-
Patsnap. (n.d.). Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. Retrieved from [Link]
- US Patent and Trademark Office. (n.d.). Process for removal of quaternary ammonium salt.
-
ResearchGate. (n.d.). Epoxy functionalized nucleophilic substitution of 3-chloro-2-hydroxypropyl trimethyl ammonium chloride to synthesize cationic Benincasa fistulosa seed coat: optimization and batch studies for acid red 18 dyes removal. Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) Solution Stability
Welcome to the comprehensive technical support guide for (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) solutions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this versatile cationic reagent. As a senior application scientist with extensive field experience, this guide moves beyond mere procedural steps to provide a deep understanding of the chemical principles governing the stability of CHPTAC solutions, empowering you to anticipate and troubleshoot potential issues in your experiments.
PART 1: Foundational Knowledge: Understanding the Molecule and Its Intrinsic Instabilities
This compound, commonly referred to as CHPTAC, is a quaternary ammonium compound widely used as a cationizing agent. Its utility stems from the reactive chlorohydrin group, which allows for the covalent modification of various substrates, most notably polysaccharides like starch and cellulose.[1] However, the very features that make CHPTAC a powerful reagent also contribute to its inherent instability in aqueous solutions.
The primary stability concerns revolve around two key degradation pathways:
-
Hydrolysis: The chlorohydrin moiety is susceptible to hydrolysis, leading to the formation of the inactive (2,3-dihydroxypropyl)trimethylammonium chloride. This reaction is influenced by pH and temperature.
-
Intramolecular Cyclization (Epoxide Formation): Under alkaline conditions, the hydroxyl group can undergo an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, resulting in the formation of the highly reactive epoxide, (R)-glycidyltrimethylammonium chloride (GTAC).[1] While GTAC is often the desired reactive intermediate in many applications, its uncontrolled formation in a stock solution leads to a loss of the primary reagent and the introduction of a new, more reactive species that can complicate reaction kinetics and lead to unwanted side products.
Understanding these degradation pathways is the first step in ensuring the reliability and reproducibility of your experiments.
PART 2: Troubleshooting Guide - A Proactive Approach to Common Issues
This section is structured in a question-and-answer format to directly address the most common challenges encountered when working with CHPTAC solutions.
Issue 1: Solution Discoloration (Yellowing)
Question: My CHPTAC solution, which was initially colorless to light yellow, has developed a more intense yellow or brownish hue. What could be the cause, and is the reagent still usable?
Answer:
Discoloration in CHPTAC solutions is a common observation and can be attributed to several factors:
-
Presence of Impurities: The synthesis of CHPTAC can sometimes result in trace amounts of impurities. Certain organic compounds, particularly those with hydroxyl, amino, or carbonyl groups, can undergo oxidation or other degradation pathways upon storage, leading to colored byproducts.[2]
-
Degradation Products: While the primary degradation products (the diol and epoxide) are colorless, further downstream reactions or the degradation of residual starting materials from the synthesis could potentially lead to color formation.
-
Storage Conditions: Exposure to light and elevated temperatures can accelerate the degradation of trace impurities, contributing to a change in color.
Troubleshooting Steps:
-
Visual Inspection: A slight deepening of a pale yellow color may not significantly impact the performance of the reagent in many applications. However, a pronounced brown or dark color is a strong indicator of significant degradation and the solution should be discarded.
-
Purity Check: If you have access to analytical instrumentation, a simple purity check can provide a more definitive answer.
-
Small-Scale Test Reaction: If the discoloration is minor, and you are uncertain about its impact, perform a small-scale test reaction with a non-critical sample to evaluate the performance of the reagent. Compare the results with those obtained using a fresh, uncolored solution.
Preventative Measures:
-
Store CHPTAC solutions in amber glass bottles or otherwise protected from light.[3]
-
Store at recommended temperatures, typically in a cool, dark place.
-
Purchase high-purity grade CHPTAC from reputable suppliers to minimize the presence of color-forming impurities.
Issue 2: pH Shift in the Solution
Question: I've noticed a significant change in the pH of my CHPTAC solution over time. Why is this happening, and how will it affect my experiments?
Answer:
A shift in the pH of a CHPTAC solution is a direct indicator of chemical degradation.
-
Decrease in pH (Acidification): The hydrolysis of CHPTAC can release hydrochloric acid (HCl), leading to a decrease in the pH of the solution.
-
Increase in pH (Alkalinization): While less common during storage, if the solution is not properly buffered and is exposed to alkaline conditions, it can promote the formation of the epoxide (GTAC).
Impact on Experiments:
The pH of your CHPTAC solution is critical, especially for reactions where it is used as a cationizing agent. The efficiency of the reaction is often highly pH-dependent. An un-accounted for shift in the starting pH of your reagent can lead to inconsistent and unpredictable results.
Troubleshooting and Corrective Actions:
-
Measure the pH: Always measure the pH of your CHPTAC solution before use, especially if it has been stored for an extended period.
-
Adjust the pH: If the pH has shifted, you may be able to adjust it back to the desired range using a dilute acid or base. However, be aware that this does not reverse the degradation that has already occurred.
-
Consider the Extent of Degradation: If a significant pH shift is observed, it is likely that a considerable portion of the CHPTAC has degraded. In such cases, it is best to discard the solution and prepare a fresh one.
Issue 3: Precipitation or Cloudiness
Question: My CHPTAC solution has become cloudy or has formed a precipitate. What is causing this, and can I still use the solution?
Answer:
Precipitation in a CHPTAC solution is a serious issue that indicates a significant change in the solution's composition.
-
Formation of Insoluble Degradation Products: While the primary degradation products are water-soluble, subsequent reactions or the presence of certain impurities could lead to the formation of less soluble compounds.
-
Exceeding Solubility Limits: If the solution has been stored at a low temperature, the solubility of CHPTAC or its impurities may have been exceeded. CHPTAC is miscible with water, so this is more likely to be an issue with impurities.[4][5]
-
Contamination: Accidental introduction of a contaminant that reacts with CHPTAC or alters the solvent properties can cause precipitation.
Troubleshooting and Corrective Actions:
-
Do Not Use: A cloudy or precipitated solution should not be used in experiments. The solid material can interfere with the reaction and lead to inaccurate results.
-
Attempt to Re-dissolve: Gently warming the solution may help to redissolve any material that has precipitated due to low temperatures. However, if the precipitate does not redissolve, it is likely a degradation product or contaminant.
-
Filtration is Not a Solution: Filtering out the precipitate does not address the underlying issue of degradation or contamination. The composition of the remaining solution will be unknown.
Preventative Measures:
-
Store the solution at the recommended temperature.
-
Ensure that all glassware and equipment used to handle the solution are clean and dry to prevent contamination.
PART 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: To maximize the shelf life of your CHPTAC solution, it should be stored in a tightly sealed, amber glass container in a cool, dark, and dry place. Avoid exposure to extreme temperatures and light.
Q2: How does pH affect the stability of CHPTAC solutions?
A2: The pH of the solution is a critical factor.
-
Acidic to Neutral pH (below 7): In this range, the hydrolysis to (2,3-dihydroxypropyl)trimethylammonium chloride is the predominant degradation pathway. The rate of hydrolysis is generally slow at room temperature but increases with higher temperatures.
-
Alkaline pH (above 7): Alkaline conditions significantly accelerate the intramolecular cyclization to form the reactive epoxide, (R)-glycidyltrimethylammonium chloride (GTAC).[1] This is often the desired reactive species in synthesis, but its premature formation in a stock solution is a form of degradation.
Q3: Can I prepare a stock solution of CHPTAC and store it for a long period?
A3: While it is possible to prepare and store stock solutions, it is crucial to be aware of the potential for degradation over time. For critical applications requiring high purity and concentration accuracy, it is best to prepare fresh solutions. If you must store a solution, do so under the ideal conditions mentioned above and re-verify its purity and pH before each use.
Q4: What analytical methods can I use to assess the purity of my CHPTAC solution?
A4: Several analytical techniques are suitable for determining the purity of CHPTAC and quantifying its degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying CHPTAC and its non-volatile degradation products.[6]
-
Capillary Electrophoresis (CE): CE is a powerful technique for the separation of charged species and can be used to resolve CHPTAC from its hydrolysis product and the epoxide precursor.[7][8]
-
Titration: A simple titration can be used to determine the concentration of the quaternary ammonium compound.
PART 4: Experimental Protocols and Visualizations
Protocol 1: Stability Assessment of CHPTAC Solutions via HPLC
This protocol provides a general framework for monitoring the stability of CHPTAC solutions. The specific parameters may need to be optimized for your particular instrument and column.
Objective: To quantify the concentration of CHPTAC and its primary hydrolysis product, (2,3-dihydroxypropyl)trimethylammonium chloride, over time under different storage conditions.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound (CHPTAC) standard
-
(2,3-dihydroxypropyl)trimethylammonium chloride standard (if available)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) water:acetonitrile with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a series of standard solutions of CHPTAC in the mobile phase at known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL).
-
Sample Preparation: Dilute your CHPTAC solution to be tested in the mobile phase to a concentration that falls within the range of your standard curve.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Construct a calibration curve from the peak areas of the CHPTAC standards. Use the calibration curve to determine the concentration of CHPTAC in your samples. The hydrolysis product will typically elute earlier than CHPTAC.
Visualizing Degradation Pathways
The following diagrams, generated using DOT language, illustrate the key degradation pathways of CHPTAC.
Caption: Primary degradation pathways of CHPTAC in aqueous solution.
Caption: Relationship between storage conditions and stability issues.
References
-
Precipitation Reactions. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Precipitation (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]
- US3146267A - Production and decolorization of quaternary ammonium compounds. (1964). Google Patents.
-
Colorimetric detection of residual quaternary ammonium compounds on dry surfaces and prediction of antimicrobial activity using bromophenol blue. (2020). Journal of Applied Microbiology. Retrieved from [Link]
-
Precipitation (chemistry). (n.d.). Research Starters. Retrieved from [Link]
-
Colorimetric detection of residual quaternary ammonium compounds on dry surfaces and prediction of antimicrobial activity using bromophenol blue. (2020). ResearchGate. Retrieved from [Link]
-
New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity. (2023). Molecules. Retrieved from [Link]
-
Precipitation Reactions: Crash Course Chemistry #9. (2013). YouTube. Retrieved from [Link]
-
(3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis. (n.d.). Analytice. Retrieved from [Link]
-
Precipitation (chemistry). (n.d.). EBSCO. Retrieved from [Link]
-
Testing for Quaternary Ammonium Compounds Using Taylor's K-1582. (2014). YouTube. Retrieved from [Link]
-
Reaction Efficiency for Cellulose Cationization Using 3-Chloro-2- Hydroxypropyl Trimethyl Ammonium Chloride. (2003). Textile Research Journal. Retrieved from [Link]
-
Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. (2000). Journal of Chromatography A. Retrieved from [Link]
-
Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. (2000). PubMed. Retrieved from [Link]
-
Identification of photoaldrin chlorohydrin as a photoalteration product of dieldrin. (1972). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Scheme 3. Synthetic route of 3-chloro-2-hydroxypropyl trimethyl ammonium chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. (2000). PubMed. Retrieved from [Link]
-
(3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis. (n.d.). Analytice. Retrieved from [Link]
- CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. (1998). Google Patents.
- US2744938A - Removal of color impurities from organic compounds. (1956). Google Patents.
-
Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. (2003). Journal of Chemical Industry and Engineering (China). Retrieved from [Link]
-
Two types of intramolecular epoxide‐opening cyclizations and previously... (n.d.). ResearchGate. Retrieved from [Link]
-
Photodegradation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2021). Molecules. Retrieved from [Link]
-
Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. (2022). Polymers. Retrieved from [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2022). Molecules. Retrieved from [Link]
-
Scheme 3. Synthetic route of 3-chloro-2-hydroxypropyl trimethyl ammonium chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrolysis Kinetics of Epoxypropyltrimethylammonium Chloride in Ethanol/water Solution System. (2015). Chinese Journal of Chemical Engineering. Retrieved from [Link]
-
Photocatalytic Degradation of Chlorinated Hydrocarbons: The By-Product of the Petrochemical Industry Using Ag-Cu/Graphite Bimetallic Carbon Nitride. (2023). Catalysts. Retrieved from [Link]
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- 4. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. (3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis - Analytice [analytice.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mastering the Degree of Substitution in Polymer Modification
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the Degree of Substitution (DS) in polymer modification. This resource is designed to move beyond simple protocols, offering a deep dive into the causality of experimental choices and providing robust troubleshooting strategies to overcome common challenges in the laboratory.
Understanding the Critical Role of Degree of Substitution
The Degree of Substitution (DS) is a critical parameter in polymer modification, representing the average number of substituent groups attached to a repeating unit of the polymer.[1][2] This seemingly simple value dictates the physicochemical properties of the modified polymer, including its solubility, viscosity, thermal stability, and biological activity.[3][4] For professionals in drug development and material science, precise control over the DS is paramount to achieving desired therapeutic efficacy, drug release profiles, and material performance.
Troubleshooting Guide: Common Issues in DS Control
This section addresses specific problems you might encounter during your polymer modification experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but a thorough explanation of the underlying principles.
Q1: My Degree of Substitution is Consistently Too Low. What Are the Primary Factors I Should Investigate?
A low DS is a frequent challenge and can stem from several factors related to reaction kinetics and thermodynamics. Here’s a systematic approach to troubleshooting this issue:
Underlying Cause: Inefficient substitution is often a result of insufficient activation of the polymer backbone, suboptimal reaction conditions that disfavor the substitution reaction, or premature termination of the reaction.
Troubleshooting Protocol:
-
Re-evaluate Reagent Stoichiometry:
-
Problem: An insufficient molar ratio of the modifying reagent to the polymer's reactive sites is a common cause of low DS.
-
Solution: Increase the concentration of the modifying reagent. It's often necessary to use a significant excess of the reagent to drive the reaction equilibrium towards a higher DS.[3]
-
Expert Insight: While increasing reagent concentration can enhance DS, be mindful of potential side reactions or difficulties in purification at very high concentrations.
-
-
Optimize Reaction Temperature:
-
Problem: The reaction temperature may be too low to overcome the activation energy of the substitution reaction.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C.[2][5]
-
Expert Insight: Temperature has a dual effect. While it can increase the reaction rate, excessive heat can lead to polymer degradation or promote undesirable side reactions, which in some cases can lower the DS.[2] Monitoring the reaction at different temperatures will help identify the optimal balance.
-
-
Extend Reaction Time:
-
Problem: The reaction may not have been allowed to proceed to completion.
-
Solution: Increase the reaction time. Take aliquots at different time points to determine the reaction kinetic profile and identify when the DS plateaus.[6]
-
Expert Insight: For many polymer modifications, the relationship between reaction time and DS is not linear. The rate of substitution often slows as more accessible reactive sites become occupied.
-
-
Assess the Impact of pH and Catalyst:
-
Problem: The reaction medium's pH can significantly influence the reactivity of both the polymer and the modifying agent. A catalyst, if used, may be inactive or used at a suboptimal concentration.
-
Solution: Carefully control and optimize the pH of the reaction mixture. For base-catalyzed reactions, such as the carboxymethylation of cellulose, ensuring a sufficiently alkaline environment is crucial for activating the hydroxyl groups.[7] For acid-catalyzed reactions, the same principle applies. If using a catalyst, verify its activity and experiment with different concentrations.
-
Expert Insight: The choice between a homogeneous and a heterogeneous catalyst can also impact the DS. Homogeneous catalysts are in the same phase as the reactants, allowing for greater interaction and potentially higher efficiency.[8][9] However, they can be difficult to remove post-reaction. Heterogeneous catalysts, while easier to separate, may have mass transfer limitations that can affect the reaction rate and final DS.[10][11]
-
Workflow for Troubleshooting Low DS
Caption: A systematic workflow for troubleshooting a low degree of substitution.
Q2: I'm Observing Poor Reproducibility in My DS Values Between Batches. What Could Be the Cause?
Poor reproducibility is often traced back to subtle inconsistencies in experimental setup and execution.
Underlying Cause: Variations in reaction conditions, reagent quality, or polymer source material can lead to significant differences in the final DS.
Troubleshooting Protocol:
-
Standardize Polymer Pre-treatment:
-
Problem: The starting polymer may have variable moisture content or crystallinity, affecting reagent accessibility to reactive sites.
-
Solution: Implement a consistent pre-treatment protocol. This may include drying the polymer under vacuum at a specific temperature for a set duration to remove moisture, or using a swelling solvent to increase accessibility of the polymer chains.
-
Expert Insight: For polysaccharides like cellulose and chitosan, the source and initial processing can significantly alter their structure and reactivity.[12] Whenever possible, use polymer from the same batch for a series of experiments.
-
-
Ensure Homogeneous Reaction Conditions:
-
Problem: In heterogeneous reaction systems (e.g., a solid polymer suspended in a liquid), inefficient mixing can lead to localized variations in reagent concentration and temperature, resulting in a non-uniform DS.
-
Solution: Improve stirring efficiency to ensure the reaction mixture is homogeneous. For some systems, transitioning to a homogeneous reaction by dissolving the polymer in a suitable solvent system can dramatically improve reproducibility.[13]
-
Expert Insight: Dissolving polymers like cellulose can be challenging. Specialized solvents like ionic liquids or N,N-dimethylacetamide/lithium chloride (DMAc/LiCl) may be necessary to achieve a homogeneous reaction environment.[14]
-
-
Control Environmental Factors:
-
Problem: Reactions sensitive to air or moisture can be affected by atmospheric conditions.
-
Solution: If your reagents or reaction intermediates are sensitive to oxidation or hydrolysis, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Table 1: Key Parameters to Standardize for Reproducible DS
| Parameter | Importance | Recommended Action |
| Polymer Source | Batch-to-batch variability can alter reactivity. | Use polymer from a single, well-characterized batch. |
| Moisture Content | Water can compete with reactive sites or hydrolyze reagents. | Dry polymer under vacuum before use. |
| Reagent Purity | Impurities can act as inhibitors or cause side reactions. | Use high-purity reagents and verify their quality. |
| Mixing/Agitation | Ensures uniform temperature and reagent distribution. | Use consistent and efficient stirring throughout the reaction. |
| Atmosphere | Protects sensitive reagents from air and moisture. | Use an inert atmosphere for sensitive reactions. |
Frequently Asked Questions (FAQs)
1. How do I accurately measure the Degree of Substitution?
Accurate determination of DS is crucial for validating your synthesis. Several techniques are available, each with its own advantages and limitations.
-
Titration: A classic and cost-effective method, particularly for polymers with acidic or basic functional groups (e.g., carboxymethyl cellulose). It involves converting the modified polymer to its acidic or basic form and titrating with a standardized base or acid.[15][16] ASTM D1439 is a standard method for Na-CMC.[15]
-
NMR Spectroscopy (¹H and ¹³C): A powerful technique that can provide detailed structural information, including the DS and the position of substitution on the monomer unit. For ¹H NMR, the DS can often be calculated by comparing the integral of a peak from the substituent with a peak from the polymer backbone.[5][17]
-
FTIR Spectroscopy: While primarily used for qualitative confirmation of the modification, FTIR can be used for quantitative DS determination by creating a calibration curve based on standards with known DS values.[18][19]
-
Elemental Analysis: If the substituent contains a unique element (e.g., nitrogen in quaternized chitosan), elemental analysis can be used to calculate the DS based on the elemental composition.[17]
Troubleshooting Your DS Measurement
-
NMR: Poor solubility can lead to broad peaks and inaccurate integration.[20] Ensure your sample is fully dissolved. If peaks overlap, try a different deuterated solvent.[20]
-
FTIR: Inaccurate results can arise from a dirty ATR crystal or incorrect data processing.[21] Always collect a clean background spectrum.
-
Titration: This method can be time-consuming and prone to errors from variable endpoints.[18]
2. What is the difference between Degree of Substitution (DS) and Molar Substitution (MS)?
For some modifications, particularly with reagents like propylene oxide that can form side chains, it's important to distinguish between DS and Molar Substitution (MS).
-
DS: The average number of hydroxyl groups on the original monomer unit that have been substituted. For a polymer like cellulose, the maximum DS is 3.[17][22]
-
MS: The total average number of moles of the modifying reagent that have reacted per monomer unit. Since the substituent itself can have reactive sites for further reaction, the MS can be greater than the maximum DS.[17]
Relationship between DS and MS
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Molecular Weight and Degree of Substitution on the Physical-Chemical Properties of Methylcellulose-Starch Nanocrystal Nanocomposite Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 7. ijcea.org [ijcea.org]
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- 9. tutorchase.com [tutorchase.com]
- 10. ethz.ch [ethz.ch]
- 11. web.uvic.ca [web.uvic.ca]
- 12. espace.inrs.ca [espace.inrs.ca]
- 13. savemyexams.com [savemyexams.com]
- 14. A Review on the Modification of Cellulose and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Three Methods to Determine the Degree of Substitution of Quinoa and Rice Starch Acetates, Propionates, and Butyrates: Direct Stoichiometry, FTIR, and 1H-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azooptics.com [azooptics.com]
- 20. Troubleshooting [chem.rochester.edu]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Chemical Modification of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride reactions
Welcome to the technical support center for reactions involving (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHTAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during the synthesis and application of this critical cationic etherifying agent. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Section 1: Troubleshooting Byproduct Formation in CHTAC Synthesis
The synthesis of CHTAC, typically from epichlorohydrin and a trimethylamine source, is sensitive to reaction conditions. Deviations can lead to a range of impurities that affect yield, purity, and performance in downstream applications.
Q1: What are the primary byproducts I should be aware of during CHTAC synthesis, and what causes them?
A1: During the synthesis of CHTAC from epichlorohydrin and trimethylamine (or its hydrochloride salt), several key byproducts can form. Understanding their origin is the first step to mitigation.
-
1,3-Dichloro-2-propanol (DCP): This is a common impurity that often originates from the epichlorohydrin starting material or can be formed under acidic conditions from the ring-opening of epichlorohydrin by chloride ions.[1][2][3] Its presence is highly undesirable as it can lead to crosslinking in subsequent polymer modification reactions.[4]
-
Glycerol Diol (2,3-dihydroxypropyltrimethylammonium chloride): This is the hydrolysis product of either the intermediate epoxide (glycidyl trimethylammonium chloride, GTMAC) or the final CHTAC product.[1] The reaction is typically base-catalyzed and is a major cause of reduced yield and cationization efficiency.
-
Diquaternary Byproducts ("Diquat"): These compounds are formed when a molecule of the desired CHTAC product reacts with another molecule of trimethylamine. This is more prevalent when an excess of free amine is present.[1]
-
2,3-Dichloropropyltrimethylammonium chloride: This byproduct can arise from the direct chlorination of the allyl trimethyl ammonium chloride intermediate if the synthesis route involves hypochlorination.[5]
Q2: My analysis shows a high level of 1,3-dichloro-2-propanol (DCP). How can I reduce its formation?
A2: High levels of DCP are typically linked to reaction pH and temperature. The ring-opening of epichlorohydrin is catalyzed by both acid and base.
-
Mechanism: Under acidic conditions (low pH), chloride ions can attack the protonated epoxide ring, leading to the formation of DCP.
-
Troubleshooting & Mitigation:
-
Strict pH Control: Maintain the reaction pH within a weakly alkaline range, typically between 7.5 and 9.5.[6][7] A pH that is too low can promote DCP formation, while a pH that is too high will accelerate the hydrolysis to the diol. Careful, controlled addition of acid (like HCl) or base is critical.
-
Temperature Management: Keep the reaction temperature low, especially during the initial addition of reagents. Temperatures between 10°C and 40°C are often recommended.[1][6] Lower temperatures (<10°C) can slow the reaction significantly, potentially leaving unreacted epichlorohydrin, while temperatures above 40°C can accelerate byproduct formation.[6]
-
Starting Material Purity: Ensure the epichlorohydrin used is of high purity with minimal DCP content.
-
Q3: I'm observing significant diquat formation. What is the cause and how can it be prevented?
A3: Diquat formation is a classic example of the product reacting further with one of the starting materials. It is almost always a result of improper stoichiometry or reagent addition.
-
Mechanism: The desired CHTAC product still contains a reactive chlorohydrin group. If excess free trimethylamine is present, it can displace the chloride, forming a diquaternary ammonium salt.
-
Troubleshooting & Mitigation:
-
Control Stoichiometry: The most effective solution is to avoid a large excess of trimethylamine. Using the trimethylamine hydrochloride salt in conjunction with epichlorohydrin can be an effective strategy, as the amine is present in its less reactive, protonated form.[4]
-
Order of Addition: A process that involves adjusting a mixture of trimethylamine and its hydrochloride salt to the correct pH before the slow addition of epichlorohydrin can minimize the concentration of free, unreacted amine at any given time.[1]
-
Temperature Control: Lowering the reaction temperature (e.g., 10-15°C) during the addition phase can also help to control the rate of the secondary reaction.[1]
-
Section 2: Minimizing Byproducts in CHTAC Applications (Cationization)
When CHTAC is used to modify polymers like starch, cellulose, or guar gum, the primary competing reaction is hydrolysis, which deactivates the agent.[8][9]
Q4: My cationization efficiency is low, and I suspect a side reaction. What is the likely culprit?
A4: Low reaction efficiency in polymer cationization is almost certainly due to the hydrolysis of CHTAC into the inactive 2,3-dihydroxypropyltrimethylammonium chloride (diol).[10] This reaction consumes the CHTAC before it can bind to the polymer backbone.
-
Mechanism: Under the alkaline conditions required for the cationization reaction, CHTAC first converts to the more reactive epoxide intermediate, GTMAC. This intermediate can then either react with the hydroxyl groups on the polymer (the desired reaction) or react with water/hydroxide ions (hydrolysis), forming the inert diol.
-
Troubleshooting & Mitigation:
-
Optimize Alkali Concentration: The concentration of the base (e.g., NaOH) is critical. Sufficient alkali is needed to activate the hydroxyl groups on the polymer and catalyze the reaction, but an excessive amount will dramatically accelerate the competing hydrolysis of CHTAC.[9][10]
-
Temperature and Time: Both the desired reaction and the hydrolysis side reaction are accelerated by temperature. It is crucial to find the optimal balance. For example, in the cationization of guar gum, temperatures of 45-50°C for 60 minutes have been found to be effective.[9] Following established protocols for your specific polymer is key.
-
Reaction Medium: In some cases, performing the reaction in non-aqueous solvents or in a high-consistency ("dry") state can significantly improve efficiency by reducing the availability of water for the hydrolysis side reaction.[10]
-
Visualized Workflows and Mechanisms
Diagram 1: CHTAC Synthesis & Byproduct Pathways
Caption: Key reaction pathways in CHTAC synthesis.
Diagram 2: Competing Reactions in Polymer Cationization
Caption: Cationization: Desired reaction vs. hydrolysis.
Quantitative Data & Experimental Protocols
Table 1: Effect of Reaction Parameters on Byproduct Formation
| Parameter | Low Value Effect | Optimal Range | High Value Effect | Key Byproducts Affected |
| pH (Synthesis) | ↑ DCP Formation | 7.5 - 9.5[6] | ↑ Diol (Hydrolysis) | DCP, Diol |
| Temperature (°C) | Slow reaction rate | 10 - 40[1][6] | ↑ All Byproducts | DCP, Diol, Diquat |
| Trimethylamine | Incomplete reaction | ~Stoichiometric | ↑ Diquat Formation | Diquat |
| Water Content | Slow reaction | Aqueous medium | ↑ Diol (Hydrolysis) | Diol |
Protocol: General Steps for Optimizing CHTAC Synthesis
This protocol provides a framework for minimizing byproduct formation. Exact quantities should be determined based on the desired scale and concentration.
-
Reagent Preparation:
-
Prepare an aqueous solution of trimethylamine hydrochloride (TMA·HCl).
-
Alternatively, use a mixture of aqueous trimethylamine and hydrochloric acid.
-
-
pH Adjustment & Temperature Control:
-
Epichlorohydrin Addition:
-
Add high-purity epichlorohydrin dropwise to the stirred, temperature-controlled TMA solution. Maintain the temperature strictly within the desired range (e.g., below 20°C) during the addition.
-
-
Reaction & Digestion:
-
After the addition is complete, allow the reaction to proceed. The temperature may be allowed to rise slowly or be held at a specific point (e.g., 35-40°C) for a digestion period to ensure complete conversion.[1][3]
-
Continuously monitor the pH and make minor adjustments as necessary to keep it within the optimal range.
-
-
Analysis:
-
Upon completion, take a sample for analysis (e.g., GC, HPLC, Titration) to quantify the CHTAC product and key byproducts like DCP and diol.
-
-
Purification (If Necessary):
References
-
Burness, D. M. (n.d.). Anomalous Reaction of Epichlorohydrin with Trimethylamine. Scribd. [Link]
- Jones, G. H. (1970). Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. U.S. Patent No. 3,532,751.
- Dauplaise, D. L., & Toutant, C. E. (1996). Process of preparation of halohydroxypropyltrialkylammonium halides. World Intellectual Property Organization Patent No. WO1996022274A1.
- (2016). Preparation method of quaternary ammonium salt GTMAC. Chinese Patent No. CN105503777A.
-
Wang, T., et al. (2021). Understanding the Reaction Crystallization Process of Glycidyl Trimethyl Ammonium Chloride. Processes, 9(4), 701. MDPI. [Link]
- Paschall, E. F. (1978). Process for making quaternary amines of epichlorohydrin. U.S. Patent No. 4,066,673.
- Gilbeau, P. (2007). Product containing epichlorohydrin, its preparation and its use in various applications. European Patent No. EP1762553A1.
- (1980). Stable concentrated solution of glycidyltrimethylammonium chloride and method of preparation. U.S. Patent No. 4,216,156.
- Gilbeau, P. (2013). Epichlorohydrin, manufacturing process and use. U.S. Patent No. 8,399,692 B2.
-
Trieselt, W., & Knorre, H. (1985). Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts. U.S. Patent No. 4,523,020. Justia Patents. [Link]
- (1982). Stable concentrated solution of glycidyltrimethylammonium chloride and method of preparation. Canadian Patent No. CA1118430A.
-
(2024). Glycidyl trimethyl ammonium chloride. ChemBK. [Link]
- (1997). Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. Chinese Patent No. CN1067982C.
-
Cui-yu, J. (2003). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18732, (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. PubChem. [Link]
- (n.d.).
-
(n.d.). 3-Chloro-2-hydroxypropyl)trimethylammonium chloride. PubChem. [Link]
-
Cui-yu, J. (2003). Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride. Semantic Scholar. [Link]
-
(2018). Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. Patsnap Eureka. [Link]
-
Hashem, M., Hauser, P., & Smith, B. (2003). Reaction Efficiency for Cellulose Cationization Using 3-Chloro-2- Hydroxypropyl Trimethyl Ammonium Chloride. ResearchGate. [Link]
-
Zhang, L., et al. (2013). A new synthetic method for cationic guar gum. ResearchGate. [Link]
-
(n.d.). Cationic etherifying agent. Great Uniontech. [Link]
-
Popesku, A. D., et al. (2018). New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity. MDPI. [Link]
Sources
- 1. WO1996022274A1 - Process of preparation of halohydroxypropyltrialkylammonium halides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride | Semantic Scholar [semanticscholar.org]
- 4. patents.justia.com [patents.justia.com]
- 5. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts - Google Patents [patents.google.com]
- 6. CN1067982C - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]
- 7. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purity Analysis of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (R-CHTAC)
Welcome to the dedicated support center for resolving analytical challenges in the determination of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (R-CHTAC) purity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical data.
Introduction
This compound, a chiral quaternary ammonium compound, presents unique analytical hurdles.[1] Its accurate purity assessment is critical, particularly in pharmaceutical applications where enantiomeric purity directly impacts therapeutic efficacy and safety. This resource provides a structured approach to identifying and resolving common issues encountered during its analysis.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the purity analysis of R-CHTAC.
Q1: What are the primary challenges in analyzing R-CHTAC purity?
A1: The main challenges stem from its chemical nature. As a quaternary ammonium salt, it lacks a strong chromophore, making UV detection in HPLC less sensitive.[2] Its chiral center necessitates specialized techniques to determine enantiomeric excess. Furthermore, being a salt, it is non-volatile, precluding direct analysis by gas chromatography without derivatization.
Q2: Which HPLC method is most suitable for R-CHTAC analysis?
A2: Reversed-phase ion-pair chromatography is a highly effective technique.[2][3][4] This method introduces an ion-pair reagent into the mobile phase, which forms a neutral complex with the positively charged R-CHTAC. This allows for retention on a standard C18 or similar reversed-phase column. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or mass spectrometry (MS) for enhanced sensitivity and specificity.[5][6][7][8]
Q3: How can I determine the enantiomeric purity of R-CHTAC?
A3: Chiral HPLC is the gold standard for determining enantiomeric excess.[9] This requires a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. The selection of the appropriate chiral column is crucial and often requires screening several different CSPs.[10] Alternatively, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another approach.
Q4: What are the common impurities I should be aware of?
A4: Impurities in R-CHTAC often originate from the synthesis process, which typically involves the reaction of epichlorohydrin with trimethylammonium hydrochloride.[11][12][13][14] Common impurities include residual starting materials, 1,3-dichloro-2-propanol, and by-products like 1,3-bis(trimethylammonium chloride)-2-hydroxypropane.[12][14]
Q5: Why is method validation crucial for R-CHTAC purity analysis?
A5: Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[15][16][17] According to ICH and USP guidelines, validation demonstrates that the method is accurate, precise, specific, linear, and robust.[15][16] For chiral purity assays, it is critical to validate the method's ability to separate and quantify the undesired enantiomer accurately.[18]
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the HPLC analysis of R-CHTAC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the HPLC column.[19][20] - Inappropriate mobile phase pH.[21] - Insufficient ion-pair reagent concentration. | - Use a high-purity, end-capped silica column. - Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions.[20] - Adjust the mobile phase pH to ensure complete ionization of R-CHTAC. - Optimize the concentration of the ion-pair reagent; typically, 5-10 mM is a good starting point.[22] |
| Poor Peak Shape (Fronting) | - Column overload.[21] - Sample solvent stronger than the mobile phase. | - Reduce the injection volume or dilute the sample.[20] - Dissolve the sample in the mobile phase or a weaker solvent. |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition.[23] - Column temperature variations.[20] - Inadequate column equilibration. | - Prepare fresh mobile phase daily and ensure proper mixing.[23] - Use a column oven to maintain a stable temperature.[24] - Equilibrate the column with at least 10-20 column volumes of the mobile phase before analysis. |
| No or Low Peak Response (ELSD/CAD) | - Incorrect detector settings (e.g., drift tube temperature, nebulizer gas pressure). - Mobile phase contains non-volatile additives that are incompatible with the detector. | - Optimize ELSD/CAD parameters according to the manufacturer's recommendations. - Use volatile buffers and ion-pair reagents (e.g., ammonium formate, heptafluorobutyric acid). |
| Poor Chiral Resolution | - Inappropriate chiral stationary phase (CSP).[24] - Suboptimal mobile phase composition.[25] - Incorrect column temperature.[24] | - Screen a variety of CSPs to find one that provides adequate selectivity. - Systematically vary the mobile phase composition (e.g., ratio of organic modifier to alcohol). - Optimize the column temperature; lower temperatures often improve chiral resolution.[24] |
| Ghost Peaks | - Contaminated mobile phase or sample solvent.[24] - Carryover from the autosampler.[24] | - Use high-purity solvents and prepare fresh mobile phase.[24] - Implement a needle wash step in the autosampler program. |
Experimental Protocols
Protocol 1: Ion-Pair HPLC Method for R-CHTAC Assay
This protocol outlines a general method for the quantitative analysis of R-CHTAC.
-
Chromatographic System:
-
HPLC system with a pump, autosampler, column oven, and ELSD or CAD.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Prepare a 10 mM solution of sodium 1-octanesulfonate (ion-pair reagent) in water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
The mobile phase is a mixture of this aqueous solution and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for the specific column and system.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Injection volume: 10 µL.
-
ELSD/CAD settings: Optimize according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the R-CHTAC sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the standard and sample solutions and record the chromatograms.
-
Quantify the R-CHTAC peak based on the peak area.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a starting point for developing a chiral separation method.
-
Chromatographic System:
-
HPLC system with a pump, autosampler, column oven, and UV or MS detector.
-
-
Chiral Column Selection:
-
Screen various chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) to identify a suitable column.
-
-
Mobile Phase:
-
The mobile phase will depend on the chosen chiral column and can be normal-phase (e.g., hexane/isopropanol) or reversed-phase.
-
Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.[24]
-
-
Chromatographic Conditions:
-
Optimize the flow rate, column temperature, and mobile phase composition to achieve baseline separation of the enantiomers.
-
-
Sample Preparation:
-
Dissolve the R-CHTAC sample in the mobile phase.
-
-
Analysis and Calculation:
Visualizations
Caption: Workflow for R-CHTAC Purity Analysis.
Sources
- 1. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Quaternary Ammonium Compounds by Ion Exchange and Ion-Pair High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. On-line ion-pair solid-phase extraction-liquid chromatography-mass spectrometry for the analysis of quaternary ammonium herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 8. (3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis - Analytice [analytice.com]
- 9. Determination of enantiomeric excess [ch.ic.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride | Semantic Scholar [semanticscholar.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts - Google Patents [patents.google.com]
- 15. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. waters.com [waters.com]
- 20. hplc.eu [hplc.eu]
- 21. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chromtech.com [chromtech.com]
- 26. youtube.com [youtube.com]
- 27. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Senior Application Scientist's Guide to Cationic Reagents: (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride vs. Glycidyltrimethylammonium chloride (GTAC)
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer modification, the introduction of a permanent positive charge onto substrates like polysaccharides is a critical step for enhancing functionality in applications ranging from papermaking and textiles to advanced drug delivery systems.[1][2][3] Two of the most prominent reagents employed for this purpose are (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, commonly known as CHPTAC, and Glycidyltrimethylammonium chloride, or GTAC.
While often used to achieve the same end, these two compounds are not interchangeable. Their performance, reaction kinetics, and optimal usage conditions differ significantly. This guide provides an in-depth comparison of CHPTAC and GTAC, grounded in experimental data, to inform reagent selection and process optimization for researchers in the field.
The Fundamental Relationship: A Precursor and its Active Form
At its core, the relationship between CHPTAC and GTAC is that of a precursor and its reactive intermediate. Under alkaline conditions, essential for activating the hydroxyl groups on polymer backbones, CHPTAC undergoes an intramolecular cyclization to form its epoxide equivalent, 2,3-epoxypropyltrimethylammonium chloride (EPTAC), which is synonymous with GTAC.[3][4][5][6] This in-situ-generated GTAC is the actual species that undergoes the nucleophilic substitution reaction with the substrate.
Therefore, a reaction initiated with CHPTAC is fundamentally a reaction with GTAC, but one where the active reagent is generated in the reaction mixture itself. In contrast, using GTAC directly introduces the reactive epoxide from the start. This distinction is the primary driver of the performance differences observed between the two.
Caption: Reaction pathways for CHPTAC and GTAC.
Chemical and Physical Properties at a Glance
A direct comparison of the fundamental properties of these two reagents is essential for handling, storage, and reaction setup.
| Property | This compound (CHPTAC) | Glycidyltrimethylammonium chloride (GTAC) |
| Synonyms | Quat-188, CHTAC, PTAC, CTA[7] | GTAC, (2,3-Epoxypropyl)trimethylammonium chloride (EPTAC)[8] |
| CAS Number | 3327-22-8[9] | 3033-77-0[10] |
| Molecular Formula | C₆H₁₅Cl₂NO[11] | C₆H₁₄ClNO[10] |
| Molecular Weight | 188.09 g/mol [12] | 151.63 g/mol [10] |
| Appearance | Typically a 60-73% aqueous solution, or a white solid.[1][11] | Colorless to light yellow liquid or solid, often supplied as a solution.[8] |
| Key Reactive Group | Chlorohydrin | Epoxide |
| Storage Stability | Generally stable in aqueous solution. | Prone to hydrolysis, especially on storage (approx. 3.5%/month at 20°C).[13] |
Performance in Polymer Modification: A Data-Driven Comparison
The ultimate measure of a cationic reagent's utility lies in its performance—specifically, its reaction efficiency (RE) and the resulting degree of substitution (DS) on the polymer. The DS indicates the average number of hydroxyl groups substituted per monomer unit (e.g., anhydroglucose unit in starch or cellulose).[14]
Reaction Efficiency and Reagent Stoichiometry
Experimental evidence suggests that using GTAC directly leads to a higher reaction efficiency and may require less alkali catalyst compared to CHPTAC.[15] This is because the direct addition of GTAC bypasses the in-situ formation step, ensuring the maximum concentration of the reactive epoxide is available from the outset. When starting with CHPTAC, the rate of GTAC formation and its subsequent reaction with the substrate must outcompete the rate of side reactions.
The primary competing side reaction for both pathways is the hydrolysis of the epoxide ring to form the unreactive 2,3-dihydroxypropyl-trimethylammonium chloride (diol).[12][16] An excess of water or high alkali concentrations can favor this side reaction, reducing the overall efficiency.[11][17][18]
Caption: Competing reactions in cationization.
Degree of Substitution (DS) - A Synthesis of Experimental Findings
While a single study with a direct head-to-head comparison under identical conditions is elusive in the literature, a synthesis of data from multiple studies on starch and cellulose cationization provides valuable insights. The following tables collate results from various sources to illustrate the achievable DS under different conditions.
Table 1: Cationization of Starch
| Reagent | Substrate | Key Conditions | Degree of Substitution (DS) | Reference |
| CHPTAC | Sago Starch | 60°C, 5h, NaOH catalyst | Up to 1.195 | [2] |
| CHPTAC | Potato Starch | Semidry, CaO additive | Up to 0.84 | [5][8] |
| GTAC | Corn Starch | 80°C, 2h, NaOH, in Ionic Liquid | Up to 0.99 | [16] |
| GTAC | Potato Starch | 45°C, 48h, NaOH catalyst | 0.19 | [19] |
| CHPTAC/GTAC | Starch | General etherification | DS up to 1.05 reported | [9] |
Table 2: Cationization of Cellulose
| Reagent | Substrate | Key Conditions | Degree of Substitution (DS) | Reference |
| CHPTAC | Cotton Pulp | 70°C, 10h, NaOH/Urea | High DS achieved | [20] |
| CHPTAC | Cellulose | Homogeneous, NaOH/Urea | 0.20 - 0.63 | [21] |
| GTAC | Regenerated Cellulose | - | 0.13 - 0.33 | [22] |
Disclaimer: The data presented is collated from different studies with varying substrates and methodologies and should be used for illustrative comparison.
The data indicates that while high DS values can be achieved with CHPTAC, it often requires longer reaction times or specific catalytic systems (like CaO).[2][5][8] Homogeneous reaction conditions, such as using NaOH/urea or ionic liquids as solvents, can significantly enhance the DS for both reagents by improving substrate accessibility.[16][20][21]
Experimental Protocols
The following protocols provide a generalized framework for the cationization of starch. Researchers should optimize these conditions based on the specific substrate and desired final DS.
Protocol 1: Cationization of Starch using CHPTAC
This protocol is adapted from methodologies described for preparing highly substituted cationic starch.[2][23]
Materials:
-
Starch (e.g., Sago, Corn, Potato)
-
Isopropanol
-
Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)
-
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) solution (e.g., 60% w/v)
-
1 M Hydrochloric Acid (HCl)
-
Ethanol (95%)
Procedure:
-
Suspend 10 g (dry weight) of starch in 80 mL of isopropanol in a reaction vessel equipped with a stirrer and condenser.
-
Prepare the required concentration of NaOH solution and add it to the starch suspension. Stir for 30-60 minutes to ensure proper alkalization of the starch.
-
Add the desired molar ratio of CHPTAC solution dropwise to the suspension while maintaining vigorous stirring.
-
Heat the reaction mixture to the target temperature (e.g., 60-70°C) and maintain for the desired reaction time (e.g., 3-5 hours).
-
After the reaction period, cool the mixture to room temperature.
-
Neutralize the suspension to pH 6.5-7.0 with 1 M HCl.
-
Filter the modified starch and wash thoroughly with 95% ethanol to remove salts and unreacted reagents.
-
Dry the resulting cationic starch in an oven at a suitable temperature (e.g., 40-50°C).
Protocol 2: Cationization of Starch using GTAC
This protocol is based on general procedures for direct etherification with GTAC.[19]
Materials:
-
Starch
-
Solvent (e.g., Water, Isopropanol, or a mixture)
-
Sodium Hydroxide (NaOH) solution
-
Glycidyltrimethylammonium chloride (GTAC)
-
1 M Hydrochloric Acid (HCl)
-
Ethanol or Acetone for washing/precipitation
Procedure:
-
Disperse 10 g (dry weight) of starch in the chosen solvent system within the reaction vessel.
-
Add the catalytic amount of NaOH solution and stir to activate the starch hydroxyl groups.
-
Add the desired molar ratio of GTAC to the mixture.
-
Heat the reaction to the target temperature (e.g., 45-80°C) and maintain with stirring for the specified duration (e.g., 2-48 hours). Reaction conditions can vary widely based on the solvent and desired DS.[16][19]
-
Cool the reaction mixture to room temperature.
-
Neutralize the product to pH 6.5-7.0 with 1 M HCl.
-
Isolate the product by filtration or precipitation with a non-solvent like acetone.
-
Wash the cationic starch thoroughly with ethanol or another suitable solvent.
-
Dry the final product under vacuum or in an oven at a moderate temperature.
Protocol 3: Determination of Degree of Substitution (DS)
The DS of the modified polymer is a critical parameter and is most commonly determined by measuring the nitrogen content of the purified product using the Kjeldahl method or an elemental analyzer.[14][24]
Calculation: The DS can be calculated from the percentage of nitrogen (N%) using the following formula:
DS = (162.14 × N%) / (1400 - (M_reagent × N%))
Where:
-
162.14 is the molecular weight of an anhydroglucose unit (AGU).
-
N% is the percentage of nitrogen determined from elemental analysis.
-
1400 is the atomic weight of nitrogen (14) multiplied by 100.
-
M_reagent is the molecular weight of the cationic substituent that has been added to the glucose unit (for CHPTAC/GTAC, this is 150.63 g/mol , as the chloride from the reagent is not part of the final ether linkage).
Safety and Handling
Both CHPTAC and GTAC are hazardous chemicals that require careful handling in a laboratory or industrial setting. Always consult the latest Safety Data Sheet (SDS) before use.
| Hazard Category | This compound (CHPTAC) | Glycidyltrimethylammonium chloride (GTAC) |
| Acute Toxicity | Harmful if swallowed.[9] | Harmful if swallowed or in contact with skin.[8][10] |
| Skin Corrosion/Irritation | Causes skin irritation.[22][25] | Causes skin irritation; may cause an allergic skin reaction.[8] |
| Eye Damage/Irritation | Causes serious eye irritation.[22][25] | Causes serious eye damage.[8][10] |
| Carcinogenicity | Suspected of causing cancer.[12] | May cause cancer (Category 1B).[8][17] |
| Mutagenicity | Not classified in available SDS. | Suspected of causing genetic defects.[8][17] |
| Reproductive Toxicity | Not classified in available SDS. | Suspected of damaging fertility or the unborn child.[8][17] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[12] | Harmful to aquatic life with long-lasting effects.[8] |
Key Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][10][11]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[8]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[17] Keep containers tightly closed.
Conclusion and Expert Recommendations
The choice between CHPTAC and GTAC is a decision between using a stable precursor that generates the active reagent in-situ and using the more reactive, but less stable, reagent directly.
Choose GTAC when:
-
High Reaction Efficiency is Critical: Direct use of GTAC generally leads to higher efficiency and can achieve a high DS, potentially with shorter reaction times or lower temperatures.[11][15]
-
Minimizing Alkali Usage is a Goal: The reaction with GTAC can proceed effectively with lower concentrations of NaOH compared to the CHPTAC pathway.
-
Process Control is Advanced: The higher reactivity of GTAC requires careful control of temperature and reagent addition to manage the exothermic reaction and prevent runaway side reactions.
Choose CHPTAC when:
-
Reagent Stability and Handling are Prioritized: CHPTAC is more stable for storage and is generally considered easier to handle than the reactive epoxide GTAC.
-
In-situ Generation is Advantageous: For certain processes, the gradual, in-situ formation of the reactive species from CHPTAC can provide better control over the reaction rate.
-
Established Protocols are in Place: CHPTAC has a long history of use, and many industrial processes are well-established and optimized for this reagent.[1][8]
Ultimately, the optimal choice depends on the specific application, desired product properties (especially DS), process capabilities, and economic considerations. For exploratory research, GTAC may offer a more direct route to highly functionalized materials, while CHPTAC remains a robust and reliable option for established, large-scale applications. It is strongly recommended that researchers perform small-scale optimization experiments to determine the most effective reagent and conditions for their specific polymer and target application.
References
- Almonaityte, K., Bendoraitiene, J., & Klimaviciute, R. (2020). Structure and properties of cationic starches synthesized by using 3-chloro-2-hydroxypropyltrimethylammonium chloride. International Journal of Biological Macromolecules, 164, 2010-2017.
- Biosynth. (2022). Safety Data Sheet: Glycidyltrimethylammonium Chloride.
- CymitQuimica. (2025). SAFETY DATA SHEET: (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride.
- Echemi. (n.d.). (3-Chloro-2-hydroxypropyl)
- Echemi. (n.d.).
- Fact.MR. (2024). CHPTAC Market Analysis.
- Goclik, V., Stach, S., & Mischnick, P. (2004). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis.
- Google Patents. (n.d.). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
- Hasani, M., et al. (2008). Cationization of cellulose nanocrystals.
- Heinze, T., et al. (2004). Starch Derivatives of High Degree of Functionalization. 7. Preparation of Cationic 2‐Hydroxypropyltrimethylammonium Chloride Starches. Starch - Stärke, 56(6), 237-244.
- Kavaliauskaite, R., Bendoraitiene, J., & Zemaitaitis, A. (2008). Factors influencing production of cationic starches.
- Kavaliauskaite, R., et al. (n.d.). Peculiarities of Starch Cationization with Glycidyltrimethylammonium Chloride.
- Li, G., et al. (2015). Preparing cationic cellulose derivative in NaOH/urea aqueous solution and its performance as filler modifier. BioResources, 10(4), 7319-7331.
- MDPI. (2024).
- Nasir, N. A. M., Abdulmalek, E., & Zainuddin, N. (2020). Preparation and Optimization of Water-Soluble Cationic Sago Starch with a High Degree of Substitution Using Response Surface Methodology. Polymers, 12(11), 2629.
- Pedrosa, J., et al. (2022). Effect of cationization pretreatment on the properties of cationic Eucalyptus micro/nanofibrillated cellulose. Cellulose, 29, 3427–3443.
- ResearchGate. (n.d.). Competing reactions of EPTAC with cellulose.
- ResearchGate. (n.d.).
- ResearchG
- Santa Cruz Biotechnology. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- TCI Chemicals. (2025). SAFETY DATA SHEET: Glycidyltrimethylammonium Chloride (ca.
- Tekle-Röttering, A., et al. (2022). A comparison of methods to quantify cationization of cellulosic pulps.
- University Digital Conservancy. (n.d.). Synthesis and Characterization of Starch-based Cationic Flocculants for Harvesting Microalgae.
- Wang, J., & Xie, W. (2010). Synthesis of cationic starch with a high degree of substitution in an ionic liquid.
- Zhang, L., et al. (2011). Homogeneous quaternization of cellulose in NaOH/urea aqueous solutions as gene carriers. Biomacromolecules, 12(5), 1558-1565.
- Zhang, Y., et al. (2021). Applications of CHPTAC (CAS 3327-22-8)
- (Additional references can be found in the linked source documents)
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A Guide to the Structural Validation of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride by NMR Spectroscopy
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth, experience-driven comparison of spectroscopic and analytical techniques for the validation of the structure and stereochemistry of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHTAC), a versatile cationic reagent. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural confirmation, supplemented by established methods for ascertaining enantiomeric purity.
The Imperative of Structural Integrity for CHTAC
(R)-(+)-CHTAC, with its chiral center at the C2 position, presents a classic challenge in analytical chemistry: to confirm not only the connectivity of its atoms but also their specific three-dimensional arrangement. The biological and chemical activity of such molecules can be highly dependent on their stereochemistry. Therefore, a rigorous validation protocol is essential to ensure the desired enantiomer is present and to quantify any potential enantiomeric impurities.
Part 1: Unraveling the Molecular Framework with 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle atom by atom.
Experimental Protocol: NMR Sample Preparation and Acquisition
A robust and reproducible NMR analysis begins with meticulous sample preparation.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the (R)-(+)-CHTAC sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; D₂O is often preferred for quaternary ammonium salts due to their high polarity.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra. Vortexing or gentle sonication may be employed.
-
-
NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
The probe must be properly tuned to the ¹H and ¹³C frequencies.
-
Standard acquisition parameters for each experiment should be optimized, including the number of scans, relaxation delay, and spectral width.
-
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
Expected ¹H NMR Data for CHTAC (in D₂O):
| Proton Assignment | Chemical Shift (ppm, approximate) | Multiplicity | Integration |
| N-(CH₃)₃ | ~3.2 | Singlet | 9H |
| N-CH₂ | ~3.4-3.6 | Multiplet | 2H |
| CH-OH | ~4.2-4.4 | Multiplet | 1H |
| CH₂-Cl | ~3.7-3.9 | Multiplet | 2H |
Note: The hydroxyl (-OH) proton is typically not observed in D₂O due to rapid deuterium exchange.
¹³C NMR and DEPT: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[1] Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, we can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
Expected ¹³³C NMR Data for CHTAC:
| Carbon Assignment | Chemical Shift (ppm, approximate) | DEPT-135 Phase |
| N-(CH₃)₃ | ~54 | Positive |
| N-CH₂ | ~68 | Negative |
| CH-OH | ~65 | Positive |
| CH₂-Cl | ~48 | Negative |
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides a foundational understanding, 2D NMR experiments are indispensable for unambiguously assigning the signals and confirming the connectivity.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing us to trace the connectivity of adjacent protons. For CHTAC, we would expect to see correlations between the N-CH₂ protons and the CH-OH proton, and between the CH-OH proton and the CH₂-Cl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning each proton signal to its corresponding carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary centers or heteroatoms. For instance, we would expect to see correlations from the N-(CH₃)₃ protons to the N-CH₂ carbon.
Below is a graphical representation of the expected workflow for the comprehensive NMR-based structural validation of CHTAC.
Caption: Workflow for NMR-based structural validation.
The following diagram illustrates the key HMBC correlations that would definitively confirm the structure of CHTAC.
Caption: Expected key HMBC correlations for CHTAC.
Part 2: Ascertaining Enantiomeric Purity - A Comparative Approach
Confirming the absolute stereochemistry and determining the enantiomeric excess (ee) are critical for validating the "(R)-(+)-" designation of the molecule. While standard NMR cannot distinguish between enantiomers, several techniques can be employed.
Alternative 1: Chiral NMR Spectroscopy with Chiral Shift Reagents
The addition of a chiral shift reagent (CSR) to the NMR sample can induce chemical shift differences between the corresponding protons of the two enantiomers, allowing for their quantification.
Experimental Protocol:
-
Acquire a standard ¹H NMR spectrum of the CHTAC sample.
-
To the same NMR tube, add a small, precisely measured amount of a suitable chiral shift reagent (e.g., a lanthanide-based complex like Eu(hfc)₃).
-
Acquire a series of ¹H NMR spectra after each addition of the CSR.
-
Monitor the spectra for the splitting of one or more signals into two distinct sets of peaks, corresponding to the two enantiomers.
-
The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio.
Performance Comparison:
-
Advantages: Provides a direct spectroscopic visualization of the enantiomeric composition. Can be performed on a standard NMR spectrometer.
-
Disadvantages: Peak broadening can occur, potentially complicating analysis. The choice of CSR and the optimal sample-to-reagent ratio may require empirical determination.
Alternative 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful separation technique that can resolve enantiomers based on their differential interactions with a chiral stationary phase (CSP).[2][3]
Experimental Protocol:
-
Select a suitable chiral column (e.g., a polysaccharide-based CSP).
-
Develop a mobile phase that provides good resolution of the enantiomers. This often involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Inject a solution of the CHTAC sample onto the column.
-
Detect the eluting enantiomers using a suitable detector (e.g., UV or mass spectrometer).
-
The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Performance Comparison:
-
Advantages: High sensitivity and accuracy. Well-established and widely used in the pharmaceutical industry for quality control.[4]
-
Disadvantages: Requires specialized and expensive equipment (chiral columns and HPLC system). Method development can be time-consuming.
Alternative 3: Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution.[5] The specific rotation is a characteristic physical property of a pure enantiomer.
Experimental Protocol:
-
Prepare a solution of the CHTAC sample of a known concentration in a suitable solvent.
-
Measure the optical rotation of the solution using a polarimeter at a specified wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell, and c is the concentration of the solution.
-
Compare the measured specific rotation to the literature value for the pure (R)-(+)-enantiomer. The enantiomeric excess can be estimated by the ratio of the measured specific rotation to the specific rotation of the pure enantiomer.
Performance Comparison:
-
Advantages: A relatively simple and rapid technique. Provides a direct measure of the bulk enantiomeric composition.
-
Disadvantages: Less sensitive than chiral HPLC or NMR with a CSR. Requires a known literature value for the specific rotation of the pure enantiomer. The presence of other optically active impurities can interfere with the measurement.
Conclusion: A Multi-faceted Approach to Validation
The comprehensive validation of the structure of this compound necessitates a multi-pronged analytical strategy. While 1D and 2D NMR spectroscopy are unparalleled in their ability to confirm the molecular connectivity, they must be complemented by techniques capable of probing the molecule's stereochemistry. The choice between chiral NMR, chiral HPLC, and polarimetry for determining enantiomeric purity will depend on the specific requirements of the analysis, including the desired level of accuracy, available instrumentation, and sample throughput. By integrating these powerful analytical tools, researchers and drug development professionals can ensure the structural integrity and enantiomeric purity of CHTAC, a critical step in its application in various scientific and industrial fields.
References
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SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]
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Analytice. (3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis. [Link]
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MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]
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ResearchGate. Development and validation of a modified polarimetric assay method for small volume samples. [Link]
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MDPI. New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity. [Link]
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A Comparative Guide to Wet vs. Dry Cationization Methods in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mass spectrometry, the effective ionization of analytes is paramount to achieving sensitive and reproducible results. For molecules that do not readily protonate or deprotonate, such as synthetic polymers, non-polar lipids, and certain peptides, cationization—the formation of an adduct with a cation—is a critical ionization pathway. The method by which this cation adduct is formed can significantly impact the quality of the resulting mass spectrum.
This guide provides an in-depth comparative analysis of two principal approaches to cationization in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry: wet cationization and dry cationization . As a senior application scientist, this document moves beyond simple procedural lists to explore the underlying mechanisms, offering field-proven insights to guide your experimental design and enhance your analytical outcomes.
The Fundamental Divergence: Solution vs. Solid-State Interaction
The core difference between wet and dry cationization lies in the phase in which the analyte, matrix, and cationizing agent primarily interact to form the crucial adduct for mass analysis.
-
Wet Cationization: This traditional approach involves the co-dissolution of the analyte, a suitable matrix, and a cationizing salt in a solvent. This mixture is then deposited on the MALDI target plate and allowed to dry. Cationization primarily occurs in the solution phase as the solvent evaporates and during the co-crystallization process. The "dried-droplet" method is the most common embodiment of this technique.
-
Dry Cationization: This method seeks to minimize or eliminate solution-phase interactions by bringing the analyte, matrix, and cationizing agent together in the solid state or during the gas-phase expansion following laser ablation. This approach is often termed "gas-phase" or "solvent-free" cationization and can be achieved through various sample preparation techniques, such as layered depositions or mechanical mixing of solid components.
The choice between these methods is not trivial; it influences ion signal intensity, reproducibility, and the ability to analyze challenging samples, such as insoluble polymers.
Wet Cationization: The Dried-Droplet Method
The dried-droplet method is the conventional and most widely used technique for MALDI sample preparation. Its prevalence is due to its simplicity and the vast body of literature supporting its application.
Mechanistic Principles
In the dried-droplet method, the intimate mixing of the analyte, matrix, and cationizing salt in solution facilitates the formation of pre-formed ions within the crystal lattice as the solvent evaporates. The laser pulse then desorbs these pre-formed analyte-cation adducts into the gas phase for analysis. The quality of the co-crystallization is a critical determinant of spectral quality, and inhomogeneities in the crystal structure can lead to "sweet spots" and poor shot-to-shot reproducibility.[1]
Experimental Protocol: Dried-Droplet Cationization of Polyethylene Glycol (PEG)
This protocol details the wet cationization of a common synthetic polymer, polyethylene glycol, using sodium as the cationizing agent.
Materials:
-
Polyethylene glycol (PEG), average Mn ~1500 Da
-
Matrix: 2,5-dihydroxybenzoic acid (DHB)
-
Cationizing Agent: Sodium iodide (NaI)
-
Solvent: Tetrahydrofuran (THF)
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
Analyte Solution (1 mg/mL): Dissolve 1 mg of PEG in 1 mL of THF.
-
Matrix Solution (10 mg/mL): Dissolve 10 mg of DHB in 1 mL of THF.
-
Cationizing Agent Solution (1 mg/mL): Dissolve 1 mg of NaI in 1 mL of THF.
-
Sample Mixture Preparation: In a microcentrifuge tube, combine the solutions in the following ratio: 5 µL of the polymer solution, 15 µL of the matrix solution, and 1 µL of the cationizing agent solution.[2][3]
-
Vortexing: Gently vortex the mixture for 10-15 seconds to ensure homogeneity.
-
Spotting: Pipette 0.5 - 1.0 µL of the final mixture onto a well of the MALDI target plate.
-
Drying: Allow the droplet to air-dry completely at room temperature. The formation of a crystalline spot will be visible.
-
Analysis: The target plate is now ready to be loaded into the MALDI mass spectrometer for analysis.
Workflow Diagram: Wet Cationization
Caption: Workflow for the wet cationization dried-droplet method.
Dry Cationization: Gas-Phase and Solid-State Methods
Dry cationization methods have been developed to overcome some of the inherent limitations of the dried-droplet technique, particularly for analytes that are insoluble in common solvents or to improve spectral reproducibility.
Mechanistic Principles
The underlying principle of dry cationization is that the analyte and cationizing agent do not significantly interact until the desorption/ionization event. This can occur in two primary ways:
-
Gas-Phase (In-Plume) Cationization: The analyte/matrix and the cationizing agent/matrix are desorbed into the gas phase by the laser pulse, forming a dense plume above the target surface. Within this plume, ion-molecule reactions occur, leading to the formation of cation adducts.[4] This mechanism is favored when the analyte and cationizing agent are spatially separated on the target, for example, in a layered or split-probe setup.
-
Solid-State Cationization: The analyte, matrix, and cationizing agent are mixed as fine powders and pressed into a pellet. The laser ablation of this solid mixture then desorbs and ionizes the analyte. This solvent-free approach is particularly advantageous for insoluble polymers.[5]
These methods can produce more homogeneous sample spots, leading to improved shot-to-shot reproducibility and potentially higher quality mass spectra.[1]
Experimental Protocol: Dry (Solvent-Free) Cationization of an Insoluble Polymer
This protocol is adapted for polymers that are not soluble in typical MALDI-compatible solvents.
Materials:
-
Insoluble polymer sample (e.g., certain polyamides)
-
Matrix: Dithranol
-
Cationizing Agent: Sodium iodide (NaI)
-
Mortar and pestle
-
Pellet press (optional) or carbon adhesive tape
-
MALDI target plate
Procedure:
-
Grinding: In a clean mortar, finely grind a small amount of the polymer sample into a powder.
-
Mixing: Add the matrix powder (e.g., dithranol) and a small amount of the cationizing salt (NaI) to the mortar. A typical starting ratio is approximately 100:1:1 (matrix:analyte:salt) by weight, but this may require optimization.
-
Homogenization: Thoroughly grind the mixture together with the pestle to achieve a homogeneous, fine powder.
-
Application to Target:
-
Pressed Pellet Method: Place a small amount of the powder mixture into a pellet press and apply pressure to form a small, thin pellet. Carefully affix the pellet to the MALDI target plate using conductive double-sided tape.
-
Spatula/Tape Method: Use a clean spatula to transfer a small amount of the powder onto a piece of conductive carbon tape already affixed to the MALDI target. Gently press the powder to ensure good contact.
-
-
Analysis: The target plate is now ready for analysis. Higher laser energy may be required compared to wet methods to desorb the solid sample.[5]
Workflow Diagram: Dry Cationization
Caption: Workflow for a solvent-free dry cationization method.
Head-to-Head Comparison: Wet vs. Dry Cationization
The choice of cationization method should be guided by the nature of the analyte and the analytical goals. While wet cationization is simple and widely applicable, dry methods offer distinct advantages in specific scenarios.
| Feature | Wet Cationization (Dried-Droplet) | Dry Cationization (Solvent-Free/Gas-Phase) | Rationale & Causality |
| Analyte Solubility | Requires analyte, matrix, and salt to be soluble in the same or miscible solvents.[6] | Advantageous for insoluble or poorly soluble analytes. [5] | Dry methods circumvent the need for co-dissolution, making them suitable for intractable materials like certain industrial polymers. |
| Reproducibility | Prone to poor shot-to-shot and spot-to-spot reproducibility due to inhomogeneous crystallization ("sweet spots").[1] | Generally offers improved reproducibility due to more homogeneous sample morphology.[1] | The solid-state mixing or layered deposition in dry methods can lead to a more uniform distribution of analyte and matrix. |
| Signal Intensity | Can be high, but often variable. Susceptible to ion suppression from contaminants. | Often results in improved signal intensity and sensitivity .[1][7] | By avoiding solution-phase chemistry and co-crystallization issues, dry methods can lead to more efficient desorption and ionization. |
| Spectral Quality | May exhibit significant matrix-related background signals and potential for analyte fragmentation. | Can provide higher quality mass spectra with less background noise .[1] | The separation of components until the laser desorption event can reduce unwanted side reactions and matrix clustering. |
| Ease of Use | Simple, rapid, and requires standard laboratory equipment (pipettes). | Can be more complex, potentially requiring additional equipment like a mortar/pestle or pellet press. | The dried-droplet method is procedurally less demanding for routine analyses of soluble compounds. |
| Primary Mechanism | Cationization in solution and during co-crystallization. | Cationization in the gas-phase (plume) or upon desorption from a solid mixture.[4] | The phase of interaction dictates the entire subsequent ionization process. |
| Best For... | Routine analysis of soluble polymers, peptides, and lipids where high throughput is desired. | Insoluble polymers, quantitative studies requiring high reproducibility, and analytes prone to degradation in solution. | The method should be matched to the specific analytical challenge. |
Conclusion and Future Perspectives
Both wet and dry cationization methods are valuable tools in the mass spectrometrist's arsenal. The traditional dried-droplet (wet) method remains a workhorse for its simplicity and applicability to a wide range of soluble analytes. However, its limitations, particularly in terms of reproducibility and the analysis of insoluble materials, are significant.
Dry cationization methods, while sometimes more technically demanding, offer compelling advantages in these challenging areas. The ability to generate high-quality, reproducible spectra from insoluble polymers and to improve quantitative accuracy marks a significant advancement. As the field moves towards more quantitative and high-resolution applications, such as MALDI mass spectrometry imaging of lipids and polymers, the adoption of methods that ensure sample homogeneity and ionization efficiency will become increasingly critical.[8]
For researchers and drug development professionals, understanding the fundamental differences between these approaches is key to optimizing experimental design, overcoming analytical hurdles, and ultimately, generating high-confidence data. The choice is not merely procedural but strategic, with direct consequences for data quality and the scientific insights that can be derived.
References
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- Williams, K., & Pavlantos, K. (2023). Advances in solvent-free sample preparation methods for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) of polymers and biomolecules.
- Lin, H. D., & Chen, Y. C. (2016). Preparation of Homogeneous MALDI Samples for Quantitative Applications. Journal of Visualized Experiments, (116), 54593.
- Erb, W. J., Hanton, S. D., & Owens, K. G. (2006). A study of gas-phase cationization in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(14), 2165–2169.
- Zemski Berry, K. A., Hankin, J. A., Barkley, R. M., & Murphy, R. C. (2011). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of the American Society for Mass Spectrometry, 22(8), 1346–1356.
- Schiller, J., Suss, R., Arnhold, J., Fuchs, B., Lessig, J., Muller, M., & Petkovic, M. (2004). Comparison of Different Procedures for the Lipid Extraction from HL-60 Cells: A MALDI-TOF Mass Spectrometric Study.
- Feucherolles, M., Le, W., Soyer, M., Bernard, A., Guignard, F., Escrig, S., ... & Gibon, J. (2023). A Comprehensive Comparison of Tissue Processing Methods for High-Quality MALDI Imaging of Lipids in Reconstructed Human Epidermis. Journal of the American Society for Mass Spectrometry.
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Wang, Z., Zhang, Q., Shen, H., Yang, P., & Zhou, X. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers in Chemistry, 9, 676832. Available at: [Link]
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A Senior Application Scientist's Guide to Biopolymer Cationization: Evaluating (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
This guide provides an in-depth comparison of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride and its alternatives for the cationization of common biopolymers. It is intended for researchers, scientists, and drug development professionals seeking to modulate polymer properties by introducing cationic charges. This document moves beyond simple protocols to explain the underlying chemical principles and experimental nuances that govern reaction efficacy.
Introduction: The Imperative of Cationization
Biopolymers like cellulose, starch, and guar gum are abundant, renewable, and biodegradable, making them highly attractive for applications ranging from papermaking and textiles to cosmetics and advanced drug delivery systems.[1] However, their native, non-ionic, or anionic nature often limits their interaction with negatively charged surfaces, such as cell membranes, textile fibers, or mineral fillers.
Cationization, the process of introducing a permanent positive charge onto the polymer backbone, fundamentally overcomes this limitation. This modification is typically achieved via etherification, grafting quaternary ammonium compounds onto the polymer's hydroxyl groups. The result is a cationic polymer with enhanced substantivity, improved flocculation capabilities, and novel biological interactions.[1][2]
The most prevalent reagent for this purpose is 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHTAC). While often used as a racemic mixture, this guide will focus on the principles of its application, which are shared with its chiral form, (R)-(+)-CHTAC. We will objectively compare its performance with a key alternative, Glycidyltrimethylammonium chloride (GTMAC), providing the experimental data necessary for informed reagent selection.
The Reagents: A Tale of Two Etherifying Agents
The two most common industrial reagents for biopolymer cationization are CHTAC and GTMAC. While both achieve the same end—grafting a quaternary ammonium group—their chemical structures and reaction pathways differ, leading to significant variations in performance.
-
This compound (CHTAC): CHTAC is a chlorohydrin. In the presence of a strong base (e.g., NaOH), it is converted in situ to its more reactive epoxide intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC).[3][4] This epoxide is the species that reacts with the biopolymer. CHTAC is noted for being relatively stable, commercially available, and cost-effective.[4]
-
Glycidyltrimethylammonium chloride (GTMAC): GTMAC is the pre-formed epoxide of CHTAC.[5] By starting with the active epoxide, the reaction can often proceed under milder conditions and may exhibit higher efficiency, as the initial conversion step is bypassed. However, this increased reactivity can also lead to a higher propensity for hydrolysis, a key side reaction.[6][7]
Mechanism of Cationization
The core of the modification is a nucleophilic substitution reaction. Under alkaline conditions, the hydroxyl groups on the anhydroglucose units (AGU) of the biopolymer are deprotonated to form highly nucleophilic alkoxide ions. These alkoxides then attack the electrophilic carbon of the epoxide ring (either generated from CHTAC or from GTMAC directly), opening the ring and forming a stable ether linkage.
The primary reaction is desired, but a competing side reaction, the hydrolysis of the epoxide, always occurs. Water molecules can also attack the epoxide ring, forming an unreactive diol and consuming the cationizing agent. The ratio of the desired fixation reaction to the hydrolysis reaction determines the overall Reaction Efficiency (RE) .
Comparative Efficacy: CHTAC vs. GTMAC
The success of a cationization reaction is primarily measured by two parameters:
-
Degree of Substitution (DS): The average number of cationic groups attached per monomer unit of the biopolymer.[8] For polysaccharides like cellulose and starch, the theoretical maximum DS is 3.0, as there are three hydroxyl groups per anhydroglucose unit.[9]
-
Reaction Efficiency (RE): The percentage of the cationizing reagent that successfully binds to the polymer versus being lost to hydrolysis.
The choice between CHTAC and GTMAC significantly impacts both DS and RE, with performance varying by biopolymer.
Cellulose Modification
Cellulose's semi-crystalline structure presents a challenge for chemical modification. Achieving a high DS often requires harsh conditions or solvents that can disrupt the hydrogen bonding network. Studies consistently show that GTMAC is a more efficient reagent for cellulose cationization than CHTAC under comparable conditions.
One comparative study on hemp cellulose found that the nitrogen content of the CHTAC-modified product was approximately 21 times lower than that of the GTMAC-modified product, indicating a substantially lower DS for CHTAC.[10] The authors suggest that the ether linkages formed were weaker and less numerous with CHTAC.[10]
| Reagent | Biopolymer | DS Achieved | Key Conditions | Source |
| CHTAC | Cotton Cellulose | 1.15 | 45°C, 3h, i-propanol | [11][12] |
| CHTAC | Hemp Cellulose | Low (N% ~0.07) | 40°C, 15h, THF | [10] |
| GTMAC | Hemp Cellulose | High (N% ~1.46) | 40°C, 15h, THF | [10] |
Table 1: Comparison of CHTAC and GTMAC in Cellulose Cationization.
The data suggests that for achieving high degrees of substitution in cellulose, GTMAC is the superior reagent, likely due to its pre-activated epoxide form which reacts more readily with the less accessible hydroxyl groups of the cellulose fibers.[10]
Starch Modification
Cationic starch is a major industrial product, especially for the paper industry. The reaction is typically performed in a slurry or semi-dry phase. Here, the competition between CHTAC and GTMAC is more nuanced. While GTMAC can achieve higher reaction efficiencies (approaching 90% under optimal conditions), CHTAC remains widely used and can produce starches with a high DS.[6][7]
A study using a semi-dry cationization process with CHTAC on potato starch achieved DS values up to 0.84 with reaction efficiencies ranging from 47% to nearly 100%.[13] Another study focused on GTMAC noted that while the reaction can be autocatalytic, the presence of NaOH as a catalyst results in a reaction efficiency of about 90%.[6][7]
| Reagent | Biopolymer | DS Achieved | Reaction Efficiency (RE) | Key Conditions | Source |
| CHTAC | Potato Starch | 0.05 - 0.84 | 47.1% - 99.6% | Semi-dry, CaO additive | [13] |
| GTMAC | Starch | High DS possible | ~90% | Aqueous, NaOH catalyst | [6][7] |
| CHTAC | Sago Starch | 1.195 | Not Reported | 60°C, 5h, isopropanol | [14] |
Table 2: Comparison of CHTAC and GTMAC in Starch Cationization.
For starch, the choice of reagent may be driven more by process economics and desired DS. CHTAC can achieve very high DS values, but may require additives like CaO to improve efficiency and distribution of cationic groups within the starch granule.[13] GTMAC offers very high efficiency but is sensitive to the amount of "free" water in the system, which can promote hydrolysis.[6][7]
Guar Gum Modification
Cationic guar gum is a staple in the personal care industry, used as a conditioning agent in shampoos and body washes.[15] The synthesis can be performed with either CHTAC or its epoxide form.[15] The reaction is typically carried out in an aqueous or aqueous/solvent slurry.
While direct comparative studies with RE data are less common in the public literature for guar gum, available protocols show that high DS values can be achieved with CHTAC under optimized conditions. For example, a study using an orthogonal test design found optimal conditions for reacting guar gum with CHTAC in an aqueous medium to achieve a satisfactory degree of substitution.[16]
| Reagent | Biopolymer | Optimal Reagent Ratio (Reagent:Guar) | Optimal Conditions | Source |
| CHTAC | Guar Gum | 0.35 : 1 (by weight) | 45-50°C, 60 min, 12g NaOH per 100g guar | [16] |
| CHTAC | Guar Gum | 0.37 : 1 (by weight) | 70°C, 4.5h, 15% alkali catalyst | [17] |
Table 3: Optimized Reaction Conditions for CHTAC with Guar Gum.
For guar gum, process optimization (alkali concentration, temperature, time) appears to be a critical factor in achieving a high degree of substitution with CHTAC.[16][17]
Experimental & Characterization Protocols
Scientific integrity demands reproducible methodologies. The following sections provide detailed, self-validating protocols for the synthesis and characterization of cationic biopolymers.
General Experimental Workflow
The process for cationizing a biopolymer, whether using CHTAC or GTMAC, follows a consistent sequence of steps. Each step must be carefully controlled to maximize reaction efficiency and achieve the target DS.
Protocol: Cationization of Sago Starch with CHTAC
This protocol is adapted from Heinze et al. and is designed to produce a water-soluble cationic starch with a high degree of substitution.[14]
Materials:
-
Sago Starch (dried)
-
Isopropanol (99.7%)
-
Sodium Hydroxide (NaOH)
-
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC/CHTAC)
-
Hydrochloric Acid (1 M)
-
Ethanol (95%)
Procedure:
-
Slurry Preparation: Suspend 10 g (0.123 mol AGU) of dried sago starch in 80 mL of isopropanol in a reaction flask.
-
Alkalization: Separately, dissolve the required amount of NaOH (e.g., for 30% w/v, dissolve ~8.6g NaOH in 20 mL water). Add this NaOH solution to the starch suspension and stir.
-
Reagent Addition: Add the desired molar ratio of CHTAC (e.g., for a 5:1 molar ratio to AGU, add 0.615 mol of CHTAC) dropwise into the stirring suspension.
-
Etherification: Heat the mixture to 60°C and maintain for 5 hours with continuous stirring.
-
Neutralization & Purification: After cooling to room temperature, neutralize the product with 1 M hydrochloric acid until the pH is ~7. Filter the solid product.
-
Washing: Wash the filtered product thoroughly with 95% ethanol to remove unreacted reagents, NaCl, and other byproducts. Repeat several times.
-
Drying: Dry the final product in a vacuum oven until a constant weight is achieved.
Protocol: Determination of Degree of Substitution (DS)
The most reliable method for determining the DS of a cationic polymer is to calculate it from the nitrogen content, as determined by elemental analysis (e.g., Kjeldahl method or CHNS analyzer).[8][14]
Calculation: The DS is calculated using the following formula:[14]
DS = (162.14 × N%) / (1400 - (M_reagent × N%))
Where:
-
DS = Degree of Substitution
-
N% = Percentage of nitrogen in the final product (from elemental analysis)
-
162.14 = Molecular weight of an anhydroglucose unit (AGU)
-
1400 = (Molecular weight of Nitrogen × 100)
-
M_reagent = Molecular weight of the cationic substituent attached (For CHTAC/GTMAC, this is the molecular weight of the hydroxypropyltrimethylammonium group, which is ~150-152 g/mol depending on the exact structure post-reaction).
This equation provides a robust, validated method for quantifying the extent of modification, allowing for direct comparison between different synthesis batches and reagents.
Conclusion and Recommendations
The cationization of biopolymers is a powerful technique for creating high-value functional materials. Both CHTAC and GTMAC are effective reagents for this purpose, but their efficacy varies depending on the substrate and process conditions.
-
For Cellulose , which is structurally resistant to modification, GTMAC demonstrates significantly higher reaction efficiency and leads to a higher Degree of Substitution under comparable conditions. Its pre-activated epoxide structure is advantageous for this challenging substrate.[10]
-
For Starch , the choice is less clear-cut. CHTAC can achieve very high DS values and is economically favorable, though reaction efficiency can be variable.[13] GTMAC offers excellent reaction efficiency (~90%) but requires careful control of water content to prevent hydrolysis.[6][7] Process economics and the specific DS target will likely guide the selection.
-
For Guar Gum , CHTAC is a well-established and effective reagent. Optimizing reaction parameters such as temperature, time, and alkali concentration is crucial for achieving a high DS.[16][17]
Ultimately, the selection of a cationizing agent requires a holistic evaluation of the target biopolymer, the desired degree of substitution, process economics, and the required reaction efficiency. This guide provides the foundational data and protocols to empower researchers to make that selection with scientific rigor.
References
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- A new synthetic method for cationic guar gum. (2012).
- Synthesis of Quaternary Ammonium C
- Thermal stability of carboxymethyl chitosan varying the degree of substitution. (2014). International Journal of Pharmaceutical Science Invention.
- He, W., et al. (2015). Preparing cationic cellulose derivative in NaOH/urea aqueous solution and its performance as filler modifier. BioResources, 10(4).
- Synthesis of cationic guar gum and its application in wet-end. (2010).
- PAL, S., et al. (2007). Synthesis and characterization of cationic guar gum: A high performance flocculating agent. Journal of Applied Polymer Science.
- Mautner, A., et al. (2018). Synthesis and application of cationised cellulose for removal of Cr(VI) from acid mine-drainage contaminated water.
- Wang, L., et al. (2022). Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives. Journal of Pharmaceutical Analysis.
- Synthesis of quaternary ammonium cationic cellulose ether. (2009). Chemistry and Industry of Forest Products.
- Bendoraitiene, J., et al. (2006). Peculiarities of Starch Cationization with Glycidyltrimethylammonium Chloride. Starch - Stärke.
- Exploring Cationic Guar Gum: Innovative Hydrogels and Films for Enhanced Wound Healing. (2024). MDPI.
- The degree of substitution of chitosan derivatives. (n.d.).
- Schematic representation of the cationic functionalization of cellulose with (A) CHPTAC and (B) Girard's reagent T. (n.d.).
- Determination of the degree of the substitution of cationic starch by colloid titration. (2003). Journal of Textile Research.
- Salleh, S. N. A., et al. (2020). Preparation and Optimization of Water-Soluble Cationic Sago Starch with a High Degree of Substitution Using Response Surface Methodology. Polymers.
- Starch Derivatives of High Degree of Functionalization. 7. Preparation of Cationic 2‐Hydroxypropyltrimethylammonium Chloride Starches. (n.d.).
- Peculiarities of Starch Cationization with Glycidyltrimethylammonium Chloride. (2006).
- Rheological behavior and thermal stability of palmitoyl chitosan varying the degree of substitution. (2014). International Journal of Pharmacy and Science Invention.
- Quaternization of Porous Cellulose Beads and Their Use for Removal of Humic Acid
- The degree of substitution (DS) of grafted chitosan depending on the... (n.d.).
- Use of cationic starch. (2013).
- Reaction scheme of cationic starch synthesis. (n.d.).
- Properties and flocculation efficiency of cationized biopolymers and their applicability in papermaking and in conditioning of pulp and paper sludge. (2011). BioResources.
- Optimizing delivery systems for cationic biopolymers: competitive interactions of cationic polylysine with anionic κ-carrageenan and pectin. (2014). PubMed.
- FTIR spectra of adsorbents before and after cationization with (a) CHPTAC and (b) GTMAC. (n.d.).
- Comparative Study on Different Modified Preparation Methods of Cellulose Nanocrystalline. (2021). Journal of Physics: Conference Series.
- Synthesis and Characterization of Starch-based Cationic Flocculants for Harvesting Microalgae. (2012). University Digital Conservancy.
- Effect of the starch source on the performance of cationic starches having similar degree of substitution for papermaking using deinked pulp. (2014). BioResources.
- Almonaityte, K., et al. (2020). Structure and properties of cationic starches synthesized by using 3-chloro-2-hydroxypropyltrimethylammonium chloride. International Journal of Biological Macromolecules.
- New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity. (2023). MDPI.
- Advancements in Adsorption Efficiency: Cationic Modified Nanocellulose with Glycidyltrimethylammonium Chloride (GTMAC) for Malat. (2024). Advanced Journal of Chemistry, Section A.
- Novel 2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives: Synthesis, Characterization, Moisture Absorption and Retention Properties. (2018). MDPI.
- (3-Chloro-2-hydroxypropyl)
- Significant role of cationic polymers in drug delivery systems. (2017). Annabi Lab.
- Reaction of Chelating Agents with Guar Gum Polymer for Completion Fluid. (2020).
- Reaction Efficiency for Cellulose Cationization Using 3-Chloro-2- Hydroxypropyl Trimethyl Ammonium Chloride. (1998).
- Current advances in the chemical functionalization and potential applications of guar gum and its derivatives. (2023).
- Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. (1998).
- Gelatin-Incorporated Chitosan-TPP Nanocomposites Enhanced Cumulative and Sustained Bovine Serum Albumin Release. (2024). ACS Omega.
- Characterization of Cross-Linking in Guar Gum Hydrogels via the Analysis of Thermal Decomposition Behavior and W
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A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and accurate characterization of active pharmaceutical ingredients (APIs) is paramount. For chiral molecules such as (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (R-CHTA), a versatile cationic reagent, this necessity extends beyond simple quantification to the critical assessment of enantiomeric purity. The biological activity and toxicological profile of enantiomers can differ significantly, mandating the use of robust, validated analytical methods.
This guide presents a comparative analysis of two orthogonal analytical techniques for the comprehensive characterization of R-CHTA: Chiral High-Performance Liquid Chromatography (Chiral HPLC) for the direct measurement of enantiomeric purity and Capillary Electrophoresis (CE) for the achiral quantification of the active substance and its potential impurities. As a senior application scientist, my aim is to provide not just procedural steps, but the underlying scientific rationale for the experimental design, culminating in a robust cross-validation strategy to ensure the utmost confidence in analytical data.
The Imperative of Orthogonal Analytical Approaches
Reliance on a single analytical method, no matter how well-validated, carries an inherent risk of unforeseen interferences or method-specific biases. Cross-validation, the process of comparing results from two distinct analytical methods, provides a powerful tool to mitigate these risks. The choice of Chiral HPLC and Capillary Electrophoresis for the analysis of R-CHTA is deliberate. These techniques operate on fundamentally different separation principles—chiral recognition on a stationary phase for HPLC versus charge-to-size ratio in an electric field for CE—thereby offering a truly orthogonal comparison.
Method 1: Chiral High-Performance Liquid Chromatography for Enantiomeric Purity
Principle and Rationale:
The enantioselective separation of R-CHTA from its S-(-) enantiomer is achieved by exploiting the differential interactions of the enantiomers with a chiral stationary phase (CSP). For a quaternary ammonium compound like R-CHTA, a crown ether-based CSP, such as CROWNPAK® CR(+), is particularly effective.[1][2] The chiral crown ether cavity forms transient diastereomeric complexes with the primary ammonium group of the analyte. The differing stability of these complexes for the R and S enantiomers leads to different retention times and, consequently, their separation. An acidic mobile phase is crucial to ensure the analyte is protonated and can interact effectively with the crown ether.[1]
dot
Caption: Mechanism of Chiral HPLC Separation of R-CHTA Enantiomers.
Method 2: Capillary Electrophoresis for Achiral Assay and Impurity Profiling
Principle and Rationale:
Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field, which is a function of their charge and hydrodynamic size.[3] For the analysis of R-CHTA and its potential impurities, such as its hydrolysis product (2,3-dihydroxypropyl)trimethylammonium chloride, CE offers high efficiency and resolution.[4] As R-CHTA lacks a strong chromophore, indirect UV detection is employed. This involves adding a chromophoric compound to the background electrolyte. When the non-absorbing analyte displaces the chromophore, a decrease in absorbance is detected as a negative peak.[4]
Cross-Validation of Analytical Methods: A Framework for Trustworthiness
The cross-validation of the Chiral HPLC and Capillary Electrophoresis methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[5][6] This ensures a systematic and scientifically sound comparison.
dot
Caption: Cross-Validation Workflow for R-CHTA Analytical Methods.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two analytical methods based on literature and established principles.
| Validation Parameter | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Capillary Electrophoresis (CE) | Key Considerations |
| Specificity | High for enantiomeric separation. Potential for co-elution with other impurities. | High for separation of charged species with different mobilities. | Specificity for both methods must be demonstrated in the presence of potential impurities and degradation products. |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | Assessed over a range of 80-120% of the nominal concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Determined by spiking with known amounts of analyte. |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.5%Intermediate: ≤ 2.5% | Assessed at 100% of the test concentration. |
| Limit of Quantitation (LOQ) | Dependent on enantiomeric impurity specification (e.g., 0.1%) | Typically in the low µg/mL range. | Determined by signal-to-noise ratio (typically 10:1). |
| Robustness | Sensitive to mobile phase composition, pH, and column temperature. | Sensitive to buffer composition, pH, voltage, and capillary temperature. | Small, deliberate variations in method parameters should not significantly affect the results. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity of R-CHTA
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: CROWNPAK® CR(+) (150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Perchloric acid solution (pH 2.0) / Methanol (85:15, v/v)[1]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm (as R-CHTA has low UV absorbance, a low wavelength is used to maximize sensitivity)
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation: Prepare the perchloric acid solution by diluting commercially available perchloric acid in HPLC-grade water to achieve a pH of 2.0. Filter and degas the mobile phase components.
-
Standard Preparation:
-
Racemic Standard: Accurately weigh and dissolve racemic (3-Chloro-2-hydroxypropyl)trimethylammonium chloride in the mobile phase to a concentration of 1.0 mg/mL.
-
(R)-CHTA Standard: Accurately weigh and dissolve the R-CHTA reference standard in the mobile phase to a concentration of 1.0 mg/mL.
-
-
Sample Preparation: Accurately weigh and dissolve the R-CHTA sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
System Suitability: Inject the racemic standard solution. The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the enantiomeric purity of the R-CHTA sample by area normalization.
Protocol 2: Capillary Electrophoresis for Achiral Assay and Impurity Profiling
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.
-
Background Electrolyte (BGE): 180 mM Copper(II) sulfate and 4 mM formic acid in deionized water (pH 3.0).[4]
-
Voltage: 20 kV
-
Temperature: 25°C
-
Detection: Indirect UV at 215 nm, with a reference wavelength of 300 nm.[4]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Procedure:
-
BGE Preparation: Dissolve the appropriate amounts of copper(II) sulfate and formic acid in deionized water. Filter the BGE through a 0.45 µm filter.
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, deionized water, and finally with the BGE.
-
Standard Preparation: Accurately weigh and dissolve the R-CHTA reference standard in deionized water to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the R-CHTA sample in deionized water to a concentration within the calibration range.
-
Analysis: Perform electrophoretic runs of the blank (water), standard solutions, and sample solutions.
-
Calculation: Quantify the amount of R-CHTA in the sample using the calibration curve generated from the standard solutions. Identify and quantify any impurities based on their migration times relative to the R-CHTA peak.
Conclusion
The cross-validation of Chiral HPLC and Capillary Electrophoresis methods provides a comprehensive and robust analytical strategy for the quality control of this compound. Chiral HPLC is indispensable for the direct assessment of enantiomeric purity, a critical quality attribute for this chiral API. Capillary Electrophoresis serves as an excellent orthogonal method for the achiral assay and for the detection and quantification of process-related impurities and degradation products. By employing these two distinct analytical techniques and adhering to the principles of ICH Q2(R1), researchers and drug development professionals can ensure the generation of reliable, accurate, and defensible analytical data, ultimately contributing to the safety and efficacy of the final drug product.
References
- Daicel Corporation. (n.d.). CROWNPAK® CR(+) / CR(-) Instruction Manual.
-
Goclik, V., Stach, S., & Mischnick, P. (2004). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. Journal of Chromatography A, 1038(1-2), 283-289. [Link]
- Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-).
-
Goclik, V., Stach, S., & Mischnick, P. (2004). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. PubMed. [Link]
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Daicel Chiral Technologies. (n.d.). Separation of Free Amino Acids and Primary Amines using Daicel Crown Ether Columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-).
- Element Lab Solutions. (n.d.). Daicel CROWNPAK Crown Ether Chiral Columns.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
-
Goclik, V., Stach, S., & Mischnick, P. (2004). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis. ResearchGate. [Link]
-
Hyun, M. H. (2018). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central. [Link]
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Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development.
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- Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-).
-
SciGine. (2020, May 24). Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins. YouTube. [Link]
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Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
- Sharma, P., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis.
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Hyun, M. H. (2012). Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking Synthesis Protocols for (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Authored by a Senior Application Scientist
Abstract
(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, commonly referred to as (R)-CHPTAC, is a pivotal cationic etherifying agent with significant applications in the chemical modification of natural polymers.[1][2] Its primary utility lies in imparting a durable positive charge to substrates like starch, cellulose, and guar gum, which enhances their functionality for industries ranging from papermaking and textiles to water treatment and personal care.[1][3] The specific (R)-enantiomer is of growing interest for applications requiring stereochemical purity. This guide provides an in-depth comparison of the predominant synthesis protocols for CHPTAC, with a focus on achieving the desired (R)-stereochemistry. We will dissect the causality behind experimental choices, present comparative data, and provide detailed methodologies to enable researchers and process chemists to select the optimal route for their specific application.
The Criticality of Stereochemistry: Achieving the (R)-Enantiomer
The synthesis of enantiomerically pure (R)-CHPTAC is almost exclusively achieved through a substrate-controlled stereospecific reaction. The most direct and industrially viable method involves the use of enantiopure (R)-epichlorohydrin as the starting material. The key reaction step, the nucleophilic ring-opening of the epoxide by trimethylamine, proceeds with high fidelity, transferring the chirality from the starting material to the final product.
While methods for asymmetric synthesis or kinetic resolution exist for many chiral compounds, the current body of published literature for CHPTAC synthesis focuses on this substrate-controlled approach.[4] Therefore, the protocols benchmarked in this guide, while often described using racemic epichlorohydrin, are directly applicable to the synthesis of (R)-CHPTAC by substituting the starting material with its (R)-enantiomer.
Core Synthesis Pathways: A Comparative Analysis
The production of CHPTAC is dominated by three primary synthetic strategies, each with distinct advantages and operational considerations.
Protocol 1: Aqueous Phase Synthesis from (R)-Epichlorohydrin and Trimethylamine Hydrochloride
This is the most traditional and widely documented method, valued for its use of water as a benign solvent and readily available precursors. The fundamental reaction involves the nucleophilic attack of trimethylamine on the epoxide ring of (R)-epichlorohydrin.[5]
Mechanistic Causality: The reaction is typically performed with trimethylamine hydrochloride, requiring the in-situ generation of free trimethylamine via the addition of a base. The pH is a critical parameter; a pH range of 7.5 to 9.5 is optimal.[6]
-
Below pH 7.5: The concentration of free trimethylamine nucleophile is too low, drastically slowing the reaction rate.
-
Above pH 9.5: The high concentration of hydroxide ions promotes the undesirable hydrolysis of epichlorohydrin to 1,3-dichloro-2-propanol (DCP) and the product CHPTAC to its corresponding diol, reducing yield and purity.[7]
Temperature control is also vital. The reaction is often initiated at a low temperature (0-15°C) to control the initial exotherm and minimize side reactions, followed by a period at a higher temperature (25-40°C) to drive the reaction to completion.[6][8]
Advantages:
-
Uses water as a safe and inexpensive solvent.
-
Avoids the use of volatile and often toxic organic solvents.
-
Directly produces an aqueous solution of CHPTAC, which is often the desired form for subsequent applications like starch modification.[2]
Disadvantages:
-
Risk of hydrolysis side-products, primarily DCP and the diol of CHPTAC, which can complicate purification.[7]
-
The final product is in an aqueous solution, requiring energy-intensive distillation if a solid product is needed.[9]
-
Potential for byproduct formation, such as 1,3-bis(trimethylammonium chloride)-2-hydroxypropane, which can be difficult to remove.
Protocol 2: Anhydrous Synthesis in Organic Solvents
To circumvent the issues of hydrolysis, an alternative approach utilizes an organic solvent in which the reactants are soluble but the CHPTAC product is not. This allows for the direct precipitation of a pure, anhydrous product.
Mechanistic Causality: This process involves reacting trimethylamine hydrochloride with (R)-epichlorohydrin in a suitable organic solvent, such as chloroform or methanol.[10] The insolubility of the resulting quaternary ammonium salt in the reaction medium drives the reaction forward and simplifies purification. This method inherently prevents water-induced side reactions, leading to a product with very low levels of hydrolytic impurities. Yields are often high, ranging from 80% to 97%.
Advantages:
-
Significantly reduces or eliminates hydrolysis byproducts.
-
Produces a high-purity, crystalline, and anhydrous product directly from the reaction mixture via simple filtration.
-
Can achieve very high yields.
Disadvantages:
-
Requires the use of organic solvents, which have associated environmental, health, and safety (EHS) costs and concerns.
-
Requires handling of anhydrous reagents and conditions.
-
May be more expensive on an industrial scale due to solvent purchase and recycling costs.
Protocol 3: Hypochlorination of Allyltrimethylammonium Chloride
This alternative two-step pathway begins with the quaternization of allyl chloride with trimethylamine to form allyltrimethylammonium chloride. This intermediate is then subjected to hypochlorination to yield the final product.
Mechanistic Causality: The first step is a standard quaternization reaction. The second, critical step involves treating an aqueous solution of the allyl salt with a source of hypochlorous acid (HOCl), typically generated in situ from chlorine gas (Cl₂) in water. The reaction temperature must be carefully controlled (0-40°C) to favor the desired hypochlorination over direct chlorination of the double bond, which would lead to the formation of 2,3-dichloropropyltrimethylammonium chloride. A 91% yield can be achieved under optimized conditions.
Advantages:
-
Provides an alternative route when direct quaternization of epichlorohydrin is problematic.
-
Can be performed in a continuous reactor, offering process intensification benefits.
Disadvantages:
-
Involves the use of highly corrosive and hazardous chlorine gas.
-
Formation of chlorinated byproducts is a significant concern and is highly dependent on reaction conditions.
-
Requires careful control of reactant concentrations and temperature to maximize yield.
Quantitative Performance Benchmarking
The following table summarizes the key performance indicators for the described synthesis protocols. Data has been synthesized from various patents and publications.
| Parameter | Protocol 1: Aqueous Phase | Protocol 2: Anhydrous Organic | Protocol 3: Hypochlorination |
| Primary Reagents | (R)-Epichlorohydrin, Trimethylamine HCl | (R)-Epichlorohydrin, Trimethylamine HCl | Allyl Chloride, Trimethylamine, Cl₂ |
| Solvent | Water | Chloroform, Methanol, etc. | Water |
| Typical Yield | 69% - >97% (highly condition dependent)[7][6] | 80% - 97% | ~91% |
| Typical Purity | 69% (in solution) - >97%[7][6] | High (>95%) crystalline solid | Dependent on byproduct separation |
| Key Conditions | pH 7.5-9.5, Temp: 0-40°C[7][6] | Anhydrous, Temp: 0-50°C | Temp: 0-40°C, controlled Cl₂ addition |
| Primary Byproducts | DCP, Diol of CHPTAC | Minimal | 2,3-dichloropropyltrimethylammonium chloride |
| Key Advantage | Low cost, safe solvent, direct use solution | High purity, anhydrous product, high yield | Alternative pathway, continuous process possible |
| Key Disadvantage | Hydrolysis, purification challenges | Solvent EHS concerns, cost | Use of hazardous Cl₂, chlorinated byproducts |
Analytical Characterization and Quality Control
Ensuring the purity and identity of the synthesized (R)-CHPTAC is paramount. A multi-technique approach is required for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying CHPTAC and its non-volatile impurities. Ion-pair reversed-phase chromatography with an evaporative light scattering detector (ELSD) or refractive index (RI) detection can effectively separate CHPTAC from its precursors and diol byproduct.[7]
-
Gas Chromatography (GC): GC with flame ionization detection (GC-FID) is the preferred method for detecting and quantifying volatile impurities, most notably residual epichlorohydrin and 1,3-dichloro-2-propanol (DCP).[8]
-
Capillary Electrophoresis (CE): CE offers a powerful alternative for the simultaneous determination of CHPTAC, its epoxy intermediate (EPTAC), and the hydrolysis byproduct (2,3-dihydroxypropyl)trimethylammonium chloride, especially in complex matrices.
-
Titration: Argentometric titration can be used to determine the total and ionic chloride content, providing information about the conversion of reactants.
Visualizing the Synthesis Pathways
The following diagrams, generated using DOT language, illustrate the core chemical transformations and a representative experimental workflow.
Caption: Core synthetic routes to CHPTAC.
Caption: In-situ formation of the active agent EPTAC.
Detailed Experimental Protocol Example: Aqueous Synthesis
This protocol is a representative example based on methodologies described in the patent literature.[9][8]
Objective: To synthesize an aqueous solution of this compound.
Materials:
-
Trimethylamine hydrochloride (1.0 mol)
-
(R)-Epichlorohydrin (0.95 mol)
-
Deionized Water
-
50% (w/w) Sodium Hydroxide solution
-
Ice bath
-
Reaction kettle with overhead stirrer, temperature probe, and pH meter.
Procedure:
-
Charging the Reactor: Charge the reaction kettle with trimethylamine hydrochloride and deionized water to create a concentrated solution. Begin stirring until all solids are dissolved.
-
Initial Cooling: Cool the solution to 5°C using an ice bath.
-
pH Adjustment: Slowly add 50% NaOH solution to adjust the initial pH of the mixture to approximately 7.8. Maintain the temperature below 10°C during this addition.
-
Epichlorohydrin Addition: Begin the dropwise addition of (R)-epichlorohydrin to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature between 5-10°C.
-
Reaction Monitoring & Control: During the addition, the pH of the system will naturally decrease. Continuously monitor the pH and add 50% NaOH as needed to maintain the pH within the 7.5-8.0 range.
-
Primary Reaction Phase: After the addition of epichlorohydrin is complete, allow the reaction to stir at 10°C for 3-4 hours.
-
Secondary Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature (approx. 25°C). Continue stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Final Product: The resulting product is an aqueous solution of (R)-CHPTAC, typically containing 65-70% active ingredient, which can be used directly or purified further.
-
Analysis: Withdraw a sample for analysis by GC (for residual epichlorohydrin) and HPLC (for CHPTAC content and byproducts).
Conclusion and Recommendations
The selection of an optimal synthesis protocol for (R)-CHPTAC is a multi-faceted decision balancing purity requirements, cost, scale, and environmental considerations.
-
For applications where an aqueous solution is directly usable and cost is a primary driver, the Aqueous Phase Synthesis (Protocol 1) is highly effective. However, it requires stringent pH and temperature control to minimize byproduct formation.
-
For researchers and applications demanding the highest purity and an anhydrous final product, the Anhydrous Synthesis in Organic Solvents (Protocol 2) is the superior choice, albeit with higher costs and EHS overhead associated with solvent handling.
-
The Hypochlorination Route (Protocol 3) serves as a viable but more hazardous alternative, best suited for continuous processing setups where the handling of chlorine gas can be appropriately managed.
Regardless of the chosen pathway, achieving the desired (R)-enantiomer is contingent upon the use of high-purity (R)-epichlorohydrin as the chiral starting material. Comprehensive analytical validation is essential to confirm the purity, identity, and impurity profile of the final product.
References
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- 9. researchgate.net [researchgate.net]
- 10. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts - Google Patents [patents.google.com]
A Comparative Guide to the Environmental Impact of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CHTAC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Role of a Key Cationic Reagent
(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, commonly known as CHTAC, is a pivotal cationic reagent with significant industrial applications. Its primary role is in the chemical modification of natural polymers, most notably in the cationization of starch for the paper industry.[1][2] Cationic starch enhances paper strength and the retention of fines and fillers.[1][2] Beyond papermaking, CHTAC serves as an important intermediate in the synthesis of various organic compounds, including emulsifiers and fabric softeners. Given its widespread use, a thorough assessment of the environmental impact of its synthesis is not just beneficial but essential for sustainable chemical manufacturing.
This guide provides an in-depth comparison of the conventional synthesis route for CHTAC with greener alternatives, supported by available data. We will delve into the environmental footprint of the raw materials, the synthesis processes themselves, and the toxicological profile of the final product.
The Conventional Synthesis Pathway: A Critical Examination
The traditional and most common method for synthesizing CHTAC involves the reaction of epichlorohydrin with trimethylamine or its hydrochloride salt in an aqueous medium.[3][4][5] While effective, this route presents several environmental and safety concerns that warrant careful consideration.
Visualizing the Conventional Synthesis
Caption: A typical experimental workflow for the conventional synthesis of CHTAC.
Conclusion and Future Perspectives
The environmental impact of this compound synthesis is a multifaceted issue, with the production of the raw material epichlorohydrin being a major contributing factor. The shift from a propylene-based to a glycerin-based ECH production process is a significant advancement in reducing the carbon footprint and waste generated.
While the conventional synthesis of CHTAC is well-established, there is room for improvement. The exploration of recyclable solid base catalysts shows promise in making the process more sustainable. Future research should focus on obtaining quantitative data to compare these emerging methods with the traditional route in terms of yield, energy consumption, and waste generation (e.g., E-factor). A comprehensive life cycle assessment of the entire CHTAC synthesis process, from raw material extraction to the final product, would provide a more complete picture of its environmental impact and guide the development of truly "green" manufacturing processes.
References
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- LEUNA-Harze. Life-Cycle Assessment.
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- Berufsgenossenschaft Rohstoffe und Chemische Industrie. TOXICOLOGICAL EVALUATIONS.
- Australian Industrial Chemicals Introduction Scheme (AICIS). 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride: Human health tier II assessment.
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride SDS. Safety Data Sheets.
- LCA studio. ENVIRONMENTAL PRODUCT DECLARATION Number: S-EP-00283.
- Toxno. Trimethylamine • Potentially FOUND in food, soil, water, dust, compost, hair, cosmetics, a medication, animals & pets, home or workplace • its HEALTH EFFECTS • should I AVOID it • testing with TOXTEST in Australia.
- PubChem. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride.
- Orats Summary 3 Chloro 2 Hydroxypropyltrimet en. PDF.
- MDPI. Partial Replacement of Cationic Starch by Cationic Hardwood Kraft Lignin Does Not Compromise Key Paper Properties.
- ResearchGate. Life-Cycle Analysis and Evaluation of Mechanical Properties of a Bio-Based Structural Adhesive.
- National Institutes of Health (NIH). Trimethylamine N-Oxide: The Good, the Bad and the Unknown.
- Environmental Protection Agency (EPA). Trimethylamine Interim AEGL Document.
- MDPI. Neighborhood Environment Associates with Trimethylamine-N-Oxide (TMAO) as a Cardiovascular Risk Marker.
- Picarro, Inc. Trimethylamine emissions in animal husbandry.
- Patsnap Eureka. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof.
- Google Patents. CN102452945A - Synthesis method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride based on solid base catalytic system.
- Google Patents. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
- European Patent Office. METHOD FOR PRODUCING OF CATIONIC STARCH.
- Google Patents. WO2013140046A1 - Method for dissolving cationic starch, papermaking agent and its use.
- ResearchGate. Cationization of starch.
- ResearchGate. Technoeconomic Analysis of the Production of Epichlorohydrin from Glycerol.
- PrepChem.com. Synthesis of 3-chloro-2-hydroxypropyltrimethylammonium chloride.
- ResearchGate. Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride.
- Google Patents. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
- Semantic Scholar. Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride.
- ResearchGate. Scheme 3. Synthetic route of 3-chloro-2-hydroxypropyl trimethyl ammonium chloride.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC)
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not just regulatory requirements; they are a reflection of our professional integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), a compound commonly used in various chemical syntheses. Our aim is to equip you with the necessary knowledge to manage this chemical waste responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile of CHPTAC
Before any disposal procedure, a thorough understanding of the chemical's hazards is crucial. CHPTAC, a quaternary ammonium compound, presents several risks that dictate its handling and disposal methods.
| Hazard Classification | Description |
| Carcinogenicity | Suspected of causing cancer[1][2]. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects[1][2][3]. |
| Acute Toxicity | May be harmful if swallowed[1]. |
| Skin and Eye Irritation | Can cause skin and serious eye irritation[4]. |
| Reactivity | Decomposes on heating, producing toxic and flammable vapors[1][2][5]. |
It is imperative to prevent this chemical from entering the environment[1][2][5].
Personal Protective Equipment (PPE): Your First Line of Defense
Due to its hazardous nature, strict adherence to PPE protocols is mandatory when handling CHPTAC waste.
-
Hand Protection : Wear protective gloves.
-
Eye Protection : Use safety spectacles or a face shield[5][6].
-
Body Protection : A complete suit protecting against chemicals is recommended[1][5][6].
-
Respiratory Protection : In case of aerosols or dust, use a suitable respirator[4][6].
Segregation and Collection of CHPTAC Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Due to its chlorinated nature, CHPTAC waste must be handled as halogenated organic waste.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container : Use a clearly labeled, sealable container specifically for CHPTAC and other halogenated organic waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE)[7].
-
Labeling : The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The primary hazards (e.g., Carcinogen, Environmental Hazard)
-
The date of accumulation
-
-
Collection :
-
For liquid waste (e.g., reaction residues, contaminated solvents), carefully pour the waste into the designated container using a funnel to avoid spills on the container's exterior[7].
-
For solid waste (e.g., contaminated absorbent materials, disposable labware), place it in a sealable bag before putting it into the solid waste container.
-
-
Container Management :
Spill Management and Emergency Procedures
Accidents can happen, and a clear, rehearsed spill response plan is essential.
In Case of a Spill:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Containment : For liquid spills, collect the leaking liquid in sealable containers as much as possible[1][2][5].
-
Absorption : Absorb the remaining liquid with an inert absorbent material, such as sand, earth, or vermiculite[1][2][5]. Do not use combustible materials.
-
Cleanup : Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container[4][6].
-
Decontamination : Clean the spill area with soap and water[4]. All cleaning materials should also be disposed of as hazardous waste.
Disposal Pathway for CHPTAC
The disposal of CHPTAC must be conducted through a licensed hazardous waste disposal contractor. As a chlorinated organic compound, the most common and environmentally sound disposal method is high-temperature incineration[9][10][11]. This process thermally decomposes the compound into less hazardous gaseous byproducts, which are then scrubbed to prevent atmospheric pollution[9].
Disposal Workflow Diagram:
Caption: Workflow for the safe disposal of CHPTAC waste.
Disposal of Contaminated Containers
Empty containers that held CHPTAC must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing : Containers can be triple-rinsed with a suitable solvent[5]. The rinsate must be collected and disposed of as hazardous waste.
-
Puncturing : After decontamination, puncture the container to make it unusable for other purposes before recycling or disposal in a sanitary landfill[5].
Regulatory Compliance
It is crucial to adhere to all local, regional, and national regulations governing hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the pickup and disposal of your CHPTAC waste.
Conclusion
The responsible management of this compound waste is a critical aspect of laboratory safety and environmental protection. By following these detailed procedures for hazard assessment, personal protection, waste segregation, and proper disposal, you contribute to a safer research environment and demonstrate a commitment to sustainable scientific practices.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
- Chemical Safety Data Sheet MSDS / SDS - 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride. (2025, September 27). ChemicalBook.
- ICSC 1669 - CHPTAC (50-70 % aqueous solution). (n.d.). ILO/WHO.
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride SDS, 3327-22-8 Safety Data Sheets. (n.d.). Echemi.com.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet. (2025, December 30). CymitQuimica.
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). oc-praktikum.de.
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
- (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride | 3327-22-8. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Safety Data Sheet. (2018, July 6). TCI AMERICA - Spectrum Chemical.
- Hazardous Waste Reduction. (n.d.). Environmental Health and Safety.
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. (n.d.). PubChem.
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- 3. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
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- 7. ethz.ch [ethz.ch]
- 8. spectrumchemical.com [spectrumchemical.com]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
